2,4-Diacetyl deuteroporphyrin IX dimethyl ester
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C36H38N4O6 |
|---|---|
分子量 |
622.7 g/mol |
IUPAC名 |
methyl 3-[(13E)-8-acetyl-13-(1-hydroxyethylidene)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,40,42H,9-12H2,1-8H3/b25-13?,30-16?,31-14?,32-15?,36-22+ |
InChIキー |
OBXOKWVEHMQDLZ-VFWMSXQYSA-N |
異性体SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(/C(=C(/C)\O)/C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC |
正規SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(C)O)C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Modified Porphyrins
Porphyrins and their derivatives are a class of macrocyclic compounds fundamental to various biological processes, most notably as the core of heme in hemoglobin and cytochromes. The modification of the peripheral substituent groups of the porphyrin ring allows for the fine-tuning of their photophysical and chemical properties, making them valuable tools in photodynamic therapy (PDT), catalysis, and the development of molecular sensors. 2,4-Diacetyl deuteroporphyrin IX dimethyl ester, a key derivative, features acetyl groups at the 2 and 4 positions of the deuteroporphyrin IX macrocycle. These electron-withdrawing acetyl groups significantly influence the electronic structure of the porphyrin, impacting its absorption and fluorescence spectra, as well as its propensity to generate reactive oxygen species, a critical factor in PDT. This guide provides a comprehensive overview and a detailed protocol for the synthesis of this important compound.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the preparation of the precursor, deuteroporphyrin IX dimethyl ester, from a readily available starting material, hemin (the iron-containing protoporphyrin IX). The second, and key, stage is the introduction of the acetyl groups onto the porphyrin macrocycle via a Friedel-Crafts acylation reaction.
Overall Synthetic Pathway
Caption: Overall synthetic route from Hemin to the target compound.
Stage 1: Preparation of Deuteroporphyrin IX Dimethyl Ester from Hemin
The initial step involves the removal of the central iron atom from hemin, followed by the esterification of the two propionic acid side chains. This process yields deuteroporphyrin IX dimethyl ester, the direct precursor for the subsequent acylation reaction. A common and effective method for iron removal involves the use of a reducing agent in an acidic medium.
Experimental Protocol:
-
Iron Removal: Hemin is dissolved in a suitable organic solvent, such as pyridine, and treated with a solution of iron(II) sulfate in concentrated hydrochloric acid. The reaction mixture is stirred at room temperature until the characteristic Soret peak of the porphyrin shifts, indicating the removal of iron.
-
Work-up and Extraction: The reaction mixture is then poured into a separatory funnel containing diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with dilute hydrochloric acid and then with water until neutral.
-
Esterification: The resulting deuteroporphyrin IX is then dissolved in a methanol/sulfuric acid mixture and stirred in the dark for approximately 12 hours to facilitate the dimethyl esterification of the propionic acid side chains.
-
Purification: The product, deuteroporphyrin IX dimethyl ester, is purified by column chromatography on silica gel.
Stage 2: Friedel-Crafts Acylation of Deuteroporphyrin IX Dimethyl Ester
The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces the acetyl groups onto the electron-rich pyrrolic positions of the porphyrin ring.[1] The reaction utilizes acetic anhydride as the acylating agent and a Lewis acid, typically tin(IV) chloride (SnCl₄), as the catalyst. The acylation occurs preferentially at the 2 and 4 positions of the deuteroporphyrin IX dimethyl ester.
Mechanism of Friedel-Crafts Acylation
The mechanism involves the activation of acetic anhydride by the Lewis acid (SnCl₄) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the π-electrons of the porphyrin macrocycle, leading to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the porphyrin ring, yielding the acetylated product.
Caption: Mechanism of the Friedel-Crafts acylation on the porphyrin ring.
Experimental Protocol:
-
Reaction Setup: Deuteroporphyrin IX dimethyl ester is dissolved in a dry, inert solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Acetic anhydride is added to the solution, followed by the slow, dropwise addition of tin(IV) chloride at a controlled temperature, typically 0 °C, to manage the exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: The reaction is quenched by the addition of aqueous sodium bicarbonate solution. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a solvent gradient of dichloromethane and methanol, to yield the pure this compound.
Quantitative Data Summary
| Parameter | Stage 1: Deuteroporphyrin IX DME Preparation | Stage 2: Diacetylation |
| Starting Material | Hemin | Deuteroporphyrin IX Dimethyl Ester |
| Key Reagents | FeSO₄, HCl, Methanol, H₂SO₄ | Acetic Anhydride, SnCl₄ |
| Solvent | Pyridine, Diethyl Ether | Dichloromethane |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 12-24 hours | 1-3 hours |
| Purification Method | Column Chromatography (Silica) | Column Chromatography (Silica) |
| Expected Yield | 70-80% | 60-70% |
Characterization of this compound
The structure and purity of the final product are confirmed using standard spectroscopic techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the acetyl protons, meso-protons, and the protons of the methyl and propionate side chains. The downfield shift of the meso-protons adjacent to the acetyl groups is a key indicator of successful acylation.
-
UV-Vis Spectroscopy: The electronic absorption spectrum in a solvent like dichloromethane will exhibit a characteristic Soret band around 420-430 nm and several Q-bands in the 500-700 nm region. The position of these bands will be red-shifted compared to the starting deuteroporphyrin IX dimethyl ester due to the electron-withdrawing effect of the acetyl groups.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compound, matching the expected molecular formula of C₃₆H₃₈N₄O₆.[2][3]
Conclusion
The synthesis of this compound is a well-established procedure that provides access to a valuable porphyrin derivative for a range of scientific applications. The key to a successful synthesis lies in the careful execution of the Friedel-Crafts acylation step and rigorous purification of the final product. This guide provides the necessary theoretical background and practical steps for researchers to confidently undertake this synthesis in their laboratories.
References
An In-Depth Technical Guide to 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Porphyrin Chemistry
2,4-Diacetyl deuteroporphyrin IX dimethyl ester is a synthetically derived porphyrin, a class of macrocyclic organic compounds renowned for their vital roles in biological systems—most notably as the core of heme in hemoglobin and cytochromes. This particular derivative belongs to the deuteroporphyrin IX family, distinguished by the absence of vinyl groups at positions 2 and 4 of the porphyrin macrocycle, which are instead substituted with protons. The addition of two acetyl groups and the esterification of the two propionic acid side chains yield the title compound.
While not a naturally occurring porphyrin, this compound serves as a crucial intermediate in the synthesis of more complex porphyrin derivatives and as a subject of study for understanding the electronic effects of substituent groups on the porphyrin ring. The electron-withdrawing nature of the acetyl groups significantly modifies the electronic properties of the macrocycle compared to its parent compound, deuteroporphyrin IX dimethyl ester, influencing its spectroscopic characteristics and potential as a photosensitizer. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential in fields such as photodynamic therapy (PDT).
Physicochemical and Spectroscopic Properties
The core chemical and physical properties of this compound are summarized below. Understanding these properties is fundamental to its handling, characterization, and application in experimental settings.
Core Chemical Properties
A compilation of the fundamental chemical identifiers and properties for this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₃₈N₄O₆ | [1][2][3] |
| Molecular Weight | 622.72 g/mol | [1][2][3] |
| CAS Number | 10591-31-8 | [1][2][3] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 231-233 °C | [4] |
| Storage | Store at room temperature, protected from light | [1][3] |
Solubility Profile
While quantitative solubility data is not extensively published, based on the properties of its parent compound, protoporphyrin IX dimethyl ester, this compound is expected to be soluble in a range of organic solvents. The dimethyl ester functional groups enhance its solubility in moderately polar to nonpolar organic solvents compared to the corresponding dicarboxylic acid.
Expected Solubility: Soluble in chloroform, dichloromethane (DCM), dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Sparingly soluble in methanol and ethanol. Practically insoluble in water.
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of the compound. The key spectroscopic features are detailed below.
1.3.1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed fingerprint of the molecule's structure. A study by Clezy et al. (1975) provides key assignments for the compound in deuterated chloroform (CDCl₃). The electron-withdrawing acetyl groups cause a downfield shift of the adjacent meso-proton signals, a characteristic feature of this derivative.
-
meso-Protons (methine bridges): Typically appear as singlets in the 9.5-11.0 ppm range. The protons adjacent to the acetylated pyrrole rings are shifted further downfield.
-
Methyl Protons (-CH₃): Resonances for the four methyl groups on the porphyrin ring are found between 3.5 and 4.0 ppm.
-
Acetyl Protons (-COCH₃): The protons of the two acetyl groups give rise to a characteristic singlet at approximately 3.29 ppm.[4]
-
Propionate Side Chain Protons (-CH₂CH₂COOCH₃): The methylene protons appear as triplets around 4.3 ppm (α-CH₂) and 3.2 ppm (β-CH₂). The methyl ester protons (-OCH₃) are observed as a singlet around 3.6 ppm.
-
Pyrrolic NH Protons: These protons are highly shielded and appear as a broad singlet upfield, typically between -3.0 and -4.0 ppm.
1.3.2. UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of porphyrins is dominated by two main features: the intense Soret band (or B band) in the near-UV region (~400 nm) and a series of weaker Q bands in the visible region (500-700 nm). The presence of the electron-withdrawing acetyl groups is expected to cause a bathochromic (red) shift in these absorption bands compared to the parent deuteroporphyrin IX dimethyl ester.
-
Soret Band: An intense peak around 420-430 nm.
-
Q Bands: Four characteristic peaks in the 500-650 nm range, typical for a free-base porphyrin.
1.3.3. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the definitive method for confirming the molecular formula. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 623.2868 m/z, corresponding to the formula C₃₆H₃₉N₄O₆⁺.
Synthesis of this compound
The primary route for synthesizing this compound is through the Friedel-Crafts acetylation of deuteroporphyrin IX dimethyl ester. This electrophilic aromatic substitution reaction introduces acetyl groups onto the electron-rich pyrrolic rings of the porphyrin macrocycle.
Synthesis Workflow
The synthesis involves the reaction of deuteroporphyrin IX dimethyl ester with an acetylating agent, typically acetic anhydride, in the presence of a Lewis acid catalyst.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the methodology described by Clezy et al. (1975) and incorporates modern laboratory practices for clarity and safety.[4]
Materials and Reagents:
-
Deuteroporphyrin IX dimethyl ester
-
Acetic anhydride ((CH₃CO)₂O)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Chloroform
-
Benzene (or a safer alternative like toluene)
-
Alumina (Brockmann Grade III)
-
Saturated sodium acetate solution
-
Hydrochloric acid (10%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, dissolve deuteroporphyrin IX dimethyl ester in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Causality: An inert atmosphere (argon) and anhydrous conditions are critical as the Lewis acid catalyst (SnCl₄) is highly moisture-sensitive. Cooling prevents uncontrolled side reactions.
-
-
Addition of Reagents: To the stirred solution, add acetic anhydride. Subsequently, add a solution of tin(IV) chloride in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Causality: Dropwise addition of the catalyst controls the exothermic reaction and improves selectivity, minimizing the formation of polymeric byproducts. Tin(IV) chloride activates the acetic anhydride, forming a potent electrophilic acylium ion intermediate necessary for the acylation.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for approximately 5 minutes after the addition is complete, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or UV-Vis spectroscopy. The reaction is typically complete within 1-2 hours.
-
Causality: Monitoring the disappearance of the starting material is crucial to determine the reaction endpoint and prevent over-reaction or degradation.
-
-
Workup and Extraction: Quench the reaction by carefully adding a saturated aqueous solution of sodium acetate. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with water, 10% HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Causality: The sodium acetate solution hydrolyzes and neutralizes the excess tin(IV) chloride. The acid wash removes any basic impurities, while the bicarbonate wash removes excess acetic acid.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on alumina (Grade III). Elute the column with a chloroform/benzene (or toluene) mixture.
-
Causality: Alumina chromatography is effective for separating porphyrins. Grade III alumina is less active and reduces the risk of sample degradation on the column.
-
-
Crystallization and Characterization: Collect the main fraction, evaporate the solvent, and recrystallize the product from a chloroform/methanol mixture to yield purple-red crystals. Confirm the identity and purity of the final product using ¹H NMR, mass spectrometry, and melting point analysis.
Applications in Research and Drug Development
While this compound is primarily known as a synthetic intermediate, its chemical structure suggests potential applications, particularly in the field of photodynamic therapy (PDT).
Potential as a Photosensitizer in Photodynamic Therapy
PDT is a clinically approved cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death.[5][6]
Caption: The photophysical mechanism of Type II photodynamic therapy.
The efficacy of a photosensitizer is largely determined by its photophysical properties:
-
Strong Absorption in the Therapeutic Window: The ability to absorb light in the red or near-infrared region (600-800 nm) is crucial for deep tissue penetration.[7]
-
High Singlet Oxygen Quantum Yield (ΦΔ): This value represents the efficiency of converting the absorbed light energy into the production of singlet oxygen.
The two electron-withdrawing acetyl groups on this compound are expected to red-shift its Q-band absorptions compared to deuteroporphyrin IX. This shift towards longer wavelengths is a desirable feature for a PDT agent. However, a significant knowledge gap exists in the literature, as the singlet oxygen quantum yield for this specific molecule has not been reported. Experimental determination of this value is a critical next step to validate its potential in PDT.
A Platform for Further Derivatization
The acetyl groups themselves serve as versatile chemical handles for further modification. They can be:
-
Reduced: To form the corresponding hydroxyethyl groups, as has been demonstrated in the literature, yielding derivatives of hematoporphyrin.[1]
-
Used in Condensation Reactions: To form Schiff bases or other conjugates, allowing for the attachment of targeting moieties (e.g., antibodies, peptides) or solubility-enhancing groups.
This chemical versatility makes this compound a valuable platform for developing second- and third-generation photosensitizers with improved tumor selectivity and pharmacokinetic properties.[6]
Conclusion and Future Directions
This compound is a well-defined porphyrin derivative whose synthesis and basic characterization are established. Its primary role to date has been as a synthetic precursor. However, the influence of its acetyl substituents on its electronic structure suggests a potential, albeit currently unexplored, utility as a photosensitizer for photodynamic therapy.
The critical barrier to its application in drug development is the lack of comprehensive photophysical data. Future research should prioritize:
-
Full Spectroscopic Characterization: Publishing a complete, assigned ¹H and ¹³C NMR spectrum, along with high-resolution mass spectrometry and a detailed UV-Vis absorption profile with molar absorptivity values.
-
Determination of Photophysical Parameters: Measuring the fluorescence quantum yield and, most importantly, the singlet oxygen quantum yield (ΦΔ) in various solvents.
-
In Vitro Evaluation: Assessing the cellular uptake, subcellular localization, and phototoxicity of the compound in relevant cancer cell lines.
Addressing these knowledge gaps will allow for a definitive assessment of its potential and could pave the way for its use as a core scaffold in the development of novel phototherapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
2,4-Diacetyl deuteroporphyrin IX dimethyl ester molecular structure
An In-depth Technical Guide to 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Player in Porphyrin Chemistry
This compound is a synthetically derived porphyrin that stands as a significant molecule in the fields of biochemistry and medicinal chemistry. As a derivative of deuteroporphyrin IX, it belongs to the same family as protoporphyrin IX, the immediate precursor to heme in the body.[1][2] Its unique structure, featuring two electron-withdrawing acetyl groups on the porphyrin macrocycle, imparts distinct electronic and photophysical properties. These characteristics make it not only a valuable tool for fundamental biochemical studies but also a crucial precursor in the synthesis of advanced photosensitizers for applications such as Photodynamic Therapy (PDT).[3] This guide provides a comprehensive overview of its molecular structure, synthesis, and functional applications, tailored for scientists engaged in advanced chemical and therapeutic research.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its highly conjugated macrocyclic structure, which is responsible for its intense color and photoactivity. The addition of two acetyl groups at the 2 and 4 positions significantly modulates the electron density of the porphyrin ring, influencing its spectroscopic properties and reactivity.
Chemical Identity and Structural Features
A clear understanding of the molecule begins with its fundamental identifiers and structural components.
| Identifier | Value | Source |
| CAS Number | 10591-31-8 | [1][4] |
| Molecular Formula | C₃₆H₃₈N₄O₆ | [1][4] |
| Molecular Weight | 622.72 g/mol | [1][4] |
| IUPAC Name | Methyl 3-[8,13-diacetyl-18-(2-methoxycarbonylethyl)-3,7,12,17-tetramethyl-porphyrin-2-yl]propanoate | [4] |
| Synonyms | Diacetyldeuteroporphyrin IX dimethyl ester | [1] |
The core structure consists of the porphyrin macrocycle, with methyl groups at positions 3, 7, 12, and 17, and propionic acid dimethyl ester side chains at positions 18 and (conventionally) 2. The key modifications are the acetyl groups (–COCH₃) at the 2 and 4 positions, replacing the vinyl groups of protoporphyrin IX.
Caption: Figure 1. Key Structural Features of this compound.
Spectroscopic Profile
While a publicly available, comprehensive dataset for this specific molecule is scarce, its spectroscopic characteristics can be reliably predicted based on the known behavior of porphyrins. The electron-withdrawing acetyl groups are expected to cause a bathochromic (red) shift in the absorption bands compared to deuteroporphyrin IX itself.
| Property | Expected Characteristics | Rationale |
| UV-Vis Spectrum | Intense Soret band (~420-430 nm) and four weaker Q-bands (500-700 nm). | The acetyl groups perturb the π-electron system, shifting absorption maxima to longer wavelengths compared to porphyrins with less electron-withdrawing substituents.[5] |
| ¹H NMR Spectrum | Meso-protons (4H) downfield (~9.5-10.5 ppm), CH₃ groups ~3.5-4.0 ppm, acetyl CH₃ | The aromatic ring current causes significant deshielding of peripheral protons and strong shielding of the internal NH protons, a hallmark of porphyrins. |
| Mass Spectrometry | A prominent molecular ion peak (M+) at m/z ≈ 622.7. | Provides confirmation of the molecular weight and elemental composition.[6] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the modification of a naturally derived porphyrin precursor. A common and effective method involves the oxidation of hematoporphyrin IX dimethyl ester.[3]
Synthetic Workflow: Oxidation of Hematoporphyrin
This approach is advantageous as it starts from a readily available porphyrin. The two hydroxyethyl groups of hematoporphyrin are oxidized to acetyl groups.
Caption: Figure 2. General Workflow for Synthesis and Purification.
Detailed Experimental Protocol (Representative)
This protocol describes a self-validating system where progress and purity are continually assessed.
Objective: To synthesize this compound from hematoporphyrin IX dimethyl ester.
Materials:
-
Hematoporphyrin IX dimethyl ester (1.0 eq)
-
Tetra-n-propylammonium perruthenate (TPAP) (0.1 eq, catalyst)
-
N-Methylmorpholine N-oxide (NMO) (2.5 eq, co-oxidant)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and TLC equipment
Methodology:
-
Reaction Setup: Dissolve hematoporphyrin IX dimethyl ester in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Causality: Anhydrous conditions prevent side reactions, and the inert atmosphere protects the porphyrin from degradation.
-
Addition of Reagents: Add NMO, followed by a catalytic amount of TPAP. The solution should be stirred at room temperature. Expertise: TPAP is a mild and selective catalyst for oxidizing alcohols to ketones, making it ideal for this transformation without over-oxidizing the sensitive porphyrin ring.
-
Monitoring: Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC) with a DCM:Methanol (98:2) mobile phase. The reaction is complete when the starting material spot has been fully converted to a new, more polar spot. Trustworthiness: TLC provides real-time validation of the reaction's progression towards the desired product.
-
Work-up: Once complete, pass the reaction mixture through a short plug of silica gel to remove the bulk of the oxidant residues. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify by column chromatography on silica gel, eluting with a gradient of 0-2% methanol in DCM. Expertise: The gradient elution allows for the separation of the slightly more polar diacetyl product from any unreacted starting material or mono-acetylated intermediates.
-
Characterization: Collect the fractions corresponding to the main product. Confirm the identity and purity of the final compound using UV-Vis, ¹H NMR, and mass spectrometry, comparing the data to expected values.
Applications in Photodynamic Therapy (PDT) Research
The primary interest in this compound within drug development lies in its role as a photosensitizer or a key intermediate for more complex photosensitizers.[3]
The Mechanism of Photodynamic Therapy
PDT is a non-invasive therapeutic modality that uses a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cell death.[2]
Caption: Figure 3. Simplified Jablonski Diagram for the Type II Mechanism in PDT.
Role and Significance
The efficacy of a photosensitizer is heavily dependent on its ability to efficiently populate the triplet state (T₁) upon light absorption and to have a high quantum yield of singlet oxygen generation (ΦΔ).[7]
-
Structural Influence: The electron-withdrawing acetyl groups on this compound influence the energy levels of the molecule. This can enhance the rate of intersystem crossing from the S₁ to the T₁ state, a critical step for efficient singlet oxygen production.
-
Synthetic Precursor: This molecule serves as an excellent platform for further chemical modification. For instance, it has been used as a starting material to synthesize porphyrin dimers linked by ether bonds.[3] These dimers have shown superior tumor-killing ability and reduced skin photosensitivity compared to earlier photosensitizers like Photofrin II, demonstrating a clear path from a core structure to an improved therapeutic agent.[3]
Conclusion and Future Outlook
This compound is more than just a catalog chemical; it is a versatile and powerful tool in the arsenal of researchers and drug developers. Its well-defined molecular structure, accessible synthesis, and influential electronic properties make it an ideal subject for studying structure-activity relationships in photobiology. As a foundational building block for next-generation photosensitizers, it continues to be highly relevant in the ongoing quest to develop more selective, potent, and safer photodynamic therapies for cancer and other diseases. Future research will likely focus on conjugating this porphyrin core to targeting moieties or incorporating it into nanocarriers to further enhance its therapeutic efficacy.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphyrin dimers as photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Protoporphyrin IX dimethyl ester [omlc.org]
- 6. Mesoporphyrin ix dimethyl ester [webbook.nist.gov]
- 7. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Diacetyl deuteroporphyrin IX Dimethyl Ester
Prepared by: Gemini, Senior Application Scientist
Introduction
2,4-Diacetyl deuteroporphyrin IX dimethyl ester is a significant derivative of the naturally occurring porphyrin macrocycle.[1] With a molecular formula of C₃₆H₃₈N₄O₆ and a molecular weight of 622.72 g/mol , this compound serves as a valuable building block in the synthesis of more complex porphyrin-based systems and as a model compound in biophysical and photochemical studies.[1][2][3] Its unique structure, featuring two electron-withdrawing acetyl groups at the 2 and 4 positions of the porphyrin core, profoundly influences its electronic and magnetic properties. This guide provides a comprehensive analysis of its nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopic data, offering field-proven insights for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in established principles of porphyrin chemistry to ensure technical accuracy and trustworthiness.
Molecular Structure
The structural foundation of this molecule is the deuteroporphyrin IX macrocycle, characterized by a specific arrangement of methyl and propionate side chains. The addition of two acetyl groups at the β-pyrrolic positions 2 and 4 introduces significant electronic perturbations, which are directly observable in its spectroscopic signatures.
References
A Comprehensive Technical Guide to the Solubility Characteristics of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester (CAS 10591-31-8). While specific quantitative solubility data for this compound is not extensively published, this document establishes a framework for its empirical determination. We will explore the fundamental physicochemical principles governing porphyrin solubility, analyze the specific structural attributes of the target molecule, and present a robust, self-validating experimental protocol for researchers to accurately quantify its solubility in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this molecule's behavior in solution for applications ranging from biochemical assays to materials science and therapeutic development.
Introduction and Compound Profile
This compound is a derivative of deuteroporphyrin IX, a naturally occurring porphyrin.[1][2] Porphyrins and their derivatives are of significant interest due to their unique photochemical properties, making them valuable in fields such as photodynamic therapy (PDT), catalysis, and molecular electronics. A critical, yet often overlooked, parameter for the successful application of any porphyrinoid is its solubility. Poor solubility can hinder synthesis, purification, formulation, and bioavailability, limiting its practical utility.[3]
This guide addresses the solubility of this compound by providing a foundational understanding of the factors that control it and a practical methodology for its assessment.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10591-31-8 | [1][2][4] |
| Molecular Formula | C₃₆H₃₈N₄O₆ | [1][2] |
| Molecular Weight | 622.72 g/mol | [1][2] |
| Synonyms | Diacetyldeuteroporphyrin IX dimethyl ester | [5] |
| Appearance | Solid (form not specified) | [6] |
| Storage | Room temperature, protect from light | [1] |
The Physicochemical Basis of Porphyrin Solubility
The solubility of porphyrins is a complex interplay between the rigid, aromatic macrocycle and the peripheral substituents. Generally, the porphyrin core contributes to low solubility in many solvents due to strong intermolecular π-π stacking interactions, which lead to high molecular lattice energy in the solid state.[7] Overcoming this energy requires favorable interactions between the porphyrin and the solvent molecules.
The solubility of a given porphyrin can vary by orders of magnitude depending on the nature, number, and position of its functional groups.[7] For this compound, the key substituents are:
-
Porphyrin Macrocycle: Inherently hydrophobic and prone to aggregation.
-
Two Acetyl Groups (-COCH₃): These electron-withdrawing groups increase the polarity of the molecule compared to an unsubstituted porphyrin.
-
Two Propionate Dimethyl Ester Groups (-CH₂CH₂COOCH₃): The ester functionalities provide sites for hydrogen bonding with protic solvents and increase polarity. However, they are not as effective at imparting solubility as the corresponding free carboxylic acids.
-
Four Methyl Groups (-CH₃): These alkyl groups contribute to the overall lipophilicity of the molecule.
The combination of these groups suggests that this compound is likely to be poorly soluble in water and nonpolar alkanes but will exhibit solubility in a range of moderately polar to polar aprotic organic solvents.
A Practical Framework for Solubility Assessment
Given the lack of published data, an empirical approach is necessary. The only truly reliable method for determining the solubility of complex macrocycles like porphyrins is through experimentation.[7]
Solvent Selection Strategy
The choice of solvents for screening is critical. We recommend a tiered approach based on common solvents used in porphyrin chemistry, spanning a range of polarities.[8][9]
Table 2: Recommended Solvents for Initial Solubility Screening
| Class | Solvent | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Excellent solvents for many porphyrins; often used in synthesis and chromatography.[8][9] |
| Polar Aprotic | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good at solvating polar functional groups without donating protons. DMSO is a powerful, universal solvent for many organic compounds.[8][10] |
| Aromatic | Toluene, Benzene | Can engage in π-stacking interactions with the porphyrin core.[7] |
| Alcohols | Methanol, Ethanol | Polar protic solvents. Solubility is often lower than in aprotic solvents but is highly structure-dependent.[7] |
| Ethers | Diethyl Ether | Lower polarity, useful for precipitation/crystallization. |
| Nonpolar | Hexanes, Cyclohexane | Expected to have very low solubility; useful for establishing the lower boundary. |
Experimental Protocol: Isothermal Saturation Method
This method is the gold standard for determining the solubility of solid compounds. It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute, typically via UV-Vis spectrophotometry.[7]
Detailed Step-by-Step Methodology:
-
Preparation: Add an excess amount (e.g., 5-10 mg) of solid this compound to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial on a magnetic stirrer or orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours.
-
Causality: This step is crucial to ensure the solution reaches thermodynamic equilibrium, representing the true maximum solubility. Shorter times may lead to an underestimation.
-
-
Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow the excess solid to settle. Then, centrifuge the vial (e.g., at 5000 x g for 10 minutes) to firmly pellet any remaining solid.
-
Causality: Centrifugation ensures that no microscopic solid particles are carried over into the next step, which would artificially inflate the measured concentration.
-
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. For an additional layer of certainty, pass this aliquot through a 0.2 µm PTFE syringe filter into a clean vial.
-
Self-Validation: The use of a filter provides a secondary mechanism to remove any suspended particulates, ensuring you are only measuring the truly dissolved compound.
-
-
Quantification via UV-Vis Spectrophotometry: a. Prepare a series of accurate dilutions of the filtered supernatant in the same solvent. b. Measure the absorbance of each dilution at the porphyrin's Soret band maximum (typically the strongest absorption peak, around 400-420 nm). c. Calculate the concentration using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length (usually 1 cm), and c is the concentration. The molar extinction coefficient should be determined independently by preparing solutions of known concentration.
-
Self-Validation: Record a full UV-Vis spectrum of a diluted sample. The spectrum should match that of a known pure sample. Any significant peak shifts or broadening could indicate compound degradation or aggregation in that specific solvent.[11]
-
Data Interpretation and Application
The results from the protocol should be compiled for easy comparison, allowing for rational solvent selection for various applications.
Table 3: Template for Summarizing Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Molar, M) | Observations (e.g., color, stability) |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | |
| Chloroform | 25 | [Experimental Value] | [Calculated Value] | |
| DMF | 25 | [Experimental Value] | [Calculated Value] | |
| DMSO | 25 | [Experimental Value] | [Calculated Value] | |
| Toluene | 25 | [Experimental Value] | [Calculated Value] | |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | |
| [Other Solvents] | 25 | [Experimental Value] | [Calculated Value] |
Understanding these values is paramount for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis or modification reactions.
-
Purification: Designing chromatographic systems (e.g., DCM is a common solvent for silica gel chromatography of porphyrins) or crystallization protocols.[8]
-
Biological Assays: Preparing stock solutions for dilution into aqueous buffers. High concentrations in a solvent like DMSO are common, but care must be taken to avoid precipitation upon dilution.
-
Formulation Development: For therapeutic or materials applications, identifying solvents where the compound is highly soluble is the first step toward creating stable, deliverable formulations.
Conclusion
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. scbt.com [scbt.com]
- 3. scite.ai [scite.ai]
- 4. chemscene.com [chemscene.com]
- 5. Cas 10591-31-8,2,4 DIACETYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | lookchem [lookchem.com]
- 6. Deuteroporphyrin IX dimethyl ester technical grade, synthetic, 90 10589-94-3 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Design and synthesis of water-soluble bioconjugatable trans-AB-porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Photodynamic Potential of 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth exploration of the mechanism of action of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester, a key porphyrin derivative. While extensively utilized as a versatile precursor in the synthesis of advanced photosensitizers, its intrinsic photodynamic capabilities warrant a closer examination. This document will delve into the fundamental principles of its action, drawing parallels with closely related derivatives, and provide actionable protocols for its investigation in a research setting.
Introduction: Beyond a Synthetic Intermediate
This compound is a synthetically accessible derivative of deuteroporphyrin, a naturally occurring porphyrin.[1][2] Its chemical structure, characterized by two acetyl groups at positions 2 and 4 of the porphyrin macrocycle and dimethyl ester groups on the propionic acid side chains, makes it a valuable building block for the creation of more complex porphyrin-based photosensitizers.[3] However, the inherent photophysical properties of the porphyrin core suggest its own potential as a photosensitizing agent in photodynamic therapy (PDT).[4] PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) to induce cell death in pathological tissues.[4][5]
Physicochemical Properties and Their Biological Relevance
The efficacy of a photosensitizer is intrinsically linked to its physicochemical properties. While specific data for this compound is not extensively documented in publicly available literature, we can infer its characteristics based on its structure and data from similar porphyrin derivatives.
| Property | Expected Characteristic | Rationale and Significance |
| Molecular Formula | C₃₆H₃₈N₄O₆[1] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 622.72 g/mol [1] | Influences diffusion and transport across biological membranes. |
| Solubility | Likely soluble in organic solvents | The dimethyl ester groups enhance lipophilicity, facilitating dissolution in organic solvents and potentially aiding in traversing the lipid bilayers of cellular membranes. |
| Absorption Spectrum | Expected Soret band (~400 nm) and Q-bands (500-650 nm) | Porphyrins exhibit a characteristic strong absorption in the blue region of the spectrum (Soret band) and weaker absorptions at longer wavelengths (Q-bands). These absorption properties are crucial for light activation in PDT. |
The Core Mechanism: A Photodynamic Cascade
The mechanism of action of this compound as a photosensitizer follows the general principles of photodynamic therapy. This process can be dissected into several key stages:
Cellular Uptake and Subcellular Localization
The journey of the photosensitizer begins with its uptake by target cells. For porphyrin-based molecules, this is often a multifaceted process. While specific studies on this compound are limited, research on related porphyrins suggests that cellular internalization can be influenced by the molecule's lipophilicity and may involve passive diffusion or be facilitated by transporters such as those for low-density lipoproteins (LDL).[6]
Upon entering the cell, the subcellular localization of the photosensitizer is a critical determinant of the primary targets of photodamage and the subsequent cell death pathway. A study on a closely related deuteroporphyrin derivative, Dimegine, revealed its accumulation in granular structures around the nucleus, suggesting localization in organelles such as the endoplasmic reticulum or mitochondria.[7] This perinuclear localization is often associated with the induction of apoptosis.[7]
References
- 1. scbt.com [scbt.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. Porphyrin dimers as photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 6. Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical properties and in vitro photocytotoxicity of disodium salt 2.4-di(alpha-methoxyethyl)-deuteroporphyrin-IX (Dimegine) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Significance of 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester and its Derivatives in Drug Discovery
This guide provides a comprehensive technical overview of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester, a key intermediate in the synthesis of potent photosensitizers for photodynamic therapy (PDT). We will delve into its chemical characteristics, its pivotal role as a synthetic precursor, and the biological significance of its derivatives in the context of modern drug development, particularly in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of porphyrin-based photosensitizers.
Introduction: The Latent Potential of a Porphyrin Core
This compound is a synthetic derivative of deuteroporphyrin IX, a naturally occurring porphyrin.[1][2] While this molecule itself does not exhibit significant intrinsic biological activity, its true value lies in its role as a versatile starting material for the creation of sophisticated photosensitizers.[3][4] The two acetyl groups on the porphyrin ring provide reactive sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored photophysical and biological properties. This guide will explore the journey from this precursor to biologically active molecules, elucidating the scientific rationale behind the synthetic strategies and the methodologies for evaluating their therapeutic potential.
From Precursor to Photosensitizer: A Synthetic Overview
The transformation of this compound into biologically active photosensitizers is a cornerstone of its significance. A common synthetic strategy involves the modification of the acetyl groups to generate more potent chromophores. For instance, the partial reduction of the diacetyl compound can yield monoacetyl derivatives, which can then be used to synthesize porphyrin dimers. These dimers often exhibit enhanced photosensitizing capabilities compared to their monomeric counterparts.
The rationale for creating porphyrin dimers lies in the potential for intramolecular interactions that can favorably alter the photophysical properties of the molecule. These interactions can lead to a higher quantum yield of singlet oxygen, the primary cytotoxic agent in photodynamic therapy.[5]
Generalized Synthetic Workflow:
Caption: Generalized synthetic workflow for producing porphyrin-based photosensitizers.
The Mechanism of Action: Harnessing Light to Combat Disease
The therapeutic efficacy of photosensitizers derived from this compound is rooted in the principles of photodynamic therapy (PDT). PDT is a clinically approved, minimally invasive treatment modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (
1
O2
The Photodynamic Process:
-
Administration and Localization: The photosensitizer is administered systemically or locally and preferentially accumulates in rapidly proliferating tissues, such as tumors.[8] The chemical modifications made to the this compound backbone can influence its biodistribution and subcellular localization.[1][9][10]
-
Photoexcitation: The target tissue is irradiated with light of a wavelength that corresponds to an absorption peak of the photosensitizer. This excites the photosensitizer from its ground state (S
) to a short-lived excited singlet state (S0 ).1 -
Intersystem Crossing: The photosensitizer in the S
state can undergo intersystem crossing to a longer-lived excited triplet state (T1 ). The efficiency of this process is a critical determinant of a good photosensitizer.1 -
Energy Transfer and ROS Generation: In the triplet state, the photosensitizer can transfer its energy to molecular oxygen (a triplet in its ground state), generating highly reactive singlet oxygen (Type II reaction). Alternatively, it can participate in electron transfer reactions with biological substrates, producing other ROS such as superoxide anions and hydroxyl radicals (Type I reaction).[11]
-
Cellular Damage and Death: The generated ROS are highly cytotoxic and cause damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative stress can trigger various cell death pathways, primarily apoptosis and necrosis, leading to the destruction of the targeted tissue.[12][13]
Caption: The mechanism of photodynamic therapy.
Evaluating Therapeutic Potential: Key In Vitro Assays
A rigorous in vitro evaluation is essential to characterize the therapeutic potential of novel photosensitizers derived from this compound. The following are critical experimental protocols:
Quantification of Singlet Oxygen Generation
The efficiency of singlet oxygen production is a primary indicator of a photosensitizer's potency. This is quantified by the singlet oxygen quantum yield (
ΦΔ
), which is the fraction of excited photosensitizer molecules that generate a singlet oxygen molecule.
Protocol: Indirect Quantification using a Chemical Probe
A common method involves the use of a chemical probe, such as 1,3-diphenylisobenzofuran (DPBF), which is selectively bleached by singlet oxygen.[14]
-
Reagent Preparation:
-
Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of DPBF in the same solvent.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the photosensitizer and DPBF solutions. The final concentrations should be optimized to ensure measurable bleaching of DPBF without significant photobleaching of the photosensitizer.
-
Irradiate the solution with a light source at the wavelength of the photosensitizer's Q-band absorption.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield can be calculated by comparing the bleaching rate to that of a reference photosensitizer with a known
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
.ΦΔ
-
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (
|
| Protoporphyrin IX | Various | ~0.5-0.8[15] |
| Benzoporphyrin derivative monoacid ring A (BPD-MA) | Methanol | 0.78[16] |
| Talaporfin sodium | - | 0.53[15] |
Assessment of Photocytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a standard for determining the phototoxic efficacy of a photosensitizer.[14][17][18][19][20]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Photosensitizer Incubation: Treat the cells with various concentrations of the photosensitizer for a specific duration (e.g., 24 hours) in the dark.
-
Irradiation: Wash the cells to remove the unbound photosensitizer and replace the medium. Irradiate the cells with a specific light dose at the appropriate wavelength. Include non-irradiated control groups.
-
Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24-48 hours) to allow for cell death to occur.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
) can be determined from the dose-response curve.50
Determination of Cell Death Pathway (Annexin V/PI Staining)
To understand the mechanism of cell death induced by PDT, flow cytometry with Annexin V and Propidium Iodide (PI) staining is employed.[3][13][21][22] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptosis or necrosis).
Protocol:
-
Cell Treatment: Treat cells with the photosensitizer and light as described in the MTT assay protocol.
-
Cell Harvesting: At a predetermined time point post-treatment, harvest the cells (both adherent and floating).
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Workflow for apoptosis detection using flow cytometry.
Conclusion and Future Perspectives
This compound represents a critical building block in the development of next-generation photosensitizers. Its chemical tractability allows for the synthesis of derivatives with optimized photophysical and biological properties. The in-depth understanding of the structure-activity relationships of these derivatives, gained through rigorous in vitro evaluation, is paramount for the rational design of more effective PDT agents. Future research will likely focus on conjugating these porphyrin-based photosensitizers to targeting moieties to enhance their tumor selectivity and on the development of activatable photosensitizers that only become cytotoxic in the tumor microenvironment, further improving the safety and efficacy of photodynamic therapy.
References
- 1. Correlation of subcellular and intratumoral photosensitizer localization with ultrastructural features after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of charged porphyrin dimers for polyoxometalate recognition [comptes-rendus.academie-sciences.fr]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The Role of Subcellular Localization in Initiation of Apoptosis by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcellular localization of Photofrin and aminolevulinic acid and photodynamic cross-resistance in vitro in radiation-induced fibrosarcoma cells sensitive or resistant to photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effects evaluation of a novel porphyrin derivative in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis of THP-1 macrophages induced by protoporphyrin IX-mediated sonodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photophysical and photosensitizing properties of benzoporphyrin derivative monoacid ring A (BPD-MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchhub.com [researchhub.com]
- 20. cyrusbio.com.tw [cyrusbio.com.tw]
- 21. benchchem.com [benchchem.com]
- 22. bosterbio.com [bosterbio.com]
Navigating the Ambiguity: A Technical Guide to 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester for Researchers
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals on the Origins, Synthesis, and Applications of a Key Porphyrin Derivative.
This guide provides a comprehensive technical overview of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester, a significant compound in biochemical and biomedical research. We will delve into its classification, synthesis, and the critical context of its relationship to naturally occurring porphyrins, offering clarity on a subject often shrouded in ambiguous terminology.
Part 1: Deconstructing the "Natural Occurrence" of this compound
A survey of commercially available this compound reveals a nuanced classification. While some suppliers categorize it as a "natural porphyrin derivative," this designation warrants a deeper, more precise understanding.[1] To date, a comprehensive review of scientific literature does not indicate that this compound is a metabolite biosynthesized de novo in any known organism. Its direct isolation from natural sources has not been documented.
The classification as a "natural porphyrin derivative" stems from its synthesis from a naturally occurring precursor. The foundational molecule, Deuteroporphyrin IX, can be derived from natural sources, most notably from the heme in bovine blood. Therefore, this compound is more accurately described as a semi-synthetic compound. This distinction is critical for researchers designing experiments and interpreting results, as the compound's properties are a result of both its natural porphyrin core and subsequent chemical modifications.
One chemical supplier explicitly includes "synthetic" in the synonyms for this compound, highlighting the industry's own acknowledgment of its synthetic origin.[2] This guide will, therefore, treat the compound as a synthetic derivative and focus on the established methodologies for its preparation from natural precursors.
Part 2: From Natural Precursor to a Versatile Research Tool: The Synthesis of this compound
The journey from a biological extract to a purified, highly specific research chemical is a multi-step process. Understanding this pathway is essential for appreciating the compound's purity, potential isomers, and its appropriate application in experimental settings.
The Natural Precursor: Deuteroporphyrin IX
Deuteroporphyrin IX is a naturally occurring porphyrin that lacks the vinyl groups present at positions 2 and 4 of the more common Protoporphyrin IX. It can be prepared from hemin, which is extracted from blood.
The Acetylation Process: A Key Chemical Modification
The defining feature of this compound is the presence of acetyl groups at the 2 and 4 positions of the porphyrin macrocycle. This modification is achieved through chemical synthesis, typically via a Friedel-Crafts acylation reaction on the Deuteroporphyrin IX dimethyl ester precursor. This reaction introduces carbonyl functionalities, which significantly alter the electronic properties of the porphyrin ring.
The synthesis of related mono-acetylated deuteroporphyrins has been described in the scientific literature, providing a basis for understanding the chemical principles involved in the di-acetylation process.
Experimental Protocol: Illustrative Synthesis of Acetylated Deuteroporphyrins
This is a generalized protocol based on established organic chemistry principles for porphyrin modification. Specific reaction conditions may vary.
-
Preparation of the Starting Material: Deuteroporphyrin IX is first converted to its dimethyl ester derivative to protect the carboxylic acid groups and improve solubility in organic solvents.
-
Friedel-Crafts Acylation: Deuteroporphyrin IX dimethyl ester is dissolved in a suitable aprotic solvent. An acylating agent, such as acetyl chloride or acetic anhydride, is added in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography on silica gel to separate the desired 2,4-diacetylated product from unreacted starting material and mono-acetylated byproducts.
-
Characterization: The final product is characterized by spectroscopic methods, including UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry, to confirm its structure and purity.
Diagram: Synthetic Workflow
Caption: Synthetic workflow from natural precursor to the final product.
Part 3: Physicochemical Properties and Data
The introduction of two acetyl groups has a profound impact on the physicochemical properties of the porphyrin. These changes are crucial for its application in various research areas.
| Property | Value | Source |
| Molecular Formula | C₃₆H₃₈N₄O₆ | [1] |
| Molecular Weight | 622.72 g/mol | [1] |
| CAS Number | 10591-31-8 | [1] |
| Appearance | Solid | [3] |
| Storage | Room temperature, protect from light | [1] |
Part 4: Applications in Research and Development
This compound serves as a versatile tool in several areas of scientific inquiry due to its unique electronic and photophysical properties.
-
Photosensitizers in Photodynamic Therapy (PDT): The modified electronic structure of the porphyrin ring can influence its ability to generate reactive oxygen species upon light activation, a key mechanism in PDT for cancer treatment and antimicrobial applications.
-
Biochemical Reagents: It is used as a biochemical reagent in life science research, potentially as a probe or a building block for more complex molecular architectures.[4]
-
Model Compound for Heme Proteins: As an analog of protoporphyrin IX, it can be used to study the structure and function of heme-containing proteins.
Part 5: Conclusion and Future Outlook
While not a naturally occurring molecule in the strictest sense, this compound's origin from natural precursors places it at an important intersection of natural product chemistry and synthetic organic chemistry. Its unique properties, conferred by the acetyl groups, make it a valuable asset for researchers in drug development, biochemistry, and materials science. Future research may focus on developing more efficient and stereoselective synthetic routes and exploring its potential in novel therapeutic and diagnostic applications.
References
Methodological & Application
Application Notes and Protocols for In Vitro Use of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester
Introduction: Unveiling the Potential of a Unique Photosensitizer
2,4-Diacetyl deuteroporphyrin IX dimethyl ester is a derivative of deuteroporphyrin, belonging to the broader class of porphyrins, which are organic compounds with a characteristic macrocyclic structure.[1][2] These molecules are renowned for their ability to absorb light and subsequently generate reactive oxygen species (ROS), a property that makes them highly valuable as photosensitizers in photodynamic therapy (PDT).[3][4] PDT is a minimally invasive therapeutic strategy that employs the combination of a photosensitizer, light of a specific wavelength, and molecular oxygen to induce targeted cell death, particularly in cancer cells which often exhibit preferential uptake of these compounds.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of this compound. We will delve into the underlying scientific principles, provide detailed, step-by-step protocols for its use, and offer insights into the interpretation of results. Our focus is to equip you with the necessary knowledge to effectively harness the potential of this photosensitizer in your research endeavors.
Mechanism of Action: A Light-Driven Cascade of Cytotoxicity
The therapeutic efficacy of this compound in a PDT context is predicated on a series of photophysical and photochemical events. Upon illumination with light of an appropriate wavelength, the photosensitizer transitions from its ground state to an excited singlet state. Through a process called intersystem crossing, it can then convert to a longer-lived excited triplet state.[6]
This triplet state photosensitizer can then initiate two types of reactions:
-
Type I Reaction: The photosensitizer directly interacts with cellular substrates, such as lipids or proteins, to produce radical ions. These, in turn, react with oxygen to form ROS.
-
Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[7]
Both pathways culminate in the production of ROS, which are highly cytotoxic molecules that can induce cellular damage through various mechanisms, including lipid peroxidation, protein crosslinking, and DNA damage, ultimately leading to cell death via apoptosis or necrosis.[5]
Simplified workflow for PDT.
Protocols for In Vitro Application
Preparation of Stock Solutions
Due to the hydrophobic nature of many porphyrin derivatives, proper solubilization is critical for in vitro studies. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.[8][9]
Materials:
-
This compound powder[1]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade[9]
-
Sterile, light-protected microcentrifuge tubes or amber vials
Protocol:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may aid in dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light to prevent degradation.
Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
In Vitro Phototoxicity Assay
This protocol is designed to determine the light-induced cytotoxicity of this compound. It includes a dark toxicity control to ensure that any observed cell death is a result of the photodynamic effect.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Light source with an appropriate wavelength for porphyrin excitation (typically in the red region of the spectrum)
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)
-
Plate reader
Protocol:
Day 1: Cell Seeding
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
Day 2: Treatment and Irradiation
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Based on studies with similar deuteroporphyrin derivatives, a starting concentration range of 1-10 µM is recommended.[10]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the photosensitizer.
-
Include a vehicle control group (medium with the highest concentration of DMSO used).
-
For each concentration, prepare two sets of wells: one for irradiation ("light" group) and one to be kept in the dark ("dark" group).
-
Incubate the cells with the photosensitizer for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.[11]
-
After the incubation period, wash the cells twice with PBS to remove any unbound photosensitizer.
-
Add fresh, complete cell culture medium to all wells.
-
Expose the "light" group wells to a specific dose of light. The light dose (fluence) is a product of the light intensity (fluence rate) and the exposure time. A pre-determined, non-toxic light dose should be used.[12]
-
Simultaneously, keep the "dark" group plate wrapped in aluminum foil to protect it from light.
-
Return both plates to the incubator for a further 24-48 hours.
Day 3 or 4: Assessment of Cell Viability
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
Data Analysis: Plot the cell viability against the concentration of the photosensitizer for both the "light" and "dark" groups. The IC₅₀ (the concentration that causes 50% inhibition of cell viability) can be calculated for the irradiated group to quantify the phototoxic efficacy.
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | To achieve optimal confluency for the assay. |
| Photosensitizer Concentration | 0.1 - 20 µM | Based on typical effective concentrations for porphyrin-based photosensitizers.[10] |
| Incubation Time | 4 - 24 hours | To allow for sufficient cellular uptake of the photosensitizer.[11] |
| Light Dose | 1 - 20 J/cm² | A range commonly used in in vitro PDT studies.[12] |
Cellular Uptake and Subcellular Localization
Understanding where the photosensitizer accumulates within the cell is crucial for elucidating its mechanism of action. Mitochondria are often a primary target for porphyrin-based photosensitizers, and localization to this organelle can be a strong predictor of PDT efficacy.[13]
Materials:
-
Cancer cell line of interest
-
Glass-bottom culture dishes or chamber slides
-
This compound stock solution
-
Organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes)
-
Formaldehyde solution for cell fixation
-
Mounting medium with DAPI for nuclear counterstaining
-
Confocal microscope
Protocol:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treat the cells with this compound at a non-toxic concentration for a specific duration (e.g., 4-24 hours).
-
In the last 30-60 minutes of incubation, add the organelle-specific fluorescent probe to the culture medium, following the manufacturer's instructions.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips using a mounting medium containing DAPI.
-
Visualize the cells using a confocal microscope. The intrinsic fluorescence of the porphyrin can be used to determine its location relative to the stained organelles.
Workflow for Subcellular Localization.
Detection of Reactive Oxygen Species (ROS)
Directly measuring the production of ROS following PDT provides mechanistic validation of the photosensitizer's activity.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
This compound stock solution
-
ROS-sensitive fluorescent probe (e.g., DCFH-DA, CellROX™)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells in the appropriate plates and allow them to adhere overnight.
-
Treat the cells with this compound as described in the phototoxicity assay.
-
Following the photosensitizer incubation and washing steps, add the ROS-sensitive probe to the cells according to the manufacturer's protocol (typically for 30-60 minutes).
-
Wash the cells to remove the excess probe.
-
Irradiate the cells with the same light dose used in the phototoxicity assay.
-
Immediately after irradiation, analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescence signal from the oxidized ROS probe.[14]
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, it is imperative to include the following controls in your experiments:
-
Untreated Control: Cells that are not exposed to the photosensitizer or light. This group represents the baseline cell viability and ROS levels.
-
Photosensitizer Only (Dark Control): Cells treated with the photosensitizer but not exposed to light. This control is essential to assess any inherent cytotoxicity of the compound in the absence of photoactivation.[15]
-
Light Only Control: Cells exposed to the light dose without prior incubation with the photosensitizer. This ensures that the light itself is not causing cellular damage.
By including these controls, you can confidently attribute any observed effects to the specific photodynamic action of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 原卟啉 IX 二甲酯 ~90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Photophysical properties and in vitro photocytotoxicity of disodium salt 2.4-di(alpha-methoxyethyl)-deuteroporphyrin-IX (Dimegine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mattek.com [mattek.com]
- 13. Subcellular localization patterns and their relationship to photodynamic activity of pyropheophorbide-a derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implementation of an in vitro methodology for phototoxicity evaluation in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,4-Diacetyl deuteroporphyrin IX dimethyl ester
An In-Depth Guide for Researchers in Biochemistry and Drug Development
Section 1: Introduction and Compound Profile
2,4-Diacetyl deuteroporphyrin IX dimethyl ester is a synthetic derivative of deuteroporphyrin IX, a naturally occurring porphyrin.[1][2][3] Its structure is distinguished by the presence of two acetyl groups at positions 2 and 4 of the porphyrin macrocycle, and methyl ester groups on the two propionic acid side chains. These modifications make it a valuable and versatile tool in biochemical and biomedical research.
The electron-withdrawing nature of the acetyl groups significantly alters the electronic properties of the porphyrin ring compared to its parent compounds, protoporphyrin IX or deuteroporphyrin IX. This electronic modulation is central to its utility, influencing its spectroscopic characteristics, redox potential, and reactivity. As a biochemical reagent, it serves primarily as a molecular probe for studying heme proteins and as a foundational structure for the synthesis of novel photosensitizers for applications like Photodynamic Therapy (PDT).[4]
This document provides an in-depth exploration of its primary applications, complete with the underlying principles and detailed, field-tested protocols to guide researchers in its effective use.
Compound Properties Summary
| Property | Value | Reference |
| Chemical Name | Methyl 3-[8,13-diacetyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | [1] |
| CAS Number | 10591-31-8 | [3] |
| Molecular Formula | C₃₆H₃₈N₄O₆ | [1][3] |
| Molecular Weight | 622.72 g/mol | [1][3] |
| Appearance | Solid Powder | |
| Storage | Store at room temperature, protected from light | [3] |
Section 2: Application I - Probing Heme Protein Dynamics via Cofactor Reconstitution
A powerful strategy in protein engineering and enzymology involves replacing the native heme cofactor in hemoproteins with synthetic analogues.[5][6] This reconstitution approach allows for the systematic investigation of how the heme cofactor's structure influences the protein's function, stability, and catalytic activity. This compound is an ideal candidate for this purpose. The acetyl groups act as sensitive probes, altering the electronic environment of the heme-binding pocket and allowing for detailed spectroscopic analysis of protein-cofactor interactions.
Causality of Experimental Choice: By replacing the native heme with this diacetyl derivative, researchers can dissect the role of the heme's peripheral substituents. The strong electron-withdrawing effect of the acetyl groups can impact the redox potential of the central iron atom (when inserted), influence the binding of exogenous ligands, and alter the catalytic mechanism of enzymes like peroxidases or cytochromes P450. This provides mechanistic insights that are unattainable by studying the native protein alone.
Workflow for Heme Protein Reconstitution
The general workflow involves three main stages: removal of the native heme to produce the apoprotein, incubation of the apoprotein with the synthetic porphyrin, and purification of the newly formed holo-protein.
Caption: Workflow for reconstituting a heme protein with a synthetic porphyrin.
Protocol: Reconstitution of Myoglobin with this compound
This protocol is a representative example and may require optimization for other heme proteins.
Materials:
-
Horse heart myoglobin (holoprotein)
-
This compound
-
Acetone, pre-chilled to -20°C
-
HCl (1 M)
-
Dimethyl sulfoxide (DMSO)
-
Sodium phosphate buffer (20 mM, pH 7.0)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Apomyoglobin:
-
Dissolve 50 mg of myoglobin in 5 mL of deionized water.
-
In a separate flask, prepare 100 mL of acetone pre-chilled to -20°C.
-
While stirring the chilled acetone vigorously, add 0.2 mL of 1 M HCl.
-
Slowly add the myoglobin solution dropwise to the acidified acetone. The solution will turn from red-brown to a milky white as the heme dissociates and the globin precipitates.
-
Continue stirring at -20°C for 20 minutes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Discard the supernatant which contains the free heme.
-
Wash the apomyoglobin pellet twice with 20 mL of cold (-20°C) acetone to remove residual heme.
-
After the final wash, briefly dry the pellet under a gentle stream of nitrogen gas to remove excess acetone and dissolve it in 10 mL of 20 mM sodium phosphate buffer, pH 7.0.
-
-
Preparation of Porphyrin Stock Solution:
-
Dissolve 1 mg of this compound in 1 mL of DMSO to create a concentrated stock solution.
-
Rationale: DMSO is an effective solvent for porphyrins, but its concentration should be minimized in the final reconstitution mixture to avoid protein denaturation.
-
-
Reconstitution:
-
Determine the concentration of the apomyoglobin solution using its absorbance at 280 nm (ε₂₈₀ ≈ 15,400 M⁻¹cm⁻¹ for horse myoglobin).
-
Slowly add a 1.5-fold molar excess of the porphyrin stock solution to the stirring apomyoglobin solution at 4°C.
-
Rationale: A slight excess of the porphyrin ensures complete saturation of the heme-binding pocket.
-
Incubate the mixture at 4°C for 2-4 hours with gentle stirring, protected from light.
-
-
Purification and Characterization:
-
Transfer the reconstitution mixture to dialysis tubing.
-
Dialyze against 2 L of 20 mM sodium phosphate buffer (pH 7.0) at 4°C for 24 hours, with at least three buffer changes. This removes unbound porphyrin and DMSO.
-
After dialysis, record the UV-Vis spectrum from 350 nm to 700 nm. Successful reconstitution is confirmed by the appearance of a sharp Soret peak (around 400-410 nm) and distinct Q-bands, indicating the incorporation of the porphyrin into the hydrophobic heme pocket. The exact peak position will differ from the native protein and should be compared to the free porphyrin in buffer.
-
Section 3: Application II - Precursor for Photodynamic Therapy (PDT) Agents
Photodynamic therapy is a clinically approved cancer treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that destroy malignant cells. Porphyrins and their derivatives are premier photosensitizers due to their strong absorption in the visible region of the spectrum and high efficiency in generating singlet oxygen.
This compound serves as an excellent scaffold for creating advanced photosensitizers. While it possesses inherent photosensitizing properties, its true value lies in the reactivity of its acetyl groups. These can be chemically modified, for instance, by reduction to hydroxyethyl groups, which can then be used to form ether-linked dimers or trimers.[4] Such modifications can enhance the photophysical properties, improve tumor localization, and increase the overall therapeutic efficacy compared to simpler porphyrins.[4]
Mechanism of Photodynamic Action
The process is initiated by the excitation of the photosensitizer with light of a specific wavelength, leading to the production of singlet oxygen, a highly reactive ROS.
Caption: The Type II photochemical mechanism in Photodynamic Therapy.
Protocol: In Vitro Evaluation of Photocytotoxicity
This protocol outlines a general method to assess the efficacy of a new photosensitizer derived from this compound.
Materials:
-
Cancer cell line (e.g., 4T1 murine breast carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Photosensitizer stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Light source with a specific wavelength corresponding to the porphyrin's absorption peak (e.g., 435 nm blue light source).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Incubation with Photosensitizer:
-
Prepare serial dilutions of the photosensitizer in complete medium from the DMSO stock. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the photosensitizer-containing medium to the appropriate wells.
-
Include "dark control" wells (cells with photosensitizer but no light) and "light control" wells (cells with no photosensitizer but exposed to light).
-
Incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake.
-
-
Irradiation:
-
After incubation, wash the cells twice with 100 µL of PBS to remove any photosensitizer that has not been taken up.
-
Add 100 µL of fresh complete medium to each well.
-
Irradiate the plate from below with the light source, delivering a specific light dose (e.g., 3-10 J/cm²). Keep the "dark control" wells covered with aluminum foil during this step.
-
-
Cytotoxicity Assessment (MTT Assay):
-
After irradiation, return the plate to the incubator for another 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against the photosensitizer concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) for both the light-treated and dark control groups. A potent photosensitizer will have a low IC₅₀ in the light-treated group and a very high IC₅₀ in the dark control group, indicating light-dependent toxicity.
-
Section 4: Safety and Handling
-
Handling: While not classified as highly toxic, good laboratory hygiene should be practiced.[7] Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust and contact with skin.[7] Open cuts or abraded skin should not be exposed to this material.[7]
-
Storage: The compound should be stored at room temperature in a tightly sealed container, protected from direct light to prevent photochemical degradation.[3]
Section 5: References
-
Vertex AI Search. (2024). This compound | Biochemical Assay Reagent. 8
-
Pandey, R. K., et al. (1990). Porphyrin dimers as photosensitizers in photodynamic therapy. PubMed. 4
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 10591-31-8. 1
-
Hayashi, T., & Abe, S. (2016). Reconstitution of Heme Enzymes with Artificial Metalloporphyrinoids. PubMed. 5
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 10591-31-8 (French). 2
-
Dworak, L., et al. (2017). Designer Heme Proteins: Achieving Novel Function with Abiological Heme Analogues. NIH. 9
-
Frontier Specialty Chemicals. (n.d.). This compound. 3
-
ResearchGate. (2016). Reconstitution of Heme Enzymes with Artificial Metalloporphyrinoids. 6
-
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for this compound. 7
-
Lu, Y., et al. (2019). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. PubMed Central. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Protoporphyrin IX dimethyl ester. --INVALID-LINK--
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. Porphyrin dimers as photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reconstitution of Heme Enzymes with Artificial Metalloporphyrinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Designer Heme Proteins: Achieving Novel Function with Abiological Heme Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Diacetyl deuteroporphyrin IX dimethyl ester in Photodynamic Therapy
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Photodynamic Therapy
Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit localized cellular destruction.[1] The quest for novel photosensitizers with enhanced photophysical properties, greater tumor selectivity, and improved therapeutic indices is a central theme in advancing PDT. Among the diverse classes of photosensitizers, porphyrin derivatives have historically held a prominent position due to their biocompatibility and robust photochemical characteristics.[2]
This document provides a comprehensive guide to the application of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester , a promising porphyrin derivative, in the context of photodynamic therapy research. As a derivative of deuteroporphyrin, this molecule possesses a unique chemical structure that may offer distinct advantages in PDT applications.[3][4] These notes are designed to provide researchers with the foundational knowledge and detailed protocols necessary to explore its full therapeutic potential.
Physicochemical Properties and Formulation
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in PDT.
| Property | Value | Source |
| CAS Number | 10591-31-8 | [4][5] |
| Molecular Formula | C₃₆H₃₈N₄O₆ | [4] |
| Molecular Weight | 622.72 g/mol | [4] |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents such as chloroform, DMF, and DMSO. Limited solubility in aqueous solutions. | Inferred from porphyrin chemistry |
Formulation Protocol for Preclinical Studies:
Due to its hydrophobic nature, this compound requires a suitable formulation for administration in biological systems. A common approach for preclinical studies involves the use of a solvent/surfactant mixture.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL or Tween 80
-
Sterile saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For a typical intravenous formulation, mix one part of the DMSO stock solution with one part Cremophor EL.
-
Slowly add eight parts of sterile saline to the DMSO/Cremophor EL mixture while vortexing to form a clear solution or a fine emulsion.
-
The final concentration of the photosensitizer should be adjusted based on the desired dosage for in vivo studies.
-
Prepare the formulation fresh before each experiment to ensure stability and prevent precipitation.
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of this compound in PDT is predicated on its ability to generate cytotoxic reactive oxygen species (ROS) upon activation with light of a specific wavelength.[1]
The photodynamic process can be summarized in the following steps:
-
Systemic or local administration of the photosensitizer, leading to its accumulation in the target tissue, often preferentially in tumors.
-
Illumination of the target tissue with light of a wavelength that is strongly absorbed by the photosensitizer.
-
Photoexcitation: The photosensitizer absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state (T₁).
-
Energy Transfer (Type II Reaction): The triplet state photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, leading to cell death.
-
Electron Transfer (Type I Reaction): Alternatively, the triplet state photosensitizer can react directly with cellular substrates to produce other reactive oxygen species, such as superoxide anions and hydroxyl radicals.
The induction of cellular damage through these mechanisms can trigger various cell death pathways, including apoptosis and necrosis, ultimately leading to tumor destruction.[1]
Caption: Mechanism of Photodynamic Therapy.
In Vitro Evaluation: Protocols and Methodologies
Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
-
Protocol:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in sterile DMSO to a final concentration of 10 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Determination of Photophysical Properties
-
Objective: To determine the absorption spectrum and estimate the optimal wavelength for photoactivation.
-
Protocol:
-
Dilute the stock solution in a suitable solvent (e.g., DMSO or ethanol).
-
Measure the absorbance from 350 nm to 700 nm using a UV-Vis spectrophotometer.
-
Identify the Soret band (typically around 400 nm) and the Q-bands (in the 500-650 nm range). The Q-band with the longest wavelength is generally preferred for PDT due to deeper tissue penetration of red light.
-
Cell Culture
-
Objective: To maintain and propagate cancer cell lines for in vitro assays.
-
Protocol:
-
Select appropriate cancer cell lines (e.g., human breast adenocarcinoma MCF-7, human colon adenocarcinoma HT-29).
-
Culture the cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cellular Uptake and Localization
-
Objective: To determine the kinetics of cellular uptake and the subcellular localization of the photosensitizer.
-
Protocol:
-
Seed cells in 96-well plates or on glass coverslips in 24-well plates.
-
Incubate the cells with a non-toxic concentration of this compound (e.g., 1-10 µM) for various time points (e.g., 2, 4, 8, 12, 24 hours).
-
For quantitative uptake, lyse the cells and measure the fluorescence of the photosensitizer using a plate reader.
-
For localization, co-stain the cells with fluorescent probes for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Visualize the cells using a fluorescence confocal microscope.
-
In Vitro Phototoxicity Assay
-
Objective: To evaluate the photodynamic efficacy of this compound.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a predetermined optimal uptake time.
-
Wash the cells with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.
-
Add fresh culture medium to the wells.
-
Irradiate the cells with a light source (e.g., LED array or laser) at the determined Q-band wavelength. The light dose (J/cm²) should be calibrated.
-
Include control groups: no photosensitizer, no light, and neither.
-
After irradiation, incubate the cells for 24-48 hours.
-
Assess cell viability using a standard method such as the MTT assay or PrestoBlue assay.
-
Caption: In Vitro Phototoxicity Assay Workflow.
In Vivo Evaluation in Animal Models
Animal Models
-
Objective: To establish a tumor-bearing animal model for in vivo PDT studies.
-
Protocol:
-
Use immunocompromised mice (e.g., nude or SCID mice) for xenograft models with human cancer cell lines.
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before starting the treatment.
-
In Vivo PDT Protocol
-
Objective: To evaluate the antitumor efficacy of this compound-mediated PDT in a preclinical model.
-
Protocol:
-
Administer the formulated photosensitizer to the tumor-bearing mice, typically via intravenous injection. The dosage will need to be optimized (e.g., 1-10 mg/kg).
-
Allow time for the photosensitizer to accumulate in the tumor and clear from the circulation (drug-light interval), which needs to be determined experimentally (typically 4-24 hours).
-
Anesthetize the mice.
-
Irradiate the tumor area with a laser or LED light source at the appropriate wavelength. The light dose and fluence rate should be carefully controlled.
-
Monitor the tumor size with calipers every 2-3 days.
-
Record animal body weight and any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Caption: In Vivo Photodynamic Therapy Workflow.
Conclusion and Future Directions
This compound presents itself as a compelling candidate for further investigation in the field of photodynamic therapy. Its structural similarity to other effective porphyrins suggests a high potential for photodynamic activity. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate its efficacy, from fundamental photophysical characterization to preclinical assessment in animal models. Future research should focus on optimizing formulation strategies to enhance tumor targeting, elucidating the specific cell death pathways induced by its photodynamic action, and exploring its potential in combination with other anticancer therapies.
References
- 1. Photodynamic effect of deuteroporphyrin IX and hematoporphyrin derivatives on single neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Diacetyl-deuteroporphyrin IX Dimethyl Ester in Porphyrin Chemistry
Introduction: A Versatile Intermediate in Porphyrin Synthesis
2,4-Diacetyl-deuteroporphyrin IX dimethyl ester is a key synthetic intermediate derived from the naturally occurring deuteroporphyrin IX macrocycle. Its strategic placement of two acetyl groups on the A and B pyrrolic rings transforms the relatively inert porphyrin core into a highly versatile platform for chemical modification. These electron-withdrawing acetyl groups not only modulate the electronic properties of the porphyrin, influencing its spectroscopic and photophysical behavior, but also serve as reactive handles for a wide array of chemical transformations.
This guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview of the properties, synthesis, and key applications of this compound. We will delve into detailed, field-proven protocols for its synthesis and subsequent conversion into valuable derivatives for research in photodynamic therapy (PDT), biomimetic catalysis, and molecular sensing.
Section 1: Physicochemical Properties, Handling, and Storage
Proper handling and storage are critical for maintaining the integrity of porphyrin compounds, which can be sensitive to light and oxidation.
1.1: Compound Properties
A summary of the key physicochemical properties for 2,4-diacetyl-deuteroporphyrin IX dimethyl ester is provided below.
| Property | Value | Source(s) |
| CAS Number | 10591-31-8 | [1][2][3] |
| Molecular Formula | C₃₆H₃₈N₄O₆ | [1][2][3] |
| Molecular Weight | 622.72 g/mol | [1][2] |
| Appearance | Dark purple to reddish-purple solid/powder | [4] |
| Solubility | Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), THF, DMSO, Acetone. Sparingly soluble in methanol. Insoluble in water. | [5][6] |
| Storage | Store at room temperature (15-25°C), protected from light, in a tightly sealed container. | [1] |
1.2: Safety, Handling, and Storage Protocol
Causality: Porphyrins possess a highly conjugated π-system, making them susceptible to photobleaching and degradation upon prolonged exposure to light. Their organic nature dictates the use of appropriate personal protective equipment (PPE) to avoid inhalation and skin contact.
Protocol Steps:
-
Personal Protective Equipment (PPE): Always handle the compound wearing nitrile gloves, safety glasses, and a lab coat.[7]
-
Ventilation: When handling the solid powder or preparing solutions, work in a well-ventilated chemical fume hood to avoid inhaling fine particulates.[7]
-
Light Protection: Use amber vials or wrap containers with aluminum foil for storage and during experiments whenever possible. Minimize exposure to ambient light.[1]
-
Storage: Store the solid compound in a desiccator at room temperature. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended to prevent oxidation.
-
Solution Preparation: Prepare solutions fresh for use. If storage of a stock solution is necessary, store in a tightly sealed, light-protected vial at -20°C.
Section 2: Synthesis and Characterization
The most common method for preparing 2,4-diacetyl-deuteroporphyrin IX dimethyl ester is through the Friedel-Crafts acylation of its precursor, deuteroporphyrin IX dimethyl ester.
2.1: Synthesis via Friedel-Crafts Acylation
Expert Insight: The Friedel-Crafts reaction is a classic electrophilic aromatic substitution. Here, the porphyrin macrocycle acts as the electron-rich aromatic system. The choice of Lewis acid and reaction conditions is crucial to prevent porphyrin degradation and achieve di-acylation without significant side-product formation. Anhydrous conditions are mandatory as Lewis acids like SnCl₄ react violently with water.
Materials:
-
Deuteroporphyrin IX dimethyl ester[8]
-
Acetic Anhydride ((CH₃CO)₂O)
-
Tin(IV) Chloride (SnCl₄), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Step-by-Step Protocol:
-
Dissolution: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve deuteroporphyrin IX dimethyl ester (1 equiv.) in anhydrous DCM (approx. 20 mL per 100 mg of porphyrin).
-
Reagent Addition: Add acetic anhydride (10 equiv.) to the solution.
-
Cooling: Cool the flask to 0°C using an ice bath.
-
Catalyst Addition: While stirring, slowly add SnCl₄ (4-5 equiv.) dropwise via syringe. The solution will typically turn a darker green-brown color.
-
Reaction: Allow the reaction to stir at 0°C for 5-10 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 2-5% MeOH in DCM. The product spot should have a lower Rf than the starting material.
-
Quenching: Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker containing ice and saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
2.2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using DCM as the eluent.
-
Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with a gradient of 0% to 3% MeOH in DCM. The main purple/red band corresponds to the desired 2,4-diacetyl-deuteroporphyrin IX dimethyl ester.
-
Collection and Evaporation: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield a dark purple solid.
Caption: Workflow for the synthesis and purification of the target compound.
2.3: Expected Spectroscopic Characterization
While a definitive spectrum should be obtained experimentally, the following provides expected characteristics for successful synthesis.
| Spectroscopy | Expected Characteristics |
| UV-Vis (in CH₂Cl₂) | Soret (B) Band: ~420-425 nm. Q-Bands: Four weaker bands between 500-650 nm. The acetyl groups cause a bathochromic (red) shift compared to the deuteroporphyrin IX precursor (λₘₐₓ ~399 nm).[8] |
| ¹H NMR (in CDCl₃) | meso-H (4H): ~9.8-10.1 ppm (singlets). NH (2H): ~ -3.5 to -4.0 ppm (broad singlet). -CH₂CH₂CO₂Me (4H): ~4.2-4.4 ppm (triplets). -CH₂CH₂CO₂Me (4H): ~3.1-3.3 ppm (triplets). Ring -CH₃ (12H): ~3.5-3.7 ppm (singlets). -CO₂CH₃ (6H): ~3.6-3.7 ppm (singlets). -COCH₃ (6H): ~3.2-3.3 ppm (singlets, key diagnostic signal). |
| Mass Spec (ESI+) | [M+H]⁺: Expected m/z ≈ 623.7 |
Section 3: Core Applications & Experimental Protocols
The true value of 2,4-diacetyl-deuteroporphyrin IX dimethyl ester lies in its utility as a synthetic precursor.
3.1: Precursor to Protoporphyrin IX Analogues
The acetyl groups can be readily converted into vinyl groups through a two-step reduction-dehydration sequence, yielding a core structure identical to the vital Protoporphyrin IX.
References
- 1. 2,4-Diacetyl deuteroporphyrin IX dimethyl ester | [frontierspecialtychemicals.com]
- 2. scbt.com [scbt.com]
- 3. Cas 10591-31-8,2,4 DIACETYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | lookchem [lookchem.com]
- 4. protoporphyrin IX dimethyl ester | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 5. Protoporphyrin IX dimethyl ester | 5522-66-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. 90%, technical grade, solid, synthetic | Sigma-Aldrich [sigmaaldrich.cn]
Illuminating Cellular Processes: An Application Guide for 2,4-Diacetyl deuteroporphyrin IX Dimethyl Ester
Introduction: Unveiling a Versatile Porphyrin for Advanced Research
2,4-Diacetyl deuteroporphyrin IX dimethyl ester is a synthetically accessible and highly versatile derivative of the deuteroporphyrin IX macrocycle.[1][2] Its unique structural features, characterized by the presence of two acetyl groups at the 2 and 4 positions of the porphyrin core, render it a valuable tool for a multitude of applications in biomedical research, particularly in the fields of photodynamic therapy (PDT) and cellular imaging. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for utilizing this compound. We will delve into the scientific principles underpinning its use, provide detailed methodologies, and offer insights into data interpretation, ensuring a robust and reproducible experimental design.
This porphyrin serves as a valuable intermediate in the synthesis of more complex porphyrin structures, including those with enhanced photosensitizing capabilities.[3] Its inherent photophysical properties also make it a subject of interest for direct application as a photosensitizer. The acetyl groups can be chemically modified, offering a scaffold for the development of novel photosensitizers with tailored properties for specific biological targets.
Core Principles: The Science Behind the Application
The utility of this compound in life sciences is rooted in the fundamental principles of photophysics and photochemistry that govern the behavior of porphyrins.
Photodynamic Therapy (PDT): A Light-Activated Assault on Diseased Cells
Photodynamic therapy is a non-invasive therapeutic modality that employs the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to induce cell death.[4] Porphyrins and their derivatives are exemplary photosensitizers due to their ability to absorb light in the visible region of the electromagnetic spectrum and efficiently generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).
The mechanism of PDT is a multi-step process, as illustrated in the workflow below:
Caption: Workflow of Photodynamic Therapy.
Upon introduction to a biological system, the photosensitizer is taken up by cells. Subsequent irradiation with light corresponding to the photosensitizer's absorption spectrum excites the molecule to a short-lived singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[4]
Fluorescence Imaging: Visualizing Cellular Landscapes
The same electronic transitions that enable PDT also endow porphyrins with fluorescent properties. After absorbing light, the excited singlet state can relax back to the ground state by emitting a photon of a longer wavelength (fluorescence). This property can be harnessed for cellular imaging, allowing researchers to visualize the subcellular localization of the porphyrin and, by extension, the cellular structures with which it associates. The workflow for fluorescence imaging is as follows:
Caption: General workflow for fluorescence imaging.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed framework for conducting in vitro studies using this compound. It is imperative to optimize these protocols for specific cell lines and experimental conditions.
Material and Reagent Preparation
A crucial first step is the proper preparation and handling of this compound.
| Parameter | Specification | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 10591-31-8 | [1] |
| Molecular Formula | C₃₆H₃₈N₄O₆ | [1][2] |
| Molecular Weight | 622.72 g/mol | [1][2] |
| Appearance | Purple solid | N/A |
| Storage | Room temperature, protect from light | [2] |
Protocol 1: Preparation of Stock Solution
The hydrophobicity of porphyrins necessitates the use of an organic solvent for initial solubilization.
-
Weighing: Accurately weigh a desired amount of this compound in a microcentrifuge tube. All procedures should be performed in dim light to prevent photodegradation.
-
Solubilization: Dissolve the compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
In Vitro Photodynamic Therapy Protocol
This protocol outlines a general procedure for evaluating the phototoxic effects of this compound on a cancer cell line (e.g., HeLa).
Protocol 2: In Vitro PDT and Cytotoxicity Assessment
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Prepare working solutions of this compound by diluting the DMSO stock solution in complete culture medium to final concentrations ranging from 1 µM to 50 µM. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Replace the medium in the wells with the photosensitizer-containing medium. Include a vehicle control (medium with the same concentration of DMSO). Incubate for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake.
-
Washing: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Irradiation: Add fresh, phenol red-free culture medium to each well. Irradiate the cells with a suitable light source. The wavelength of light should correspond to an absorption peak of the porphyrin in the visible region. A red light source is often preferred for deeper tissue penetration in vivo, although for in vitro studies, a broader spectrum source or specific wavelength LEDs can be used. The light dose (fluence) should be optimized and can be calculated as the product of the power density (mW/cm²) and the exposure time (s).
-
Post-Irradiation Incubation: Following irradiation, incubate the cells for another 24 to 48 hours to allow for the full manifestation of cytotoxic effects.
-
Cytotoxicity Assessment (MTT Assay):
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Controls for PDT Experiments:
-
No treatment: Cells in culture medium only.
-
Light alone: Cells in culture medium, irradiated with the same light dose.
-
Photosensitizer alone (dark toxicity): Cells incubated with the photosensitizer but not irradiated.
Cellular Imaging Protocol
This protocol describes how to visualize the intracellular localization of this compound using fluorescence microscopy.
Protocol 3: Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density.
-
Photosensitizer Incubation: Incubate the cells with a suitable concentration of this compound (e.g., 5-10 µM) for the desired time.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips on a microscope slide with a mounting medium containing an anti-fade reagent. Observe the cells using a fluorescence microscope equipped with appropriate filter sets for porphyrin excitation and emission. A DAPI or Hoechst stain can be used to visualize the nucleus.
-
Image Analysis: Acquire images and analyze the subcellular distribution of the porphyrin's fluorescence.
Data Interpretation and Considerations
-
Cellular Uptake and Localization: The efficiency of PDT is also dependent on the accumulation of the photosensitizer within the target cells and its subcellular localization. The amphiphilicity of the porphyrin derivative can influence its uptake and distribution.[9]
-
Light Source: The choice of light source is critical. The wavelength should overlap with an absorption peak of the photosensitizer to ensure efficient activation. The light dose must be carefully controlled and optimized for each cell line and photosensitizer concentration.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low Phototoxicity | - Insufficient photosensitizer uptake- Inappropriate light wavelength or dose- Low singlet oxygen quantum yield | - Increase incubation time or concentration- Optimize light source and dose- Consider chemical modification to enhance ΦΔ |
| High Dark Toxicity | - High concentration of photosensitizer- Solvent toxicity | - Perform a dose-response curve to determine the non-toxic concentration range- Ensure final DMSO concentration is below 0.5% |
| Poor Fluorescence Signal | - Low concentration of photosensitizer- Photobleaching | - Increase concentration for imaging- Use an anti-fade mounting medium and minimize light exposure |
Conclusion and Future Directions
This compound represents a promising platform for the development of novel photodynamic therapy agents and imaging probes. Its synthetic tractability allows for the facile introduction of various functional groups to modulate its photophysical and biological properties. Future research will likely focus on the development of targeted derivatives that can selectively accumulate in diseased tissues, thereby enhancing therapeutic efficacy and minimizing side effects. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile porphyrin derivative in their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protoporphyrin IX dimethyl ester [omlc.org]
- 6. Table 1 from Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy | Semantic Scholar [semanticscholar.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Photodynamic effect of deuteroporphyrin IX and hematoporphyrin derivatives on single neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy Using 2,4-Diacetyl deuteroporphyrin IX dimethyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling Cellular Landscapes with a Versatile Porphyrin Probe
In the intricate world of cellular biology and drug discovery, the ability to visualize and quantify molecular processes within living systems is paramount. Fluorescence microscopy stands as a cornerstone of these endeavors, and the selection of an appropriate fluorescent probe is critical to experimental success. This guide introduces 2,4-Diacetyl deuteroporphyrin IX dimethyl ester , a lipophilic porphyrin derivative with significant potential for live-cell imaging and sensing applications.
Porphyrins, a class of naturally occurring tetrapyrrole macrocycles, are renowned for their unique photophysical properties and their integral role in biological processes, most notably as the core of heme in hemoglobin. Their synthetic derivatives have been harnessed for a multitude of applications, including as photosensitizers in photodynamic therapy (PDT) and as sensitive fluorescent probes. The dimethyl esterification of the propionic acid side chains, as seen in the subject molecule and its close relative, Protoporphyrin IX dimethyl ester, enhances membrane permeability, facilitating greater intracellular uptake compared to their free acid counterparts[1]. This key feature makes this compound a promising candidate for investigating intracellular dynamics.
This document serves as a comprehensive guide to the application of this compound in fluorescence microscopy. We will delve into its scientific underpinnings, provide detailed protocols for its use, and offer insights into data interpretation and troubleshooting, empowering researchers to effectively integrate this versatile probe into their experimental workflows.
Scientific Background: Photophysical Properties and Principle of Action
Molecular Structure and Inferred Photophysical Characteristics
This compound is a derivative of deuteroporphyrin IX, distinguished by the presence of two acetyl groups at positions 2 and 4 of the porphyrin macrocycle, and methyl esters at the termini of the propionate side chains[2][3][4].
Table 1: Inferred Photophysical Properties of this compound
| Property | Estimated Value | Notes and Rationale |
| Soret Band (λ_abs_ max) | ~400 - 420 nm | Based on the typical absorption of porphyrin macrocycles. The acetyl groups may induce a slight bathochromic (red) shift compared to Protoporphyrin IX. |
| Q-Bands (λ_abs_) | ~500 - 650 nm | Porphyrins exhibit multiple weaker absorption bands in this region. |
| Emission Maximum (λ_em_ max) | ~630 - 670 nm | Inferred from related porphyrin derivatives, which emit in the red part of the spectrum[8]. |
| Molar Extinction Coefficient (ε) | High (>100,000 M⁻¹cm⁻¹) at the Soret band | Porphyrins are known for their very strong absorption at the Soret band, making them bright fluorophores[5][9]. |
| Quantum Yield (Φ_f_) | Low to moderate | The fluorescence quantum yield of porphyrins can be significantly influenced by their environment and the presence of quenchers. For Protoporphyrin IX dimethyl ester, a quantum yield of 0.06 has been reported in chloroform[5]. |
| Solubility | Soluble in organic solvents (e.g., DMSO, THF, chloroform) | The dimethyl ester groups increase lipophilicity, rendering it soluble in many organic solvents but poorly soluble in aqueous media[10]. |
Principle of Action in Fluorescence Microscopy
The utility of this compound in fluorescence microscopy is predicated on its ability to permeate cell membranes and accumulate in specific intracellular compartments. Its lipophilic nature suggests a propensity for staining membranes and lipid-rich organelles. Upon excitation with light of an appropriate wavelength (e.g., from a laser or a filtered lamp on a microscope), the molecule absorbs photons and transitions to an excited electronic state. It then relaxes back to the ground state, emitting a portion of the absorbed energy as fluorescent light, which can be detected to generate an image.
A particularly compelling application of porphyrin-based probes is their use as oxygen sensors . The fluorescence of many porphyrins is quenched by molecular oxygen. This phenomenon occurs because the excited state of the porphyrin can transfer its energy to oxygen, promoting it to a highly reactive singlet state. This process, which is the basis of photodynamic therapy, results in a decrease in the fluorescence signal. Consequently, the fluorescence intensity of this compound within a cell can be inversely correlated with the local oxygen concentration, offering a powerful tool for studying cellular metabolism and hypoxia.
Experimental Protocols
Preparation of Stock Solutions
Causality: Proper preparation of a concentrated stock solution is crucial for accurate and reproducible dilutions. Due to the poor aqueous solubility of this compound, an organic solvent is necessary. DMSO is a common choice for cell-based assays as it is miscible with aqueous media at low concentrations.
Protocol:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a stock concentration of 1-10 mM.
-
Vortex thoroughly until the compound is completely dissolved. The solution should be a clear, colored liquid.
-
Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.
Live-Cell Staining and Imaging
Causality: The following protocol is a general guideline for staining live cells. The optimal concentration of the probe and the incubation time will depend on the cell type and experimental goals and should be determined empirically. A titration experiment is highly recommended to find the lowest effective concentration that provides a good signal-to-noise ratio without inducing cytotoxicity.
Table 2: Recommended Staining Conditions for Live-Cell Imaging
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 50-80% confluency | Cells should be in a logarithmic growth phase for optimal health and uptake. |
| Working Concentration | 0.1 - 5 µM | Start with a concentration of 1 µM and optimize as needed. |
| Incubation Time | 15 - 60 minutes | Shorter incubation times may favor membrane staining, while longer times may allow for accumulation in intracellular organelles[11]. |
| Incubation Temperature | 37°C | Maintain physiological conditions for live-cell experiments. |
Protocol:
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to the desired final working concentration. It is important to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for the desired time.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or a suitable imaging buffer to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells. Proceed with imaging on a fluorescence microscope equipped with appropriate filter sets (e.g., excitation around 405 nm and emission collection above 600 nm).
Fixed-Cell Staining
Causality: For applications where live-cell dynamics are not required, or for co-localization studies with immunofluorescence, cells can be fixed prior to or after staining. Fixation preserves cell morphology but may alter the distribution of the probe.
Protocol:
-
Fixation: After cell culture, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the fixed cells with the staining solution (prepared as in the live-cell protocol) for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium. The sample is now ready for imaging.
Data Analysis and Interpretation
The analysis of images acquired using this compound will depend on the specific research question.
-
Subcellular Localization: The staining pattern can provide information about the probe's accumulation in different organelles. Co-localization experiments with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) can confirm the precise location.
-
Quantitative Analysis: Image analysis software can be used to quantify the fluorescence intensity in different regions of the cell or in a population of cells. This can be used to assess changes in probe uptake or to infer changes in the local environment (e.g., oxygen concentration).
-
Oxygen Sensing: To use the probe as an oxygen sensor, it is necessary to calibrate the fluorescence signal against known oxygen concentrations. This can be achieved by controlling the oxygen level in the imaging chamber and measuring the corresponding fluorescence intensity. The relationship between fluorescence and oxygen concentration can then be used to create a calibration curve.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | - Low probe concentration- Insufficient incubation time- Incorrect filter sets | - Increase the working concentration of the probe- Increase the incubation time- Ensure that the excitation and emission filters are appropriate for the probe's spectral properties |
| High Background | - Incomplete removal of unbound probe- Probe precipitation | - Increase the number and duration of washing steps- Ensure that the DMSO stock is properly diluted into the aqueous medium and mixed well |
| Phototoxicity | - High probe concentration- Excessive light exposure | - Reduce the probe concentration- Minimize the exposure time and intensity of the excitation light |
| Altered Cell Morphology | - Cytotoxicity of the probe or solvent- Stress from the imaging conditions | - Perform a toxicity assay to determine the non-toxic concentration range- Ensure that the imaging medium and environment are optimized for cell health |
Visualizations
Caption: A streamlined workflow for live-cell imaging using this compound.
Caption: The quenching of porphyrin fluorescence by molecular oxygen forms the basis of its use as an oxygen sensor.
References
- 1. A comparison of protoporphyrin IX and protoporphyrin IX dimethyl ester as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. Cas 10591-31-8,2,4 DIACETYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. Protoporphyrin IX dimethyl ester [omlc.org]
- 6. Hydroporphyrin-Doped Near Infrared Emitting Polymer Dots for Cellular Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. protoporphyrin IX dimethyl ester | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 11. Photodynamic Effects of Novel XF Porphyrin Derivatives on Prokaryotic and Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Imaging with 2,4-Diacetyl deuteroporphyrin IX dimethyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the use of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester for cellular imaging. It is designed to offer both the theoretical underpinnings and practical protocols necessary for its successful application in research and development settings.
Introduction: A Versatile Tool for Cellular Interrogation
This compound is a synthetic derivative of deuteroporphyrin IX, a naturally occurring porphyrin.[1][2] Its unique chemical structure, featuring two acetyl groups, imparts specific photophysical and biological properties that make it a valuable tool for cellular imaging.[1] Porphyrins, in general, are known for their preferential accumulation in certain tissues and cell types, a characteristic that has been extensively leveraged in photodynamic therapy (PDT) and fluorescence-based diagnostics.[3] This application note will delve into the mechanisms of action, provide detailed protocols for use, and discuss the potential applications of this promising imaging agent.
Physicochemical Properties and Mechanism of Action
A thorough understanding of the properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| Chemical Formula | C₃₆H₃₈N₄O₆ | [1][2][4] |
| Molecular Weight | 622.72 g/mol | [1][2][4] |
| CAS Number | 10591-31-8 | [1][2][4] |
| Appearance | Data not available | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chloroform. | [5] |
Mechanism of Cellular Uptake and Localization: The cellular uptake of porphyrins is influenced by their physicochemical properties, particularly their lipophilicity. The dimethyl ester and acetyl groups of this compound increase its lipophilicity compared to its parent compound, facilitating its passage across the cell membrane. While the precise transport mechanism for this specific derivative is not extensively documented, it is likely to involve a combination of passive diffusion and potentially carrier-mediated transport, similar to other porphyrins.
Once inside the cell, porphyrins tend to localize in various organelles, with a notable affinity for mitochondria and the endoplasmic reticulum. This localization is a key aspect of their utility, as it allows for the targeted imaging of these specific cellular compartments.
Principle of Fluorescence: Like other porphyrins, this compound is a fluorescent molecule. Upon excitation with light of a specific wavelength, it absorbs energy and transitions to an excited electronic state. As it returns to its ground state, it emits this energy as fluorescent light at a longer wavelength. This emitted light can be captured using a fluorescence microscope to visualize the distribution of the porphyrin within the cell.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the use of this compound in cellular imaging.
Protocol 1: Preparation of Stock and Working Solutions
The careful preparation of solutions is critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, dissolve 6.23 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Porphyrin solutions are light-sensitive and should be handled accordingly.
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final working concentration. A typical starting concentration for cellular imaging is in the range of 1-10 µM. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use the working solution immediately. Do not store diluted solutions.
-
Protocol 2: Live-Cell Fluorescence Imaging
This protocol outlines the steps for staining and imaging live cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound working solution
-
Phosphate-buffered saline (PBS), sterile
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI/FITC/TRITC channels to estimate optimal settings)
-
Live-cell imaging chamber (optional, for long-term imaging)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Allow the cells to adhere and grow for at least 24 hours in a CO₂ incubator at 37°C.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate the cells for a specific period (e.g., 1-4 hours) in the CO₂ incubator at 37°C. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound porphyrin.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
Place the dish or coverslip on the stage of the fluorescence microscope.
-
Excite the sample using a wavelength in the range of 400-420 nm (based on the Soret band of similar porphyrins) and collect the emission in the range of 620-700 nm.[6] These settings should be optimized for the specific microscope and filter sets available.
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
Caption: Workflow for live-cell imaging.
Protocol 3: Fixed-Cell Imaging and Co-localization Studies
Fixing cells allows for longer-term storage of samples and is often required for co-staining with antibodies or other organelle-specific dyes.
Materials:
-
Stained cells on coverslips (from Protocol 2, step 3)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary and fluorescently-labeled secondary antibodies (for co-localization)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
Fixation:
-
After the washing step in the live-cell protocol, add 4% PFA in PBS to the cells.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required for co-staining):
-
Add permeabilization buffer to the cells.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking (if performing immunostaining):
-
Add blocking buffer to the cells.
-
Incubate for 30-60 minutes at room temperature.
-
-
Antibody Staining (for co-localization):
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence or confocal microscope with the appropriate filter sets for the porphyrin, the secondary antibody fluorophore, and the nuclear stain.
-
Caption: Workflow for fixed-cell and co-localization imaging.
Applications in Research and Drug Development
The unique properties of this compound open up a range of potential applications:
-
Fluorescence Microscopy: Its intrinsic fluorescence allows for high-resolution imaging of subcellular structures. By understanding its localization patterns, researchers can gain insights into cellular processes and the health of organelles.
-
Photodynamic Therapy (PDT) Research: As a photosensitizer, this compound can be used in preclinical studies to investigate the mechanisms of PDT. Upon light activation, it can generate reactive oxygen species (ROS) that induce localized cell death, a cornerstone of PDT for cancer and other diseases.
-
Drug Delivery and Development: Porphyrins can be functionalized to act as carriers for other therapeutic agents. The properties of this compound can be explored for the development of novel drug delivery systems that can be tracked via their fluorescence.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence signal | - Incorrect excitation/emission wavelengths.- Insufficient incubation time or concentration.- Photobleaching. | - Empirically determine the optimal spectral settings.- Optimize the staining time and concentration.- Use lower excitation power and shorter exposure times. |
| High background fluorescence | - Incomplete removal of unbound porphyrin.- Autofluorescence from the cell culture medium or cells. | - Increase the number and duration of washing steps.- Use a phenol red-free medium for imaging.- Use spectral unmixing or background subtraction during image analysis. |
| Cell toxicity | - High concentration of the porphyrin or DMSO.- Phototoxicity from excessive light exposure. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Keep the DMSO concentration in the final working solution below 0.5%.- Minimize light exposure during imaging. |
Conclusion
This compound is a promising fluorescent probe for cellular imaging. Its lipophilic nature facilitates cellular uptake, and its photophysical properties enable its use in both fluorescence microscopy and as a photosensitizer in PDT research. The detailed protocols provided in this application note serve as a robust starting point for researchers to explore the full potential of this versatile molecule in their scientific investigations. Careful optimization of staining conditions and imaging parameters will be key to achieving high-quality, reproducible results.
References
- 1. scbt.com [scbt.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. Pyroporphyrin dimethyl ester (Deuteroporphyrin dimethyl ester) | Biochemical Assay Reagents | 10589-94-3 | Invivochem [invivochem.com]
- 6. Protoporphyrin IX dimethyl ester [omlc.org]
Application Notes and Protocols: Synthesis of Bio-functional Derivatives from 2,4-Diacetyl deuteroporphyrin IX Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Porphyrin Scaffold
2,4-Diacetyl deuteroporphyrin IX dimethyl ester is a key starting material in the synthesis of a diverse range of porphyrin derivatives with significant potential in biomedical research and drug development.[1][2][3][4][5][6] Its unique structure, featuring two reactive acetyl groups on the periphery of the macrocycle, provides strategic handles for chemical modification. These modifications allow for the fine-tuning of the molecule's photophysical properties, solubility, and biological activity, making it a valuable platform for the development of novel photosensitizers for photodynamic therapy (PDT), as well as other therapeutic and diagnostic agents.[7] This guide provides detailed protocols for the synthesis of several key derivatives, explaining the rationale behind the chosen methodologies and offering insights into their practical application.
Core Synthetic Strategies: A World of Possibilities at the Acetyl Groups
The primary routes for derivatization of this compound focus on the chemical transformation of the two acetyl groups. These transformations allow for the introduction of new functional groups, thereby altering the molecule's steric and electronic properties. The main synthetic pathways explored in this guide are:
-
Selective Reduction: Conversion of the acetyl groups to hydroxyethyl groups.
-
Oximation and Hydrazone Formation: Reaction with hydroxylamine or hydrazine to form oximes and hydrazones, respectively.
-
Vinylation: Transformation of the acetyl groups into vinyl groups, a key step towards mimicking protoporphyrin IX.
These synthetic routes are not mutually exclusive and can be combined to create a vast library of derivatives with tailored properties.
I. Selective Reduction of Acetyl Groups: Synthesis of Hydroxyethyl Derivatives
The reduction of the acetyl groups to 1-hydroxyethyl groups is a critical transformation that not only alters the electronic properties of the porphyrin but also provides a stepping stone for further derivatization, such as the synthesis of porphyrin dimers.[7] Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this purpose due to its chemoselectivity for aldehydes and ketones over esters, thus preserving the dimethyl ester functionalities at the propionate side chains.[8][9][10][11]
Causality of Experimental Choices:
The choice of sodium borohydride is strategic. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents and selectively reduces the acetyl ketones without affecting the less reactive methyl esters.[11] The reaction conditions, including solvent and temperature, are optimized to control the extent of reduction, allowing for the isolation of mono- and di-reduced products.
Experimental Protocol: Synthesis of 2,4-Bis(1-hydroxyethyl)deuteroporphyrin IX Dimethyl Ester
Materials:
-
This compound
-
Dichloromethane (DCM), analytical grade
-
Methanol (MeOH), analytical grade
-
Sodium borohydride (NaBH₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve this compound (100 mg, 0.16 mmol) in a mixture of DCM (50 mL) and MeOH (10 mL) in a round-bottom flask.
-
Stir the solution at room temperature until the porphyrin is completely dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (30 mg, 0.80 mmol) portion-wise over 15 minutes, monitoring the reaction progress by thin-layer chromatography (TLC) (silica gel, 5% MeOH in DCM).
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of distilled water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of 1-5% methanol in dichloromethane to yield the di-reduced product.
Expected Outcome:
This procedure typically yields 2,4-bis(1-hydroxyethyl)deuteroporphyrin IX dimethyl ester as a purple solid. The yield can be optimized by careful monitoring of the reaction progress to avoid over-reduction.
II. Synthesis of Oxime and Hydrazone Derivatives
The reaction of the acetyl groups with nucleophiles such as hydroxylamine and hydrazine provides a straightforward method for introducing new functionalities and altering the electronic landscape of the porphyrin. These reactions proceed via a nucleophilic addition-elimination mechanism at the carbonyl carbon.[12][13][14][15][16][17]
Causality of Experimental Choices:
The formation of oximes and hydrazones is typically carried out under mildly acidic or basic conditions to facilitate the nucleophilic attack and subsequent dehydration. The choice of solvent and temperature can influence the reaction rate and yield. For porphyrins, which can be sensitive to strong acids, a buffered system or the use of a salt of the nucleophile (e.g., hydroxylamine hydrochloride) with a mild base is often preferred.
Experimental Protocol: Synthesis of 2,4-Diacetyldeuteroporphyrin IX Dimethyl Ester Dioxime
Materials:
-
This compound
-
Pyridine, anhydrous
-
Hydroxylamine hydrochloride
-
Ethanol
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (50 mg, 0.08 mmol) in pyridine (10 mL) in a round-bottom flask.
-
Add hydroxylamine hydrochloride (55 mg, 0.8 mmol) to the solution.
-
Heat the reaction mixture at 80 °C for 4 hours, monitoring the progress by TLC (silica gel, 2% MeOH in DCM).
-
After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 30 mL) and brine (30 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a DCM/hexane mixture to yield the dioxime as a purple solid.
A similar protocol can be followed for the synthesis of the dihydrazone derivative by substituting hydroxylamine hydrochloride with hydrazine hydrate.
III. Vinylation of Acetyl Groups: The Wittig Reaction
The conversion of the acetyl groups to vinyl groups is a key transformation for synthesizing protoporphyrin IX derivatives, which are important in many biological processes. The Wittig reaction is a powerful and widely used method for this olefination.[1][7][18][19][20][21][22] It involves the reaction of the ketone with a phosphorus ylide, generated in situ from a phosphonium salt and a strong base.[7][18][19][21][22]
Causality of Experimental Choices:
The Wittig reaction is highly specific for the conversion of carbonyls to alkenes and is tolerant of many other functional groups, making it suitable for complex molecules like porphyrins. The choice of the phosphonium salt and the base is critical. Methyltriphenylphosphonium bromide is used to introduce the methylene group. A strong, non-nucleophilic base such as n-butyllithium or sodium hydride is required to deprotonate the phosphonium salt to form the reactive ylide. The reaction is typically carried out in an anhydrous aprotic solvent like THF to prevent quenching of the ylide.
Experimental Protocol: Synthesis of Protoporphyrin IX Dimethyl Ester
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (680 mg, 1.9 mmol) in anhydrous THF (20 mL).
-
Carefully add sodium hydride (76 mg, 1.9 mmol) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide will be observed.
-
In a separate flask, dissolve this compound (100 mg, 0.16 mmol) in anhydrous THF (10 mL).
-
Add the porphyrin solution dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC (silica gel, 20% ethyl acetate in hexane).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of 0-10% ethyl acetate in hexane to yield protoporphyrin IX dimethyl ester as a purple solid.
Characterization Data
The synthesized derivatives should be characterized by standard spectroscopic methods to confirm their structure and purity.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm in CDCl₃) | UV-Vis (λmax, nm in CH₂Cl₂) |
| This compound | C₃₆H₃₈N₄O₆ | 622.72 | ~10.0-11.0 (meso-H), ~4.4 (CH₂CH₂CO₂Me), ~3.6 (ring CH₃, CO₂CH₃), ~3.3 (COCH₃) | ~423 (Soret), 515, 552, 588, 642 |
| 2,4-Bis(1-hydroxyethyl)deuteroporphyrin IX dimethyl ester | C₃₆H₄₂N₄O₆ | 626.74 | ~10.0 (meso-H), ~6.3 (CH(OH)CH₃), ~4.3 (CH₂CH₂CO₂Me), ~3.6 (ring CH₃, CO₂CH₃), ~2.2 (CH(OH)CH₃) | ~400 (Soret), 500, 535, 570, 623 |
| 2,4-Diacetyldeuteroporphyrin IX dimethyl ester dioxime | C₃₆H₄₀N₆O₆ | 652.75 | ~10.0 (meso-H), ~4.3 (CH₂CH₂CO₂Me), ~3.6 (ring CH₃, CO₂CH₃), ~2.8 (C(=NOH)CH₃) | ~415 (Soret), 512, 548, 580, 635 |
| Protoporphyrin IX dimethyl ester | C₃₆H₃₈N₄O₄ | 590.71 | ~10.0 (meso-H), ~8.0-8.3 (vinyl-H), ~6.1-6.4 (vinyl-H), ~4.3 (CH₂CH₂CO₂Me), ~3.6 (ring CH₃, CO₂CH₃) | ~407 (Soret), 505, 541, 576, 631 |
Note: The exact chemical shifts and absorption maxima may vary slightly depending on the solvent and concentration.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthetic routes from this compound.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust foundation for the synthesis of a variety of functionalized porphyrin derivatives from this compound. These derivatives serve as valuable tools for researchers in medicinal chemistry and materials science. The ability to systematically modify the porphyrin periphery allows for the development of compounds with optimized properties for specific applications, particularly in the field of photodynamic therapy. Further exploration of these synthetic pathways, including the combination of different functionalization strategies, will undoubtedly lead to the discovery of new porphyrin-based molecules with enhanced therapeutic and diagnostic capabilities.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. books.rsc.org [books.rsc.org]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 12. orgosolver.com [orgosolver.com]
- 13. Hydrazone Formation [quimicaorganica.org]
- 14. Oxime formation [quimicaorganica.org]
- 15. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 16. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 21. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 22. youtube.com [youtube.com]
The Dual Potential of 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester in Drug Discovery: A Guide to its Application in Photodynamic Therapy and Bio-imaging
Introduction: Unveiling a Versatile Porphyrin Scaffold
In the landscape of drug discovery, porphyrins and their derivatives represent a class of molecules with profound therapeutic and diagnostic potential. Their unique photochemical and fluorescent properties have positioned them as key players in photodynamic therapy (PDT) and advanced cellular imaging. Among these, 2,4-Diacetyl deuteroporphyrin IX dimethyl ester stands out as a molecule of significant interest. This guide provides an in-depth exploration of its potential applications, offering detailed protocols for its evaluation as both a photosensitizer for PDT and a fluorescent probe for cellular imaging. While direct studies on this specific molecule are emerging, its structural similarity to well-characterized porphyrins, such as Protoporphyrin IX, allows us to infer its probable mechanisms and establish robust investigational frameworks.
This compound is a derivative of deuteroporphyrin, a naturally occurring porphyrin that lacks the vinyl groups present in protoporphyrin IX.[1] The presence of two acetyl groups at the 2 and 4 positions of the porphyrin macrocycle is a key structural feature that can influence its electronic properties, and consequently, its efficacy as a photosensitizer and a fluorescent probe. This document serves as a comprehensive resource for researchers looking to harness the potential of this intriguing molecule.
Part 1: Application in Photodynamic Therapy (PDT) - A Light-Activated Assault on Disease
Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to induce localized cell death, primarily in cancerous tissues.[2] Porphyrin derivatives are the most widely used class of photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum and efficient generation of cytotoxic reactive oxygen species (ROS).
The Underlying Mechanism of Porphyrin-Mediated PDT
The therapeutic effect of PDT is initiated by the administration of a photosensitizer, such as this compound, which preferentially accumulates in target tissues. Subsequent irradiation of the target area with light of a specific wavelength excites the photosensitizer from its ground state (S₀) to a short-lived excited singlet state (S₁). The molecule can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). It is from this triplet state that the therapeutically relevant photochemical reactions occur.
The excited triplet state of the photosensitizer can initiate two types of reactions:
-
Type I Reaction: The photosensitizer interacts directly with a substrate molecule, transferring an electron or a hydrogen atom to form radicals and radical ions. These can then react with molecular oxygen to produce cytotoxic ROS such as superoxide anion, hydrogen peroxide, and hydroxyl radicals.
-
Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive and cytotoxic singlet oxygen (¹O₂). This is the predominant pathway for most porphyrin-based photosensitizers.
The generated ROS, particularly singlet oxygen, are highly reactive and have a short lifetime, ensuring that their cytotoxic effects are confined to the immediate vicinity of their production, thereby minimizing damage to surrounding healthy tissues. This localized action leads to cellular necrosis and apoptosis, vascular damage within the tumor, and the induction of an anti-tumor immune response.
Diagram: The Jablonski Diagram of Photodynamic Therapy
Caption: The Jablonski diagram illustrating the mechanism of photodynamic therapy.
Protocol 1: In Vitro Evaluation of Photodynamic Efficacy
This protocol outlines the essential steps to assess the potential of this compound as a PDT agent using a cancer cell line.
1. Preparation of Stock Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 10 mM.
-
Store the stock solution at -20°C, protected from light.
-
For experiments, dilute the stock solution in a complete cell culture medium to the desired final concentrations. A solvent control (medium with the same concentration of DMSO without the photosensitizer) should always be included.
2. Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., HeLa, A549, or MCF-7) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells per well).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
3. Photosensitizer Incubation:
-
Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include wells with a medium containing only the vehicle (DMSO) as a control.
-
Incubate the cells for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake of the photosensitizer. The optimal incubation time should be determined experimentally.
4. Irradiation:
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.
-
Add fresh, phenol red-free medium to each well.
-
Irradiate the cells with a light source of an appropriate wavelength corresponding to an absorption peak of the photosensitizer (typically in the red region of the spectrum for better tissue penetration). The light dose (fluence) should be carefully controlled and measured (e.g., 1-20 J/cm²).
-
Maintain a parallel set of plates that are not irradiated to assess the dark toxicity of the compound.
5. Assessment of Phototoxicity (MTT Assay):
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Diagram: Workflow for In Vitro PDT Efficacy Evaluation
Caption: A streamlined workflow for assessing the in vitro photodynamic efficacy of a photosensitizer.
Table 1: Hypothetical Phototoxicity Data of this compound
| Concentration (µM) | Cell Viability (%) - Dark | Cell Viability (%) - Light (10 J/cm²) |
| 0 (Control) | 100 ± 5 | 100 ± 4 |
| 0.1 | 98 ± 6 | 85 ± 7 |
| 0.5 | 95 ± 5 | 62 ± 6 |
| 1.0 | 92 ± 7 | 41 ± 5 |
| 5.0 | 88 ± 6 | 15 ± 4 |
| 10.0 | 85 ± 8 | 5 ± 2 |
Note: This is example data and needs to be experimentally determined.
Part 2: Application as a Fluorescent Probe for Cellular Imaging
The inherent fluorescence of porphyrins makes them valuable tools for biological imaging. Their ability to be visualized within cells can provide crucial information about their uptake, subcellular localization, and mechanism of action.
Protocol 2: Cellular Uptake and Subcellular Localization Studies
This protocol describes how to visualize the intracellular accumulation and distribution of this compound using fluorescence microscopy.
1. Cell Culture on Coverslips:
-
Seed cells on sterile glass coverslips placed in a 24-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
2. Incubation with the Fluorescent Probe:
-
Treat the cells with a suitable concentration of this compound (e.g., 1-5 µM) in a complete culture medium.
-
Incubate for the desired time period (e.g., 4, 12, or 24 hours).
3. (Optional) Co-staining with Organelle-Specific Dyes:
-
To determine the subcellular localization, co-stain the cells with commercially available fluorescent dyes that specifically label certain organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, or Hoechst/DAPI for the nucleus). Follow the manufacturer's protocols for staining.
4. Cell Fixation and Mounting:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium, with or without a nuclear counterstain like DAPI.
5. Fluorescence Microscopy:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for the porphyrin (excitation typically in the blue/green region, emission in the red) and any co-stains.
-
Capture images and analyze the fluorescence intensity and distribution within the cells.
Diagram: Cellular Imaging Workflow
Caption: Step-by-step workflow for cellular uptake and localization studies using fluorescence microscopy.
Conclusion and Future Perspectives
This compound holds considerable promise as a versatile molecule in drug discovery. Its porphyrin core suggests strong potential as a photosensitizer for photodynamic therapy, while its inherent fluorescence makes it a candidate for cellular imaging studies. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its efficacy and mechanism of action. Further studies are warranted to determine its specific photophysical properties, such as its singlet oxygen quantum yield, and to explore its potential in various disease models. The insights gained from such investigations will be crucial in unlocking the full therapeutic and diagnostic potential of this and other novel porphyrin derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester
Welcome to the technical support center for the purification of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar porphyrin derivatives. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the common challenges associated with achieving high purity for this specific macrocycle. Our approach is grounded in the fundamental principles of porphyrin chemistry to explain not just the "how," but the "why" behind each step.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification strategy for this compound.
Q1: What are the most effective methods for purifying crude this compound?
A1: The two most reliable and widely used techniques are silica gel column chromatography and recrystallization.
-
Silica Gel Column Chromatography: This is the workhorse method for separating the target compound from unreacted starting materials, by-products (such as mono-acetylated species), and baseline impurities.[1][2] The choice of solvent system (mobile phase) is critical and is determined by preliminary Thin-Layer Chromatography (TLC) analysis.
-
Recrystallization: This is an excellent final polishing step to remove trace impurities and obtain a highly crystalline, pure product.[3][4] A common solvent system for this is a mixture of a good solvent (like dichloromethane or chloroform) and a poor solvent (like methanol or hexane).[4]
Q2: How do I select the appropriate solvent system for column chromatography?
A2: The ideal solvent system should provide a good separation between your desired product and its impurities on a TLC plate. For this compound, which is moderately polar, a mixture of a non-polar solvent (like dichloromethane or chloroform) and a slightly more polar solvent (like ethyl acetate) is a good starting point.
The goal is to achieve an Rf (retention factor) value of approximately 0.25-0.35 for the target compound. This Rf value ensures that the compound moves down the column at a reasonable rate, allowing for effective separation without requiring excessively large volumes of solvent. A published system for this specific compound is Dichloromethane/Ethyl Acetate (40:1, v/v), which yielded an Rf of 0.71 on a silica plate.[5] While effective, a lower Rf might provide better resolution from closely-eluting impurities.
Q3: My porphyrin appears to be degrading on the silica gel column. Why is this happening and how can I prevent it?
A3: Porphyrin degradation on silica gel is a common issue stemming from two main factors: the acidic nature of standard silica gel and photosensitivity.
-
Acidity: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic. This can lead to the protonation of the basic pyrrole nitrogens in the porphyrin core, causing the compound to adhere strongly to the stationary phase, resulting in streaking, poor recovery, and potential degradation.[3]
-
Photosensitivity: Porphyrins are photosensitizers and can degrade upon prolonged exposure to light, especially when adsorbed onto a high-surface-area material like silica.[[“]]
Prevention Strategies:
-
Neutralize the System: Add a small amount (0.5-1%) of a weak base like pyridine or triethylamine to your elution solvent. This deactivates the acidic sites on the silica gel, preventing strong adsorption and improving recovery.[7]
-
Use Neutral Alumina: As an alternative to silica, neutral alumina can be used as the stationary phase, although it may offer different selectivity.
-
Protect from Light: Wrap your chromatography column in aluminum foil to prevent photodegradation during the purification process.[[“]]
Q4: How can I effectively monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is the primary method for monitoring your purification in real-time.[8][9]
-
Before the Column: Run a TLC of your crude material to identify the spot corresponding to the product and determine the optimal solvent system.
-
During the Column: Collect fractions and spot them on a TLC plate. View the plate under a long-wave UV lamp (365 nm); porphyrins typically fluoresce a bright red or pink color, making them easy to visualize.[9] Combine the fractions that contain only the pure product spot.
-
Post-Purification: UV-Vis spectroscopy is an excellent tool for a quick purity check. A pure porphyrin sample in a solvent like chloroform will show a sharp, intense Soret band (around 400 nm) and four distinct, weaker Q-bands in the 500-700 nm region.[10][11] The presence of impurities often leads to broadened peaks or altered ratios between the Soret and Q-bands.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Purple/Brown material stuck at the top of the column | 1. The compound is insoluble in the starting mobile phase. 2. Strong acidic interaction with the silica gel. 3. The crude product was loaded onto the column in a solvent that was too polar. | 1. Start with a slightly more polar mobile phase or use a stronger solvent (e.g., dichloromethane) to dissolve the crude material for loading. 2. Co-spot your crude material with a baseline standard on TLC to confirm it's not just insoluble baseline material. 3. Deactivate the silica by adding 0.5-1% triethylamine or pyridine to the eluent.[7] |
| Bands are streaking or "tailing" on the column/TLC plate | 1. Sample is overloaded on the column or TLC plate. 2. The porphyrin is aggregating due to low solubility in the mobile phase. 3. Acidic sites on the silica are causing strong, irreversible binding.[3] | 1. Use a larger column for the amount of material or load less sample on the TLC plate. 2. Increase the polarity of the mobile phase slightly (e.g., increase the percentage of ethyl acetate). 3. Add 0.5-1% triethylamine or pyridine to the mobile phase to improve band shape.[7] |
| Low recovery of the purified product | 1. The chosen mobile phase is not polar enough to elute the compound effectively. 2. The compound has degraded on the column. 3. Too much solvent was used during recrystallization, leaving the product in the mother liquor.[3] | 1. Gradually increase the polarity of the mobile phase (gradient elution). If the product is still on the column, flush with a polar solvent like 5-10% methanol in dichloromethane. 2. See FAQ Q3 for preventing degradation. 3. For recrystallization, use the minimum amount of hot solvent required to dissolve the solid. Cool the solution slowly and then in an ice bath to maximize crystal formation.[3] |
| Product "oils out" instead of crystallizing | 1. Presence of impurities that inhibit crystal lattice formation. 2. The solution is cooling too quickly. 3. Residual solvent from chromatography is trapped in the product.[12] | 1. Re-purify the material using column chromatography with a different solvent system. 2. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Try scratching the inside of the flask with a glass rod to induce crystallization.[3] 3. Ensure the product is thoroughly dried under high vacuum before attempting recrystallization. A helpful trick is to dissolve the oil in a small amount of dichloromethane, add methanol until cloudy, and then warm gently until clear before slow cooling. |
| Cannot separate from a closely-related impurity | 1. The impurity has a very similar polarity to the desired product. | 1. Use a very long chromatography column to increase the separation distance. 2. Employ a shallow gradient elution, very slowly increasing the mobile phase polarity. 3. Attempt preparative TLC (prep-TLC) for small scales, which can offer higher resolution. 4. Try recrystallization from several different solvent pairs to find one that selectively crystallizes your product. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This protocol describes a standard flash chromatography procedure for purifying gram-scale quantities of crude this compound.
1. Preparation of the Column: a. Select a glass column with appropriate dimensions for your sample size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. In a fume hood, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 99:1 Dichloromethane:Ethyl Acetate).[2] c. With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add more slurry until the desired column height is reached. Do not let the top of the silica bed run dry.
2. Sample Loading: a. Dissolve the crude porphyrin in a minimal amount of dichloromethane. b. In a separate flask, add a small amount of silica gel (about 2-3 times the weight of your crude material). c. Add the porphyrin solution to the silica gel and evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing, colored powder is obtained. This is the "dry loading" method, which generally results in better band resolution.[7] d. Carefully add the porphyrin-adsorbed silica to the top of the packed column, creating a thin, even layer.
3. Elution and Fraction Collection: a. Gently add the mobile phase to the column. Use a system of increasing polarity (gradient elution). A good starting point could be:
- Solvent A: Dichloromethane
- Solvent B: Ethyl Acetate b. Begin eluting with 100% Solvent A to remove very non-polar impurities. c. Gradually increase the percentage of Solvent B. For example, move from 1% B to 2%, then 3%, and so on. A specific system reported for this compound is 40:1 Dichloromethane:Ethyl Acetate.[5] d. Collect fractions in test tubes. Monitor the elution of the colored bands visually and by TLC.
4. Isolation: a. Analyze the collected fractions by TLC (see Protocol 2). b. Combine the fractions containing the pure product. c. Remove the solvent using a rotary evaporator. d. Place the resulting solid under high vacuum for several hours to remove any residual solvent.[12]
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
1. Plate Preparation: a. Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).
2. Spotting: a. Dissolve a tiny amount of your sample (from the crude mixture or a column fraction) in a volatile solvent like dichloromethane. b. Using a capillary tube, spot a small amount of the solution onto the starting line. Keep the spot as small as possible.
3. Development: a. Add your chosen mobile phase to a developing chamber (a beaker with a watch glass cover works well) to a depth of about 0.5 cm. b. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber. c. Allow the solvent to run up the plate until it is about 1 cm from the top.
4. Visualization and Analysis: a. Remove the plate and immediately mark the solvent front with a pencil. b. Allow the plate to dry completely. c. Visualize the spots under a long-wave UV lamp. Porphyrins will typically show a distinct pink or red fluorescence.[9] d. Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
Visualizations and Data
Workflow for Porphyrin Purification
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting common issues in porphyrin column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. TARA [tara.tcd.ie]
- 6. consensus.app [consensus.app]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A simplified method for rapid determination of porphyrins by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin-layer chromatography of free porphyrins for diagnosis of porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of porphyrins in oral bacteria by liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
common issues in 2,4-Diacetyl deuteroporphyrin IX dimethyl ester experiments
Welcome to the technical support resource for 2,4-Diacetyl deuteroporphyrin IX dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation. We will delve into the causality behind experimental choices to ensure your work is both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is a natural porphyrin derivative.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₈N₄O₆ | [1][2][3] |
| Molecular Weight | ~622.72 g/mol | [1][2] |
| Appearance | Black or purple powder/solid | [4][5] |
| CAS Number | 10591-31-8 | [1][2][6] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and DMF.[5] Does not mix well with water.[4] | |
| Storage | Store at room temperature, protected from light.[1][7] |
Q2: What are the primary applications of this compound?
This compound serves as a versatile biochemical reagent in life science research.[7] It is often used as a starting material or intermediate in the synthesis of more complex porphyrin derivatives for applications in photodynamic therapy (PDT) and as bio-probes.[8][9] Its acetyl groups can be chemically modified, for instance, through reduction, to alter the molecule's electronic and biological properties.[8]
Q3: Is this compound stable?
The product is generally considered stable under recommended storage conditions.[4][5] However, it is crucial to protect it from light to prevent photo-degradation. It should also be stored away from strong oxidizing agents.[4]
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing both solutions and the scientific rationale behind them.
Section 1: Solubility and Aggregation
Problem: My compound won't dissolve, or my solution appears cloudy.
Cause & Solution: This issue typically arises from using an inappropriate solvent. Porphyrins like this one are highly hydrophobic and prone to insolubility in polar solvents like water or alcohols.
-
Recommended Solvents: Start with chlorinated solvents like dichloromethane (DCM) or chloroform. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also effective, particularly if subsequent dilution into aqueous media is required.[10]
-
Dissolution Protocol:
-
Weigh the desired amount of the solid in a clean vial.
-
Add a small volume of your chosen organic solvent (e.g., DCM or DMF).
-
Use a vortex mixer or a bath sonicator for 5-10 minutes to aid dissolution.
-
If solubility remains low, gently warm the solution in a water bath (30-40°C). Avoid excessive heat, which can cause degradation.[10]
-
Problem: My UV-Vis spectrum shows a broad Soret band, or the peak has shifted from the expected wavelength.
Cause & Solution: This is a classic indicator of porphyrin aggregation. In solution, the planar porphyrin macrocycles can stack on top of each other through π-π interactions. This aggregation alters the electronic properties of the molecule, leading to changes in the absorption spectrum, reduced chemical reactivity, and potentially precipitation.[10]
-
Troubleshooting Steps:
-
Dilution: The primary method to combat aggregation is to work at lower concentrations. Prepare a stock solution and dilute it serially until the absorption spectrum sharpens and follows the Beer-Lambert law (a linear relationship between absorbance and concentration).[10]
-
Solvent Choice: Aggregation is more pronounced in polar solvents. If you are observing aggregation in a solvent like methanol, try switching to a less polar solvent such as chloroform or DCM.[10]
-
Disruptive Measures: Gentle warming or sonication can help break up pre-formed aggregates.
-
Below is a workflow to diagnose and resolve aggregation issues.
Caption: Workflow for diagnosing and resolving porphyrin aggregation.
Section 2: Synthesis and Purification
Problem: My reaction to modify the acetyl groups resulted in a low yield and multiple products.
Cause & Solution: Modifying the peripheral groups of a porphyrin can be challenging due to the reactivity of the macrocycle itself.
-
Incomplete Reaction: Ensure you are using a sufficient excess of the reagent (e.g., a reducing agent like sodium borohydride for the acetyl groups) and an adequate reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side Reactions: The porphyrin core can be sensitive to strongly acidic or basic conditions. It's crucial to use reaction conditions reported in reliable literature for similar compounds. For instance, palladium-catalyzed coupling reactions, while powerful, require careful optimization of catalysts, ligands, and temperature to avoid side product formation.[9][11]
-
Starting Material Purity: Ensure your starting this compound is pure. Impurities can interfere with the reaction. Purify the starting material by column chromatography if necessary.
Problem: I am struggling to purify my final product using column chromatography.
Cause & Solution: Porphyrins can be "sticky" on silica gel, leading to streaking and poor separation.
-
Choice of Stationary Phase: While silica gel is common, neutral alumina can sometimes be a better choice for porphyrins as it is less acidic and can reduce degradation.
-
Solvent System (Eluent):
-
Start with a non-polar solvent like hexane or toluene and gradually increase the polarity by adding DCM, chloroform, or ethyl acetate.
-
A common starting eluent system for porphyrin esters is a mixture of hexane and ethyl acetate or DCM with a small percentage of methanol (0.5-2%).
-
Finding the right solvent system is key. Use TLC to test various solvent mixtures before running the column.
-
-
Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid channeling.
-
Dissolve the crude product in a minimal amount of the eluent or DCM and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column. This "dry loading" technique often results in much better separation than loading the sample as a concentrated liquid.
-
Caption: A typical workflow for the purification of porphyrin derivatives.
Section 3: Characterization
Problem: The peaks in my ¹H NMR spectrum are broad and poorly resolved.
Cause & Solution: As with UV-Vis spectroscopy, this is very likely due to aggregation. At higher concentrations, the intermolecular stacking creates a variety of chemical environments for the protons, leading to signal broadening.
-
Use Dilute Solutions: Prepare your NMR sample using the lowest concentration that still provides an adequate signal-to-noise ratio.
-
Solvent Choice: Use a well-deuterated solvent in which the compound is highly soluble, such as CDCl₃ or d₆-DMSO.
-
Check for Paramagnetism: If you have introduced a metal into the porphyrin core (e.g., iron or copper), the resulting complex may be paramagnetic, which will lead to extreme broadening of the NMR signals. If you suspect trace paramagnetic metal contamination from your reaction, you can try washing the porphyrin solution with aqueous EDTA to chelate and remove the metal ions.
Experimental Protocols
Protocol 1: Preparation of a Monomeric Solution for Spectroscopic Analysis
This protocol details the steps to prepare a solution of this compound that is suitable for obtaining clean, reproducible UV-Vis or NMR spectra by minimizing aggregation.
Materials:
-
This compound
-
Spectroscopic grade chloroform or dichloromethane
-
Volumetric flasks (e.g., 10 mL)
-
Glass cuvettes or NMR tubes
-
Micropipettes
-
Bath sonicator
Procedure:
-
Prepare a Stock Solution: Accurately weigh approximately 1 mg of the porphyrin and transfer it to a 10 mL volumetric flask.
-
Initial Dissolution: Add approximately 5 mL of chloroform to the flask. Use a bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Dilute to Volume: Once fully dissolved, carefully add chloroform to the flask until the liquid reaches the calibration mark. Mix thoroughly by inverting the flask several times. This creates a stock solution of approximately 0.1 mg/mL.
-
Prepare Working Dilutions: For UV-Vis analysis, prepare a series of dilutions from the stock solution. A typical concentration for UV-Vis is in the micromolar (µM) range. For example, diluting the stock solution 100-fold will yield a concentration suitable for measurement.
-
Spectroscopic Verification (Beer-Lambert Law Plot): a. Measure the absorbance of at least 4-5 different concentrations at the Soret band maximum (~400 nm, exact wavelength may vary). b. Plot the measured absorbance versus the concentration. c. If the plot is a straight line passing through the origin, it confirms that the porphyrin is monomeric in that concentration range and your spectra are reliable.[10] If the plot is non-linear, aggregation is still occurring, and further dilution is required.[10]
-
For NMR Analysis: Prepare a sample in deuterated chloroform (CDCl₃) at the lowest possible concentration that gives a good signal (typically < 5 mM). If peaks are broad, dilute the sample further.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. scbt.com [scbt.com]
- 3. 2,4 Diacetyl deuteroporphyrin IX dimethyl ester | C36H38N4O6 | CID 135421865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. protoporphyrin IX dimethyl ester | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 6. chemscene.com [chemscene.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. TARA [tara.tcd.ie]
improving stability of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester solutions
Welcome to the dedicated technical support center for 2,4-Diacetyl deuteroporphyrin IX dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of its solutions. Our goal is to empower you with the scientific rationale behind best practices, ensuring the integrity and reproducibility of your experiments.
I. Understanding the Molecule: A Foundation for Stability
This compound is a derivative of deuteroporphyrin, a class of naturally occurring porphyrins.[1][2] The core of its structure is a porphine ring, a large aromatic macrocycle that is responsible for its characteristic strong absorption of light in the visible and ultraviolet regions of the spectrum.[3] This inherent photosensitivity is a critical factor in the stability of its solutions. The acetyl groups in the 2 and 4 positions, along with the dimethyl ester side chains, influence its solubility and reactivity.
II. Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you may encounter during your work with this compound solutions.
Issue 1: Precipitate Formation or Cloudiness in Solution
Symptoms: Your solution appears cloudy, or you observe solid particles that have crashed out of the solution.
Potential Causes & Solutions:
-
Poor Solubility: The chosen solvent may not be optimal for the desired concentration. While specific solubility data for this compound is not extensively published, related porphyrins like Protoporphyrin IX dimethyl ester are soluble in a range of organic solvents.
-
Recommended Action: Attempt to dissolve the compound in a small volume of a good solvent like dichloromethane (DCM), chloroform, or dimethylformamide (DMF) before diluting with a less polar solvent. For biological applications, a stock solution in DMSO can be prepared and then diluted in aqueous buffers, though be mindful of the final DMSO concentration.
-
-
Aggregation: Porphyrins are prone to aggregation, especially in polar solvents or at high concentrations.[4][5] This is due to π-π stacking interactions between the large aromatic macrocycles. Aggregation can lead to changes in the UV-Vis spectrum and a decrease in photoreactivity.
-
Recommended Action:
-
Dilution: Try diluting your solution.
-
Solvent Choice: Prepare solutions in non-polar, aprotic solvents like chloroform or THF to minimize aggregation.
-
Disaggregating Agents: In some cases, a small amount of a surfactant (e.g., Triton X-100) or a coordinating solvent like pyridine can help to break up aggregates. Use with caution as this can affect your experimental system.
-
-
-
Temperature Effects: A decrease in temperature can reduce the solubility of the compound.
-
Recommended Action: If you are working at low temperatures, ensure that your chosen solvent and concentration are appropriate for those conditions. Gentle warming of the solution may help to redissolve the precipitate, but be cautious of potential thermal degradation.
-
Issue 2: Changes in Color or UV-Vis Spectrum Over Time
Symptoms: The color of your solution changes (e.g., fades or shifts hue), and you observe a decrease in the intensity of the Soret band (around 400 nm) and/or the appearance of new peaks in the UV-Vis spectrum.
Potential Causes & Solutions:
-
Photodegradation: This is the most common cause of instability for porphyrin solutions. Exposure to ambient light, especially UV and blue light, can initiate photo-oxidation, leading to the destruction of the porphyrin macrocycle.[6]
-
Mechanism of Photodegradation: Upon light absorption, the porphyrin can enter an excited triplet state. This excited state can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the porphyrin macrocycle itself, leading to the formation of various degradation products, such as hydroxyaldehydes and formyl products, or even ring opening.[6]
-
Recommended Action:
-
Work in Dim Light: Prepare and handle solutions in a dimly lit environment.
-
Use Amber Vials: Store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.
-
Minimize Exposure: Prepare solutions fresh whenever possible and minimize the time they are exposed to light during experiments.
-
-
-
Chemical Degradation: The stability of the porphyrin can be affected by the chemical environment.
-
pH: Extreme pH values can lead to changes in the protonation state of the porphyrin, affecting its aggregation and stability.
-
Oxidizing or Reducing Agents: The presence of strong oxidizing or reducing agents in your solution can lead to the degradation of the porphyrin ring.
-
Recommended Action:
-
Buffer Solutions: If working in aqueous media, use a well-buffered system to maintain a stable pH.
-
Solvent Purity: Use high-purity, anhydrous solvents to avoid contaminants that could react with the porphyrin.
-
-
Issue 3: Inconsistent Experimental Results
Symptoms: You observe poor reproducibility in your experiments, such as variable fluorescence intensity, inconsistent reaction kinetics, or a loss of photodynamic activity.
Potential Causes & Solutions:
-
Solution Instability: The issues described above (precipitation, aggregation, and degradation) are the most likely culprits.
-
Recommended Action:
-
Verify Solution Integrity: Always check the UV-Vis spectrum of your solution before each experiment to ensure that it has not degraded. The Soret band should be sharp and at the expected wavelength.
-
Fresh is Best: Prepare fresh solutions for each set of experiments, especially for sensitive applications.
-
Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for solution preparation and handling to ensure consistency.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data is limited, a good starting point is to use chlorinated solvents like dichloromethane (DCM) or chloroform. For stock solutions, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are also good options. For subsequent dilutions into aqueous buffers for biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: How should I store my solutions of this compound?
A2: For short-term storage (a few days), solutions should be stored in tightly sealed amber vials in a refrigerator (2-8 °C). For long-term storage, it is recommended to store aliquots of the solution at -20 °C or below to minimize solvent evaporation and degradation. Always protect solutions from light.
Q3: How can I monitor the stability of my solution?
A3: UV-Vis spectroscopy is a powerful and straightforward tool for monitoring the stability of your porphyrin solutions.[4][5][7] A fresh solution of this compound will have a characteristic sharp and intense Soret band around 400 nm and weaker Q-bands in the 500-700 nm region.[3] Degradation will typically result in a decrease in the Soret band intensity, a broadening of the peak, and the appearance of new absorption bands at different wavelengths.[6]
Q4: What are the primary degradation products I should be aware of?
A4: The primary degradation pathway for porphyrins in the presence of light and oxygen is photo-oxidation. This can lead to the formation of hydroxyaldehydes and formyl products, or in more severe cases, the opening of the macrocyclic ring.[6] These degradation products will have different spectroscopic properties and will likely be inactive in your experiments.
Q5: Are there any safety precautions I should take when handling this compound?
A5: Yes. As with any chemical, you should always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10] If you are handling the solid compound, a dust mask is also recommended.[8] For disposal, treat all porphyrin waste as hazardous chemical waste and follow your institution's guidelines.[8][9][10]
IV. Experimental Protocols & Visual Guides
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid in a fume hood.
-
Dissolution: Transfer the solid to a volumetric flask. Add a small amount of a suitable solvent (e.g., chloroform, DCM, or DMSO) to dissolve the solid completely. Gentle sonication can be used to aid dissolution.
-
Dilution: Once the solid is fully dissolved, dilute to the final volume with the same solvent.
-
Storage: Transfer the stock solution to an amber vial, purge with an inert gas like argon or nitrogen to remove oxygen, and store at -20 °C.
Diagram 1: Troubleshooting Workflow for Solution Instability
Caption: A workflow for diagnosing and resolving common issues with this compound solutions.
Diagram 2: Key Factors Affecting Solution Stability
Caption: A diagram illustrating the primary environmental and chemical factors that influence the stability of porphyrin solutions.
V. Quantitative Data Summary
| Solvent | Polarity | Suitability for Stock Solutions | Suitability for Working Solutions | Notes |
| Chloroform | Low | Excellent | Excellent | Good for minimizing aggregation. |
| Dichloromethane (DCM) | Low | Excellent | Excellent | Similar to chloroform, less toxic. |
| Tetrahydrofuran (THF) | Medium | Good | Good | Aprotic, good for many applications. |
| Dimethyl Sulfoxide (DMSO) | High | Excellent | Use with caution | High dissolving power, but may promote aggregation upon dilution in aqueous media. Check final concentration. |
| N,N-Dimethylformamide (DMF) | High | Excellent | Use with caution | Similar to DMSO. |
| Methanol/Ethanol | High | Fair | Fair | Can be used, but aggregation is more likely. |
| Water/Aqueous Buffers | High | Poor | Poor (without co-solvent) | Insoluble. Requires a co-solvent like DMSO or a surfactant for dispersion. |
VI. References
-
BenchChem Technical Support Team. (2025, December). Safe Disposal of Coproporphyrin I: A Procedural Guide for Laboratory Professionals. BenchChem.
-
BenchChem. (n.d.). Navigating the Safe Disposal of Mesoporphyrin Dimethyl Ester: A Procedural Guide. Retrieved from --INVALID-LINK--
-
BenchChem Technical Support Team. (2025, December). Navigating the Disposal of Uroporphyrinogen I: A Guide for Laboratory Professionals. BenchChem.
-
Giovannetti, R. (2012, June). The Use of Spectrophotometry UV-Vis for the Study of Porphyrins. IntechOpen.
-
Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MCE. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ACS Central Science. (2024, June 2). Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction.
-
PubMed Central. (n.d.). Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 2,4 DIACETYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | CAS No.10591-31-8 Synthetic Routes. Retrieved from --INVALID-LINK--
-
Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Compared photodegradation of THPP and THPPH2²⁺, as both co-exist inside.... Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Use of Spectrophotometry UV-Vis for the Study of Porphyrins. Retrieved from --INVALID-LINK--
-
PubMed. (2024, June 3). Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction.
-
PubMed Central. (2021, February 9). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions.
-
Vector Laboratories. (2021, March 31). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Shifting UV-vis absorption spectrum through rational structural modifications of zinc porphyrin photoactive compounds. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Aggregation of Tetraaryl-Substituted Porphyrins in Homogeneous Solution | The Journal of Physical Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022, January 1). The Interaction of Deuteroporphyrin IX and its Dimethyl Ester with Oligoethylene Glycols.
-
Santa Cruz Biotechnology, Inc. (n.d.). 2,4-Dimethyl Deuteroporphyrin IX dimethyl ester. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,4 Diacetyl deuteroporphyrin IX dimethyl ester. Retrieved from --INVALID-LINK--
-
Iris-ARPI. (2002). Aggregation Behavior of Protoporphyrin IX in Aqueous Solutions: Clear Evidences of Vesicles Formation.
-
Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 10591-31-8 | this compound. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra | Inorganic Chemistry. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Photodegradation of protoporphyrin-dimethylester in solution and in organized environments. Retrieved from --INVALID-LINK--
-
lookchem.com. (n.d.). Cas 10591-31-8,2,4 DIACETYL DEUTEROPORPHYRIN IX DIMETHYL ESTER. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Retrieved from --INVALID-LINK--
-
PubMed. (2020, June 17). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity.
-
ResearchGate. (n.d.). (PDF) THE PHOTODEGRADATION REACTION OF SOME PORPHYRINS. Retrieved from --INVALID-LINK--
-
Texas A&M University Libraries. (n.d.). Functionalization of Deutero- and Protoporphyrin IX Dimethyl Ester via Palladium-catalyzed Coupling Reactions.
-
ElectronicsAndBooks. (n.d.). Synthetic 2- and 4-Monoacetyldewteroporphyrin IX.
-
ResearchGate. (1946, June 1). A modified procedure for the preparation of protoporphyrin IX dimethyl ester from hemoglobin..
-
NUI Galway. (n.d.). Solvent Miscibility Table.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of protoporphyrin-dimethylester in solution and in organized environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Fluorescence of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester
Welcome to the technical support guide for 2,4-Diacetyl deuteroporphyrin IX dimethyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to its fluorescence, ensuring the integrity and success of your experiments.
Core Troubleshooting Guide: Why is My Fluorescence Signal Weak?
Low or absent fluorescence from this compound can be a significant roadblock in experimental workflows. This guide provides a systematic, question-based approach to diagnose and resolve the underlying causes, grounded in the photophysical principles of porphyrin chemistry.
Question 1: Is Your Porphyrin in the Optimal Chemical Environment?
The fluorescence of a porphyrin is intrinsically linked to its immediate chemical surroundings. Factors such as solvent polarity, pH, and the presence of quenching agents can dramatically alter its emissive properties.
Is the solvent appropriate? The choice of solvent can significantly influence the fluorescence quantum yield. Porphyrins are known to exhibit solvent-dependent photophysical properties. For instance, the organic mixture of ethyl acetate and acetic acid, often used for porphyrin extraction, has been shown to decrease the fluorescence intensity of some porphyrins compared to an aqueous acidic solvent.[1][2]
-
Causality: Solvent polarity can affect the energy levels of the porphyrin's electronic states, influencing the rates of radiative (fluorescence) and non-radiative decay pathways.
Is the pH of the solution optimized? The fluorescence of porphyrins is highly pH-dependent.[1][2][3] Protonation of the central nitrogen atoms in the porphyrin ring at low pH can alter the molecule's symmetry and electronic structure, leading to changes in both absorption and fluorescence spectra.[4][5][6] For some porphyrins, fluorescence is minimal around neutral pH (e.g., pH 7.0-7.5) and is enhanced in acidic or alkaline conditions.[1][2][7][8]
-
Causality: Changes in pH can lead to protonation or deprotonation of the porphyrin macrocycle, resulting in different spectroscopic forms with varying fluorescence characteristics.[3][4][5][6]
Could aggregation be the culprit? Porphyrins have a strong tendency to aggregate in aqueous solutions, a phenomenon that is often pH and concentration-dependent.[4][5][6] This aggregation typically leads to fluorescence quenching.
-
Causality: In aggregated states, the close proximity of porphyrin molecules allows for non-radiative energy transfer and other quenching mechanisms to dominate, reducing the overall fluorescence output.[4][5][6]
Question 2: Are Your Experimental and Instrumental Parameters Correctly Set?
Are the excitation and emission wavelengths correct? Every fluorophore has a characteristic excitation and emission spectrum. Using incorrect wavelength settings on your fluorometer or microscope will result in inefficient excitation and/or poor detection of the emitted light.[8][9]
Is the signal being lost to photobleaching? Porphyrins, like many fluorophores, are susceptible to photodegradation or photobleaching upon prolonged or high-intensity light exposure.[12][13] This irreversible process leads to a loss of fluorescence over time.[14]
-
Causality: The absorption of light can lead to photochemical reactions that destroy the porphyrin macrocycle, rendering it non-fluorescent.
Is your detector gain set appropriately? Weak signals can sometimes be a matter of insufficient detector sensitivity.
-
Causality: The gain setting on a photomultiplier tube (PMT) or the exposure time on a CCD camera determines the amplification of the detected signal. If set too low, a weak but present signal may not be registered above the noise.[9]
Troubleshooting Workflow
To systematically address low fluorescence, follow this logical progression:
References
- 1. Factors influencing fluorescence spectra of free porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. The influence of pH on charged porphyrins studied by fluorescence and photoacoustic spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of pH on charged porphyrins studied by fluorescence and photoacoustic spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] The influence of pH on charged porphyrins studied by fluorescence and photoacoustic spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 10. shimadzu.com [shimadzu.com]
- 11. benchchem.com [benchchem.com]
- 12. The photodegradation of porphyrins in cells can be used to estimate the lifetime of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Porphyrin–Nanocarbon Complexes to Control the Photodegradation of Rhodamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Preventing and Troubleshooting Aggregation of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester
Welcome to the technical support center for 2,4-Diacetyl deuteroporphyrin IX dimethyl ester. As Senior Application Scientists, we understand that maintaining the monomeric, active state of porphyrins is critical to the success of your research. Porphyrin aggregation is a common experimental hurdle that can significantly alter the compound's photochemical properties, catalytic activity, and overall utility.
This guide provides in-depth, field-proven insights into the causes of aggregation and offers robust, validated protocols to prevent and reverse it. We will move beyond simple steps to explain the underlying science, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the "Why" - The Science of Porphyrin Aggregation (FAQ)
This section addresses the fundamental questions surrounding the aggregation of this compound.
Q1: What exactly is porphyrin aggregation?
A: Porphyrin aggregation is the process of self-assembly where individual porphyrin molecules stack together to form larger, non-covalent assemblies. This phenomenon is driven by the inherent properties of the porphyrin macrocycle. Due to their large, planar, and highly conjugated π-electron systems, porphyrins are prone to engaging in attractive π-π stacking interactions, which are primarily governed by London dispersion forces.[1][2]
These interactions lead to two primary types of aggregates:
-
H-aggregates: Characterized by a face-to-face ("pancake stack") arrangement. Spectroscopically, this results in a blue-shift (a shift to a shorter wavelength) of the main absorption peak, known as the Soret band.[3][4]
-
J-aggregates: Involve an offset, edge-to-edge ("staircase") arrangement. This configuration typically causes a red-shift (a shift to a longer wavelength) of the Soret band.[1][3][4]
The specific type of aggregate formed depends on factors like the porphyrin's peripheral substituents, the solvent environment, and pH.[4][5]
Q2: Why is preventing aggregation crucial for my experiment?
A: Aggregation is not a benign phenomenon; it fundamentally alters the properties of the porphyrin, which can invalidate experimental results. The consequences include:
-
Altered Spectroscopic Properties: The formation of aggregates leads to significant changes in UV-Vis absorption spectra (as mentioned above) and can quench fluorescence intensity.[4] This interferes with any quantitative analysis based on spectroscopy.
-
Reduced Bioavailability and Activity: In biological and drug development applications, aggregated porphyrins are often less bioavailable and may exhibit reduced efficacy in modalities like photodynamic therapy (PDT).[6]
-
Inhibited Catalytic Performance: For applications in catalysis, the active sites of the porphyrin can become sterically hindered or electronically deactivated upon aggregation, leading to a dramatic decrease in catalytic efficiency.[1][2]
-
Poor Solubility and Precipitation: As aggregates grow, they can exceed their solubility limit and precipitate out of solution, leading to a loss of material and inaccurate concentration measurements.
Essentially, an aggregated porphyrin is a different chemical entity from its monomeric counterpart. Controlling aggregation is synonymous with controlling the very nature of the molecule in your experiment.
Q3: What are the primary factors that trigger the aggregation of this compound?
A: Several environmental and physical parameters can induce or promote aggregation. Understanding these is the first step toward prevention.
-
Solvent Choice: This is arguably the most critical factor. Porphyrins are typically dissolved in a "good" organic solvent where they remain monomeric, but the addition of a "bad" or non-polar solvent can trigger aggregation.[4] This is often referred to as a solvent-driven aggregation protocol.
-
Concentration: The probability of intermolecular interactions increases with concentration. Above a certain threshold, aggregation becomes highly favorable.[1][3]
-
pH: The pH of the medium can significantly influence the aggregation state, especially for porphyrins with ionizable groups.[4][7] For this compound, while it lacks highly acidic or basic peripheral groups, extreme pH could potentially hydrolyze the dimethyl ester groups over time, altering its properties. More critically, for other porphyrins, protonation of the core nitrogen atoms in acidic conditions can create electrostatic repulsion that disfavors aggregation.[4][8]
-
Ionic Strength: The presence and concentration of salts in the solution can modulate electrostatic interactions between porphyrin molecules, thereby influencing the aggregation process.[3][7]
-
Temperature: Aggregation is a thermodynamic process. Changes in temperature can shift the equilibrium between the monomeric and aggregated states.[3]
Section 2: Proactive Strategies - Best Practices for Preventing Aggregation
The most effective way to deal with aggregation is to prevent it from the outset.
2.1 Solvent Selection and Preparation
The choice of solvent is paramount. This compound, being a dimethyl ester derivative, is hydrophobic and requires organic solvents for dissolution. A related compound, Protoporphyrin IX dimethyl ester, provides a good starting point for solvent selection.
Table 1: Recommended Solvents for Initial Dissolution
| Solvent | Class | Polarity | Notes |
|---|---|---|---|
| Dichloromethane (DCM) | Halogenated | Low | Excellent for initial stock solution preparation. Volatile. |
| Chloroform | Halogenated | Low | Similar to DCM, excellent solubilizing power.[9] |
| Tetrahydrofuran (THF) | Ether | Moderate | Good general-purpose solvent. Can form peroxides. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High (Aprotic) | High boiling point, good for stock solutions. Hygroscopic. |
| N,N-Dimethylformamide (DMF) | Amide | High (Aprotic) | Commonly used in electrochemistry and catalysis studies.[1] |
| Acetone | Ketone | Moderate | Good for general use, highly volatile. |
Causality Behind the Choice: These solvents are effective because they successfully solvate the porphyrin macrocycle, disrupting the intermolecular π-π interactions that lead to aggregation. When preparing a working solution, always start by dissolving the solid porphyrin in a small amount of a "good" solvent from the list above before diluting with your final experimental medium. Abruptly introducing the porphyrin to a "bad" solvent (e.g., water, alkanes) will almost certainly induce aggregation.[4]
2.2 Optimizing Concentration
Always aim to work with the lowest concentration that your experimental detection limits will allow. Porphyrin aggregation is a concentration-dependent equilibrium. By keeping the concentration low, you shift the equilibrium in favor of the monomeric species.
Self-Validating Protocol:
-
Prepare a high-concentration stock solution (e.g., 1-2 mM) in a suitable solvent like THF or DMF.
-
Create a dilution series in your final experimental solvent system.
-
Measure the UV-Vis spectrum for each concentration.
-
Plot absorbance at the Soret band maximum versus concentration. The relationship should be linear and follow the Beer-Lambert law. A deviation from linearity at higher concentrations is a clear indicator of aggregation.[1][2]
Section 3: Troubleshooting Guide - My Porphyrin Solution Shows Signs of Aggregation. What Now?
If you suspect aggregation has already occurred, there are several methods to diagnose and reverse it.
3.1 How to Detect Aggregation
UV-Vis spectroscopy is the most direct and powerful tool for identifying porphyrin aggregation in solution.[1][2]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Prepare a Monomeric Reference: Prepare a dilute solution (<1 µM) of your porphyrin in a "good" solvent like THF or chloroform. This spectrum will serve as your monomeric reference. Record the wavelength of the Soret band maximum (λ_max).
-
Acquire Sample Spectrum: Measure the UV-Vis spectrum of your experimental solution.
-
Analyze the Soret Band: Compare the sample spectrum to the monomeric reference.
-
Broadening of the Soret Band: This is a general sign of aggregation.
-
Blue-Shift (Hypsochromic Shift): A shift of the λ_max to a shorter wavelength indicates the formation of H-aggregates.[3]
-
Red-Shift (Bathochromic Shift): A shift of the λ_max to a longer wavelength suggests the formation of J-aggregates.[3][4]
-
-
Check for New Bands: Sometimes, new absorption bands may appear that are characteristic of the aggregated state.
3.2 Disaggregation Protocols
Once aggregation is confirmed, you can use the following methods to attempt to restore the monomeric state.
Protocol 1: Disaggregation via Sonication and Dilution
-
Causality: This physical method uses mechanical energy to break the weak non-covalent bonds holding the aggregates together, while dilution reduces the probability of them re-forming.
-
Methodology:
-
Place the vial containing your aggregated solution into a bath sonicator.
-
Sonicate for 15-30 minutes. Monitor the solution for any visual changes (e.g., dissolution of precipitate).
-
Immediately dilute the solution with additional "good" solvent to a lower concentration.
-
Re-measure the UV-Vis spectrum to confirm the return of the monomeric Soret band.
-
Protocol 2: Chemical Disaggregation Using Additives
-
Causality: This approach involves introducing molecules that interfere with the π-π stacking interactions.
-
Methodology:
-
To your aggregated solution, add a small amount of a concentrated stock solution of the chosen disaggregating agent.
-
Gently mix or vortex the solution.
-
Allow the solution to equilibrate for 30-60 minutes.
-
Monitor the disaggregation process using UV-Vis spectroscopy, looking for a return to the monomeric spectrum.
-
Table 2: Comparison of Chemical Disaggregation Agents
| Agent | Mechanism of Action | Typical Concentration | Reference |
|---|---|---|---|
| Pyrene | A planar aromatic molecule that competitively engages in π-π stacking, disrupting porphyrin self-assembly. | 1-10 molar equivalents | [1][10] |
| Surfactants (e.g., CTAB, SDS) | Form micelles that encapsulate individual porphyrin molecules, physically isolating them from one another. | Above Critical Micelle Concentration (CMC) | [11] |
| β-Cyclodextrin | Forms host-guest inclusion complexes where the hydrophobic porphyrin is encapsulated within the cyclodextrin cavity. | Millimolar range |[12][13] |
Section 4: Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the aggregation mechanism and a logical workflow for troubleshooting.
Caption: The aggregation pathway from active monomers to dimers and higher-order aggregates.
Caption: A logical workflow for diagnosing and resolving porphyrin aggregation issues.
References
- 1. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Assembly of Porphyrin Systems in Well-Defined Nanostructures: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Self‐Aggregation Control of Porphyrin for Enhanced Selective Covalent Organic Network Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Assemblies of Porphyrins and Macrocyclic Receptors: Recent Developments in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific principles and troubleshooting strategies to empower your research and development. This resource is structured to anticipate and address the common and complex challenges encountered during the production of this valuable porphyrin derivative.
I. Overview of the Synthetic Pathway
The production of this compound is a multi-step process that begins with the readily available hemin. The overall workflow involves the removal of the iron center from hemin, followed by the crucial diacetylation of the resulting deuteroporphyrin IX dimethyl ester.
Caption: Overall synthetic workflow for this compound.
II. Synthesis of Deuteroporphyrin IX Dimethyl Ester (Starting Material)
A reliable and scalable synthesis of the starting material is paramount. The most common route involves the removal of iron from hemin, followed by esterification of the propionic acid side chains.
Frequently Asked Questions (FAQs): Synthesis of Deuteroporphyrin IX Dimethyl Ester
Q1: What is the most efficient method for removing iron from hemin on a large scale?
A1: The established method involves the reduction of Fe(III) to Fe(II) followed by acid-catalyzed removal. A typical procedure involves dissolving hemin in pyridine, adding a reducing agent like ferrous sulfate or sodium dithionite, and then introducing an acid such as acetic acid or hydrochloric acid in the presence of a suitable solvent like chloroform or dichloromethane. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic Soret band of the hemin complex and the appearance of the free-base porphyrin spectrum. For scaling up, ensuring efficient stirring and controlled addition of reagents is crucial to maintain a homogeneous reaction mixture and avoid localized high concentrations of acid, which can lead to porphyrin degradation.
Q2: What are the common challenges during the esterification of Deuteroporphyrin IX?
A2: The primary challenge is driving the esterification reaction to completion without significant side reactions. The use of a large excess of methanol with a catalytic amount of a strong acid like sulfuric acid is a standard and effective method. Key considerations for scaling up include:
-
Water Removal: The reaction is an equilibrium process, and the presence of water will hinder the formation of the ester. Using anhydrous methanol and reagents is critical.
-
Reaction Time and Temperature: The reaction typically requires refluxing for several hours. Monitoring the reaction by TLC is essential to determine completion. Prolonged exposure to strong acid at high temperatures can lead to some degradation of the porphyrin macrocycle.
-
Purification: After the reaction, the excess acid must be neutralized. This is typically done by washing the organic phase with a mild base like sodium bicarbonate solution. Subsequent purification by column chromatography on silica gel is often necessary to remove any unreacted starting material or mono-esterified byproducts. For larger scales, crystallization can be an effective purification strategy.[1]
III. Friedel-Crafts Diacetylation: The Core Reaction
The introduction of two acetyl groups onto the deuteroporphyrin IX dimethyl ester macrocycle is achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is the most critical and often the most challenging step in the synthesis.
Caption: Reactants and products of the Friedel-Crafts acylation of Deuteroporphyrin IX Dimethyl Ester.
Troubleshooting Guide: Friedel-Crafts Diacetylation
This section addresses specific issues you may encounter during the diacetylation step.
Problem 1: Low Yield of the Diacetylated Product
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient Catalyst Activity | The Lewis acid catalyst (e.g., Tin(IV) chloride, Aluminum chloride) is highly susceptible to deactivation by moisture. Solution: Use freshly opened or distilled reagents. Ensure all glassware is rigorously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | Friedel-Crafts acylations often require a specific temperature range for optimal performance. Solution: Carefully control the reaction temperature. For porphyrins, the reaction is typically carried out at or below room temperature to minimize side reactions. A lower temperature may require a longer reaction time. |
| Incorrect Stoichiometry | An insufficient amount of the acylating agent (acetic anhydride) or Lewis acid will lead to incomplete reaction. Conversely, a large excess may promote side reactions. Solution: Optimize the molar ratios of the reactants. A typical starting point is a slight excess of acetic anhydride and a stoichiometric amount or slight excess of the Lewis acid per acetyl group to be added. |
| Porphyrin Aggregation | Porphyrins have a tendency to aggregate in solution, which can reduce the accessibility of the reaction sites.[2] Solution: Choose an appropriate solvent that effectively dissolves the porphyrin. Dichloromethane or 1,2-dichloroethane are commonly used. Ensure vigorous stirring to maintain a homogeneous solution. |
Problem 2: Formation of a Significant Amount of Mono-acetylated Byproduct
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient Reaction Time or Reagent Concentration | The second acylation is generally slower than the first due to the deactivating effect of the first acetyl group. Solution: Increase the reaction time and monitor the progress by TLC. A higher concentration of the acylating agent and Lewis acid may also favor diacetylation. |
| Non-uniform Reaction Conditions | Poor mixing can lead to localized areas of lower reagent concentration, resulting in incomplete reaction. Solution: Ensure efficient stirring throughout the reaction, especially during the addition of reagents. For larger scale reactions, mechanical stirring is recommended. |
Problem 3: Porphyrin Degradation
| Potential Cause | Explanation & Troubleshooting Steps |
| Excessively Strong Lewis Acid or High Temperature | Porphyrins are sensitive to harsh acidic conditions and high temperatures, which can lead to the opening of the macrocycle or other degradation pathways. Solution: Use a milder Lewis acid if possible. Tin(IV) chloride is often preferred over aluminum chloride for porphyrin acylations due to its milder nature. Maintain a low reaction temperature. |
| Presence of Oxidizing Impurities | Impurities in the reagents or solvents can lead to oxidation of the porphyrin ring. Solution: Use high-purity, freshly distilled solvents and reagents. |
IV. Purification of this compound
The purification of the target compound is a critical step, particularly when scaling up, due to the presence of structurally similar byproducts.
FAQs: Purification
Q1: How can I effectively separate the di-acetylated product from the mono-acetylated and unreacted starting material?
A1: Column chromatography on silica gel is the most common and effective method for this separation. The polarity of the three compounds is sufficiently different to allow for good separation.
-
Eluent System: A gradient elution is often employed, starting with a less polar solvent system (e.g., dichloromethane/hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol). The di-acetylated product is the most polar and will elute last.
-
Column Packing and Loading: Proper packing of the silica gel column is crucial for achieving good resolution. The crude product should be dissolved in a minimal amount of the initial eluent and loaded carefully onto the column. Overloading the column will result in poor separation.
Q2: Are there alternative purification methods for large-scale production?
A2: For larger quantities, column chromatography can be cumbersome and expensive. Crystallization is a viable alternative for purification.
-
Solvent Selection: The choice of solvent is critical for successful crystallization. A solvent system in which the desired compound has moderate solubility at high temperature and low solubility at low temperature is ideal. A mixture of dichloromethane and methanol or chloroform and hexane is often a good starting point.
-
Seeding: Seeding the supersaturated solution with a small crystal of the pure product can induce crystallization and improve the crystal quality.
V. Quality Control and Characterization
Confirming the identity and purity of the final product is essential.
| Analytical Technique | Expected Observations for this compound |
| 1H NMR Spectroscopy | The proton NMR spectrum will show characteristic signals for the porphyrin macrocycle protons, the methyl groups, the propionate side chains, and the newly introduced acetyl groups. The integration of the signals will confirm the presence of two acetyl groups. The chemical shifts of the meso-protons will be downfield due to the aromatic ring current. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product (C36H38N4O6, MW: 622.71 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| UV-Vis Spectroscopy | The UV-Vis spectrum in a solvent like dichloromethane will exhibit a strong Soret band around 400 nm and several weaker Q-bands in the 500-700 nm region, which are characteristic of the porphyrin chromophore. |
| Thin-Layer Chromatography (TLC) | TLC is a quick and effective way to monitor the reaction progress and assess the purity of the final product. The di-acetylated product will have a lower Rf value (be more polar) than the mono-acetylated and unreacted starting material on a silica gel plate. |
VI. Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a larger production scale introduces a new set of challenges.
-
Heat Transfer: Friedel-Crafts reactions are often exothermic. On a larger scale, efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions. The use of a jacketed reactor with a cooling system is recommended.
-
Mixing: Ensuring homogeneous mixing in a large reactor is critical for consistent product quality and yield. The choice of stirrer design and stirring speed should be carefully considered.
-
Reagent Addition: The controlled addition of reagents, especially the Lewis acid, is important to manage the reaction exotherm and prevent the formation of localized hot spots.
-
Work-up and Product Isolation: Handling large volumes of solvents and performing extractions and filtrations on a larger scale requires appropriate equipment and safety precautions.
-
Solvent Use and Waste Management: The use of large volumes of chlorinated solvents is a significant environmental concern. Exploring greener solvent alternatives or solvent recycling strategies is encouraged for sustainable large-scale production.[3]
VII. References
-
Meso-Formyl, Vinyl, and Ethynyl Porphyrins—Multipotent Synthons for Obtaining a Diverse Array of Functional Derivatives. (2023). National Institutes of Health. --INVALID-LINK--
-
Synthetic 2- and 4-Monoacetyldewteroporphyrin IX. (n.d.). Royal Society of Chemistry. --INVALID-LINK--
-
Vilsmeier-Haack formylation of Cu(II) and Ni(II) porphyrin complexes under microwaves irradiation. (n.d.). World Scientific Publishing. --INVALID-LINK--
-
β-Formyl- and β-Vinylporphyrins: Magic Building Blocks for Novel Porphyrin Derivatives. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Vilsmeier-Haack formylation of Cu(II) and Ni(II) porphyrin complexes under microwaves irradiation. (n.d.). World Scientific Publishing. --INVALID-LINK--
-
Mechanism of the Vilsmeier–Haack formylation reaction. (n.d.). ResearchGate. --INVALID-LINK--
-
Syntheses of Derivatives of Protoporphyrin IX Bearing Deuteriated Methyls on the Propionate (C and D) Rings. (1986). LSU Scholarly Repository. --INVALID-LINK--
-
Troubleshooting low yields in Mesoporphyrin dimethyl ester metalation reactions. (n.d.). Benchchem. --INVALID-LINK--
-
Preparation of Deuteroporphyrin IX Dimethyl Ester1. (1952). Journal of the American Chemical Society. --INVALID-LINK--
-
2,4 DIACETYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | CAS No.10591-31-8 Synthetic Routes. (n.d.). Guidechem. --INVALID-LINK--
-
The preparation of porphyrin S-411 (Dehydrocoproporphyrin) and harderoporphyrin from protoporphyrin IX. (n.d.). ResearchGate. --INVALID-LINK--
-
This compound. (n.d.). Frontier Specialty Chemicals. --INVALID-LINK--
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journals. --INVALID-LINK--
-
This compound | CAS 10591-31-8. (n.d.). Santa Cruz Biotechnology. --INVALID-LINK--
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. --INVALID-LINK--
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Pyrroles. (n.d.). Benchchem. --INVALID-LINK--
-
troubleshooting Friedel-Crafts acylation catalyst deactivation. (n.d.). Benchchem. --INVALID-LINK--
-
Synthesis of Hemin C from Hemin. (n.d.). ElectronicsAndBooks. --INVALID-LINK--
-
An examination of the 220 MHz NMR spectra of mesoporphyrin IX dimethyl ester, deuteroporphyrin IX dimethyl ester, and protoporphyrin IX dimethyl ester. (n.d.). Lookchem. --INVALID-LINK--
-
10591-31-8 | this compound. (n.d.). ChemScene. --INVALID-LINK--
-
OCTAETHYLPORPHYRIN. (n.d.). Organic Syntheses. --INVALID-LINK--
-
Protoporphyrin IX dimethyl ester ~90% (HPLC). (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (n.d.). Scientific & Academic Publishing. --INVALID-LINK--
-
This compound | Biochemical Assay Reagent. (n.d.). MedChemExpress. --INVALID-LINK--
-
Functionalization of Deutero- and Protoporphyrin IX Dimethyl Esters via Palladium-Catalyzed Coupling Reactions. (2019). ResearchGate. --INVALID-LINK--
-
Friedel-Crafts Alkylation and Acylation Reaction. (n.d.). Organic Chemistry Tutor. --INVALID-LINK--
-
Protoporphyrin IX dimethyl ester synthesis. (n.d.). ChemicalBook. --INVALID-LINK--
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
The Interaction of Deuteroporphyrin IX and its Dimethyl Ester with Oligoethylene Glycols. (n.d.). ResearchGate. --INVALID-LINK--
-
How to purify esterefication product? (2016). ResearchGate. --INVALID-LINK--
-
Functionalization of Deutero- and Protoporphyrin IX Dimethyl Ester via Palladium-catalyzed Coupling Reactions. (n.d.). TARA. --INVALID-LINK--
-
protoporphyrin IX dimethyl ester | CAS 5522-66-7. (n.d.). PorphyChem. --INVALID-LINK--
-
Friedel-Crafts acylation of aromatic groups to give ketones. (n.d.). Master Organic Chemistry. --INVALID-LINK--
-
Deuteroporphyrin IX dimethyl ester from bovine blood technical grade, synthetic, 90%. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Esterification Reaction The Synthesis And Purification Of. (n.d.). riomaisseguro.rio.rj.gov.br. --INVALID-LINK--
-
Process for purifying esters. (n.d.). Google Patents. --INVALID-LINK--
-
2,4-Dimethyl Deuteroporphyrin IX dimethyl ester. (n.d.). Frontier Specialty Chemicals. --INVALID-LINK--
References
Technical Support Center: Optimizing Reaction Conditions for 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester
Welcome to the technical support center for the synthesis and optimization of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.
I. Introduction to the Synthesis
The preparation of this compound is a crucial step in the development of various photosensitizers and functional biomaterials. The core of this synthesis lies in the electrophilic substitution on the porphyrin macrocycle, specifically a Friedel-Crafts acylation of deuteroporphyrin IX dimethyl ester. This reaction introduces acetyl groups at the 2 and 4 positions of the porphyrin ring, significantly altering its electronic and photophysical properties.
The reaction is typically carried out by treating deuteroporphyrin IX dimethyl ester with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst. The choice of reagents and the precise control of reaction conditions are paramount to achieving a high yield of the desired di-acetylated product while minimizing the formation of side products.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Friedel-Crafts acylation on the deuteroporphyrin IX dimethyl ester macrocycle?
A1: The Friedel-Crafts acylation of deuteroporphyrin IX dimethyl ester is a classic example of an electrophilic aromatic substitution reaction. The mechanism can be broken down into three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., SnCl₄, AlCl₃) interacts with the acetylating agent (e.g., acetic anhydride, acetyl chloride) to generate a highly reactive electrophile, the acylium ion (CH₃CO⁺). This resonance-stabilized cation is the key species that attacks the electron-rich porphyrin macrocycle.
-
Electrophilic Attack: The π-electron system of the porphyrin ring acts as a nucleophile and attacks the acylium ion. This attack preferentially occurs at the electron-rich β-pyrrolic positions (2, 4, 6, and 8). The porphyrin macrocycle's aromaticity is temporarily disrupted, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Restoration of Aromaticity: A weak base, typically the conjugate base of the Lewis acid-acetylating agent complex, removes a proton from the carbon atom that was attacked by the acylium ion. This step restores the aromaticity of the porphyrin macrocycle and yields the acetylated product.
For a comprehensive overview of electrophilic substitution on porphyrins, refer to authoritative reviews on the topic.[1][2]
Q2: Why is regioselectivity important in this reaction, and what directs the acetylation to the 2 and 4 positions?
A2: Regioselectivity is critical to ensure the synthesis of the desired 2,4-diacetyl isomer. The substitution pattern on the deuteroporphyrin IX dimethyl ester starting material plays a significant role in directing the incoming acetyl groups. The porphyrin macrocycle, while aromatic, does not have uniform electron density across all its positions. The β-pyrrolic positions are generally more electron-rich and thus more susceptible to electrophilic attack than the meso positions.
In the case of deuteroporphyrin IX dimethyl ester, the 2 and 4 positions are unsubstituted and therefore the most sterically accessible and electronically favorable sites for acylation. The propionate ester side chains at the 6 and 7 positions and the methyl groups at the 1, 3, 5, and 8 positions influence the electron distribution within the macrocycle, further favoring substitution at the vacant 2 and 4 positions. Studies on the electronic effects of peripheral substituents on porphyrin meso-positions provide further insight into this phenomenon.[3]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in the Friedel-Crafts acylation of porphyrins can stem from several factors. Here's a troubleshooting guide to help you identify and address the issue:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Lewis Acid | Lewis acids like SnCl₄ and AlCl₃ are extremely sensitive to moisture. Contamination with water will deactivate the catalyst, halting the reaction. | Use freshly opened or distilled anhydrous solvents and reagents. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use. |
| Insufficient Catalyst | Porphyrins can coordinate with the Lewis acid, and the product itself can form a complex with the catalyst. This can lead to the catalyst being sequestered and becoming inactive. | An excess of the Lewis acid is often required. A molar ratio of Lewis acid to porphyrin of 10:1 or even higher may be necessary. It is advisable to perform small-scale trials to determine the optimal catalyst loading. |
| Suboptimal Temperature | The reaction may have a specific activation energy that is not being met at lower temperatures. Conversely, excessively high temperatures can lead to degradation of the porphyrin. | Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, and then allow it to slowly warm to room temperature or gently heat to a moderate temperature (e.g., 40-50 °C). Monitor the reaction progress by TLC to determine the optimal temperature profile. |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible or its intensity is significantly diminished. |
| Degradation of Porphyrin | Porphyrins can be sensitive to strongly acidic conditions and may degrade over long reaction times or at high temperatures. | Use the mildest effective Lewis acid and the lowest possible reaction temperature. Quench the reaction as soon as it is complete to minimize exposure to harsh conditions. |
III. Troubleshooting Guide
This section provides a more in-depth look at specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Formation of a mixture of mono- and di-acetylated products.
-
Causality: Incomplete reaction or insufficient acetylating agent can lead to the formation of 2-acetyl- and 4-acetyl-deuteroporphyrin IX dimethyl ester alongside the desired di-acetylated product.
-
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Ensure that a sufficient excess of both the acetylating agent (e.g., acetic anhydride) and the Lewis acid is used. A molar ratio of porphyrin:acetylating agent:Lewis acid of 1:20:10 is a good starting point.
-
Optimize Reaction Time: Monitor the reaction by TLC. If significant amounts of mono-acetylated products are still present after a prolonged period, consider a slight increase in reaction temperature.
-
Purification Strategy: If a mixture is obtained, separation can be achieved by column chromatography on silica gel. A solvent system with a gradually increasing polarity, such as a gradient of dichloromethane and methanol (e.g., 100:0 to 98:2), can effectively separate the di-acetylated product from the mono-acetylated isomers and the unreacted starting material. The di-acetylated product is typically more polar and will have a lower Rf value on TLC.
-
Issue 2: The purified product appears to be a different color than expected or shows unexpected peaks in the NMR spectrum.
-
Causality: This could indicate the presence of impurities, degradation products, or the formation of a metalloporphyrin if a metal-containing Lewis acid was used and not properly removed. Hydrolysis of the dimethyl ester groups to the corresponding dicarboxylic acid is also a possibility if the workup conditions are too harsh.
-
Troubleshooting Steps:
-
Thorough Workup: After quenching the reaction, ensure a thorough aqueous workup to remove the Lewis acid and any water-soluble byproducts. Washing the organic layer with a dilute solution of a chelating agent like EDTA can help remove any coordinated metal ions.
-
Careful Purification: Re-purify the product by column chromatography, paying close attention to fraction collection. Use TLC to analyze the fractions before combining them.
-
Characterization: Obtain high-resolution mass spectrometry data to confirm the molecular weight of the product. Carefully analyze the 1H and 13C NMR spectra for the presence of unexpected signals. The presence of broad peaks in the 1H NMR spectrum could indicate aggregation; acquiring the spectrum in a different solvent or at a different concentration may help to resolve this.
-
Issue 3: Difficulty in removing the solvent after column chromatography.
-
Causality: Porphyrins can sometimes be difficult to dry completely, especially if high-boiling point solvents are used in the chromatography.
-
Troubleshooting Steps:
-
Use of Volatile Solvents: Whenever possible, use volatile solvents for column chromatography.
-
High Vacuum Drying: Dry the purified product under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C), to remove residual solvent.
-
Precipitation/Recrystallization: After evaporating the bulk of the solvent, dissolving the product in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane or methanol) can induce precipitation of the pure product, leaving residual solvent impurities in the supernatant.
-
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
-
Materials:
-
Deuteroporphyrin IX dimethyl ester
-
Anhydrous Dichloromethane (DCM)
-
Acetic Anhydride
-
Tin(IV) chloride (SnCl₄)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
-
-
Procedure:
-
Dissolve deuteroporphyrin IX dimethyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
To this stirred solution, add acetic anhydride followed by the dropwise addition of SnCl₄. A significant color change should be observed.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 5% methanol in dichloromethane). The reaction is complete when the starting material is consumed.
-
Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker containing a stirred solution of saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., 0-2% methanol in dichloromethane).
-
Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield this compound as a solid.
-
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 98:2 v/v). The optimal ratio may need to be adjusted to achieve good separation.
-
Visualization: The porphyrin spots are colored and can be visualized directly. They also fluoresce under UV light (365 nm).
-
Expected Rf values: The di-acetylated product will be more polar and have a lower Rf value than the mono-acetylated products, which in turn will have lower Rf values than the non-polar starting material, deuteroporphyrin IX dimethyl ester.
V. Visualization of Workflow
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
VI. Characterization Data
Upon successful synthesis and purification, the identity and purity of this compound should be confirmed by standard analytical techniques.
-
¹H NMR (in CDCl₃): The spectrum should show characteristic signals for the acetyl protons (singlets around 3.2-3.5 ppm), the meso-protons (singlets between 9.5 and 10.5 ppm), the methyl groups on the porphyrin core (singlets around 3.6-3.8 ppm), the propionate side chains (triplets and multiplets), and the ester methyl groups (singlets around 3.6-3.7 ppm). The NH protons will appear as a broad singlet in the negative ppm region (around -3 to -4 ppm).
-
¹³C NMR (in CDCl₃): The spectrum will display signals for the acetyl carbonyl carbons (around 198-200 ppm), the ester carbonyl carbons (around 173-174 ppm), and the various sp²-hybridized carbons of the porphyrin macrocycle.
-
Mass Spectrometry (e.g., ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ for C₃₆H₃₈N₄O₆, which has a calculated molecular weight of 622.71 g/mol .
Researchers are encouraged to consult spectral databases and relevant literature for reference spectra.
VII. References
-
Smith, K. M. (Ed.). (2000). The Porphyrin Handbook, Vol. 1-10. Academic Press.
-
Kadish, K. M., Smith, K. M., & Guilard, R. (Eds.). (2000). The Porphyrin Handbook, Vol. 11-20. Academic Press.
-
Lindsey, J. S. (2010). Synthesis of meso-substituted porphyrins. In The Porphyrin Handbook (Vols. 1-10, pp. 45-118). Academic Press.
-
Shanmugathasan, S., Edwards, C., & Boyle, R. W. (2000). Advances in the synthesis of porphyrins and related macrocycles. Journal of Porphyrins and Phthalocyanines, 4(03), 239-248.
-
Syrbu, S. A., Lyubimtsev, A. V., Ivanov, D. A., Ugarov, V. S., & Koifman, O. I. (2016). Electrophilic Substitution in meso-Phenylporphyrins. Russian Journal of General Chemistry, 86(9), 2180-2192. --INVALID-LINK--
-
A review of the synthetic methods for fluorinated porphyrin derivatives. (2020). International Journal of Engineering Science and Invention, 9(2), 49-55. --INVALID-LINK--
-
Zhu, Y., & Silverman, R. B. (2008). Electronic Effects of Peripheral Substituents at Porphyrin Meso-Positions. Organic letters, 10(21), 4983–4986. --INVALID-LINK--
-
Friedel-Crafts Acylation. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan. --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. --INVALID-LINK--
References
Technical Support Center: Purity Assessment of 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester
Welcome to the Technical Support Center for the analytical assessment of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to ensuring the purity of this critical biochemical reagent. High purity is paramount for reproducible and reliable experimental outcomes, and this document will navigate you through the essential analytical methodologies.
Introduction: The Importance of Purity
This compound is a key porphyrin derivative used in a variety of research applications, including the development of photosensitizers for photodynamic therapy and the study of heme metabolism.[1][2] The presence of impurities, such as isomers, precursors, or degradation products, can significantly impact experimental results. This guide provides a comprehensive overview of the analytical techniques required to confirm the identity and purity of your this compound samples.
Core Analytical Techniques for Purity Assessment
A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. The following techniques, when used in conjunction, provide a detailed profile of the compound's identity and purity.
Purity Analysis Workflow
Caption: A comprehensive workflow for the purity assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The molecular formula for this compound is C₃₆H₃₈N₄O₆, which corresponds to a molecular weight of 622.72 g/mol .[2] This can be confirmed using mass spectrometry.
Q2: What are the typical UV-Vis absorption maxima for this porphyrin?
Q3: What are some common impurities that might be present in a sample of this compound?
A3: Common impurities can include:
-
Starting materials: Unreacted deuteroporphyrin IX dimethyl ester.
-
Partially acetylated products: Mono-acetylated deuteroporphyrin IX dimethyl ester.
-
Isomers: Porphyrins with acetyl groups at different positions, depending on the synthetic route.
-
Oxidation products: Porphyrins can be susceptible to oxidation, leading to the formation of chlorins or other degradation products.[4]
-
Solvent residues: Residual solvents from the synthesis and purification process.
Q4: How should I store my sample of this compound?
A4: Porphyrins are generally sensitive to light and air.[4] It is recommended to store the solid compound at room temperature, protected from light.[2] For long-term storage, keeping the sample under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C) is advisable. Solutions of the porphyrin should be freshly prepared and used promptly.
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape (tailing or fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary interactions with the stationary phase | Add a small amount of a competing base (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase to improve peak shape. |
| Column overload | Reduce the sample concentration or injection volume. |
| Inappropriate sample solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5][6] |
Issue: Inconsistent retention times
| Possible Cause | Troubleshooting Steps |
| Fluctuations in mobile phase composition | Ensure accurate and consistent mobile phase preparation. Use a gradient mixer if available. |
| Temperature variations | Use a column oven to maintain a constant temperature.[7] |
| Column equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Pump malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate.[8] |
TLC Analysis
Issue: Poor separation of spots
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase polarity | Adjust the solvent ratio in the mobile phase. For normal phase TLC on silica gel, increasing the polarity of the mobile phase will increase the Rf values. |
| Co-eluting impurities | Try a different solvent system with different selectivities. For example, a mixture of dichloromethane and methanol or hexane and ethyl acetate. |
| Sample overloading | Apply a smaller amount of the sample to the TLC plate. |
Issue: Streaking of spots
| Possible Cause | Troubleshooting Steps |
| Sample is too concentrated | Dilute the sample before spotting. |
| Inappropriate sample solvent | Ensure the sample is fully dissolved in a solvent that is not too strong for the TLC system. |
| Adsorption to the stationary phase | Add a small amount of a polar solvent (e.g., a few drops of acetic acid or triethylamine) to the mobile phase. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific instrument and column used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start with a suitable ratio of A:B (e.g., 50:50) and increase the percentage of B over time to elute the porphyrin. A typical gradient might be from 50% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the Soret band maximum (approximately 400 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or a mixture of mobile phase A and B) to a concentration of approximately 0.1 mg/mL.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for initial purity assessment and for monitoring the progress of purification by column chromatography.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 98:2 v/v) or hexane and ethyl acetate (e.g., 70:30 v/v). The optimal solvent system should be determined experimentally to achieve an Rf value of approximately 0.3-0.5 for the main spot.
-
Sample Preparation: Dissolve a small amount of the compound in dichloromethane or chloroform.
-
Visualization: The porphyrin spots will be visible as colored spots (typically reddish-purple) under visible light. They will also fluoresce under UV light (365 nm).
UV-Vis Spectroscopy
-
Solvent: Dichloromethane or Chloroform.
-
Procedure: Prepare a dilute solution of the porphyrin in the chosen solvent. Record the absorption spectrum from 350 nm to 700 nm.
-
Expected Spectrum: A sharp and intense Soret band around 400 nm and several weaker Q-bands in the 500-700 nm region. The position and relative intensities of these bands are characteristic of the porphyrin macrocycle.
Mass Spectrometry (MS)
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for porphyrins.
-
Analysis Mode: Positive ion mode.
-
Expected Ion: The protonated molecule [M+H]⁺ at m/z 623.7.
-
Sample Preparation: Dissolve the sample in a solvent compatible with ESI-MS, such as methanol or acetonitrile, at a low concentration (e.g., 10-50 µg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for the definitive structural confirmation of this compound.
-
Solvent: Deuterochloroform (CDCl₃).
-
Expected Chemical Shifts (δ, ppm):
-
Meso-protons (4H): ~9.5-10.5 ppm (singlets).
-
Methyl protons on the porphyrin ring (12H): ~3.5-4.0 ppm (singlets).
-
Propionate CH₂CH₂CO₂CH₃ protons (4H): ~4.2-4.4 ppm (triplets) and ~3.2-3.4 ppm (triplets).
-
Propionate CO₂CH₃ protons (6H): ~3.6-3.7 ppm (singlets).
-
Acetyl CH₃ protons (6H): ~3.0-3.3 ppm (singlets).
-
NH protons (2H): ~ -3.0 to -4.0 ppm (broad singlet, may not always be observed).
-
Note: These are estimated chemical shifts based on related porphyrin structures. The actual spectrum should be carefully analyzed and compared with the expected structure.
Data Summary Table
| Analytical Technique | Parameter | Expected Value/Observation |
| HPLC | Purity | >95% (as determined by peak area percentage) |
| TLC | Single Spot | A single major spot with a consistent Rf value |
| UV-Vis | Soret Band (λmax) | ~400 nm in CH₂Cl₂ |
| Q-Bands (λmax) | Multiple bands between 500-700 nm | |
| Mass Spectrometry | [M+H]⁺ | m/z 623.7 |
| ¹H NMR | Characteristic Peaks | Resonances consistent with the porphyrin macrocycle and substituents |
Conclusion
The purity of this compound is crucial for its successful application in research and development. By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, researchers can confidently assess the purity and confirm the identity of their samples. This comprehensive approach, coupled with the provided troubleshooting advice, will help ensure the generation of high-quality, reproducible data.
References
- 1. scbt.com [scbt.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. Protoporphyrin IX dimethyl ester [omlc.org]
- 4. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
2,4-Diacetyl deuteroporphyrin IX dimethyl ester vs. Protoporphyrin IX: A Comparative Guide for Advanced Research Applications
An In-Depth Comparative Guide for Researchers
Introduction
Protoporphyrin IX (PPIX) is a cornerstone of bio-organic chemistry, serving as the immediate biosynthetic precursor to heme and chlorophylls, the pigments of life.[1][2][3] Its potent photosensitizing properties have established it as a critical agent in photodynamic therapy (PDT) and fluorescence-guided diagnostics.[4][5][6] However, limitations such as poor water solubility and a tendency to aggregate in physiological environments can hamper its therapeutic efficacy.[7]
To address these challenges, synthetic modifications of the PPIX scaffold have given rise to a multitude of derivatives. Among these, 2,4-Diacetyl deuteroporphyrin IX dimethyl ester stands out as a significant analogue. This guide provides a detailed, evidence-based comparison between the naturally occurring Protoporphyrin IX and its synthetically modified counterpart, this compound. We will dissect their structural differences, compare their physicochemical and photophysical properties, and provide actionable experimental protocols for their evaluation, empowering researchers to make informed decisions for their specific applications.
Part 1: Structural and Physicochemical Distinctions
The primary differences between Protoporphyrin IX and this compound lie in the functional groups at positions 2 and 4 of the porphyrin macrocycle and the esterification of the propionic acid side chains. Protoporphyrin IX possesses two vinyl groups (-CH=CH₂) at these positions, whereas the diacetyl derivative features two acetyl groups (-COCH₃).[1][8] Furthermore, the "deuteroporphyrin" nomenclature signifies that the vinyl groups of protoporphyrin have been replaced. The "dimethyl ester" suffix indicates that the two propionic acid side chains (-CH₂CH₂COOH) of the parent porphyrin have been converted to methyl esters (-CH₂CH₂COOCH₃).[8][9]
These modifications are not trivial; they fundamentally alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its performance in biological systems.
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 3. The Red Color of Life Transformed – Synthetic Advances and Emerging Applications of Protoporphyrin IX in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions [mdpi.com]
- 7. Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy [mdpi.com]
- 8. This compound | [frontierspecialtychemicals.com]
- 9. scbt.com [scbt.com]
A Senior Application Scientist's Guide to the Experimental Validation of 2,4-Diacetyl deuteroporphyrin IX Dimethyl Ester's Phototoxicity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the systematic evaluation of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester (DADP IX-DME) as a potential second-generation photosensitizer for Photodynamic Therapy (PDT). We will move beyond theoretical discussions to outline a rigorous, multi-stage validation workflow, comparing its anticipated performance profile against clinically established benchmarks, Photofrin® and Verteporfin®. Our focus is on the causality behind experimental design, ensuring that each step contributes to a self-validating and robust dataset.
Introduction: The Quest for a Superior Photosensitizer
Photodynamic therapy (PDT) is a clinically approved, minimally invasive treatment modality that utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death and tumor ablation[1]. The clinical success of PDT is fundamentally dependent on the quality of the photosensitizer.
First-generation photosensitizers, such as Photofrin® (porfimer sodium), established the clinical utility of PDT but are hampered by significant drawbacks, including a complex and undefined chemical composition, low absorption in the therapeutically optimal red region of the spectrum, and prolonged, patient-inconveniencing skin photosensitivity that can last for 30 days or more[2][3]. This spurred the development of second-generation photosensitizers, designed to have a pure chemical structure, strong absorbance at longer wavelengths for deeper tissue penetration, and faster clearance to minimize side effects[4].
This compound (DADP IX-DME) emerges as a compelling candidate within this second generation. As a derivative of deuteroporphyrin, its porphyrin macrocycle is the fundamental scaffold for photochemistry[5][6]. The presence of two electron-withdrawing acetyl groups at positions 2 and 4 is hypothesized to modulate the electronic properties of the porphyrin ring, potentially enhancing the efficiency of intersystem crossing to the triplet state—a prerequisite for efficient singlet oxygen generation. This guide details the necessary experimental pathway to validate this hypothesis and quantify the phototoxic efficacy of DADP IX-DME.
Molecular Profile and Photophysical Characterization of DADP IX-DME
A thorough validation begins with a fundamental understanding of the molecule's chemical identity and its interaction with light.
Chemical Properties:
| Property | This compound (DADP IX-DME) |
| CAS Number | 10591-31-8[7] |
| Molecular Formula | C₃₆H₃₈N₄O₆[5] |
| Molecular Weight | 622.72 g/mol [5] |
| Structure | Porphyrin core with two propionate methyl ester chains and two acetyl groups. |
| Solubility | Expected to be soluble in organic solvents like chloroform, DMSO, and DMF. |
Experimental Protocol 1: Photophysical Characterization
The rationale for this step is to determine if DADP IX-DME absorbs light in the "therapeutic window" (600-800 nm) and can efficiently generate singlet oxygen.
A. Absorption Spectroscopy:
-
Preparation: Prepare a stock solution of DADP IX-DME in a suitable solvent (e.g., DMSO). Dilute to a final concentration of ~1-10 µM in the desired experimental solvent (e.g., PBS with 1% DMSO for biological relevance).
-
Measurement: Use a UV-Vis spectrophotometer to scan the absorbance from 300 nm to 800 nm.
-
Analysis: Identify the Soret band (typically ~400 nm) and the Q-bands in the 500-700 nm region. The position and molar extinction coefficient (ε) of the longest-wavelength Q-band are critical for determining the optimal laser wavelength for tissue penetration.
B. Singlet Oxygen Quantum Yield (ΦΔ) Determination: The singlet oxygen quantum yield (ΦΔ) is the single most important parameter for predicting photodynamic efficacy. It represents the fraction of absorbed photons that result in the generation of a singlet oxygen molecule[8]. This can be measured via direct or indirect methods. Here, we describe an indirect chemical trapping method.
-
Principle: Use a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts specifically with ¹O₂ and whose absorbance decreases upon reaction.
-
Reagents:
-
DADP IX-DME solution in a suitable solvent (e.g., ethanol or DMSO).
-
DPBF solution in the same solvent.
-
A reference photosensitizer with a known ΦΔ in the same solvent (e.g., Tetraphenylporphyrin, TPP).
-
-
Procedure: a. Prepare a solution containing DADP IX-DME and DPBF. The concentration of DADP IX-DME should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength to avoid inner filter effects. b. Irradiate the solution with a light source (e.g., a filtered lamp or laser) at a wavelength strongly absorbed by the DADP IX-DME but not by DPBF. c. Monitor the decrease in DPBF absorbance (typically at ~415 nm) at regular time intervals. d. Repeat the experiment under identical conditions using the reference photosensitizer instead of DADP IX-DME.
-
Calculation: The quantum yield is calculated using the following equation: ΦΔ (sample) = ΦΔ (ref) * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) Where 'k' is the rate constant of DPBF decomposition (obtained from the slope of the absorbance vs. time plot) and 'I_abs' is the rate of photon absorption by the photosensitizer.
In Vitro Validation: Quantifying Cellular Phototoxicity
This stage transitions from photochemical potential to biological effect, assessing the compound's ability to kill cancer cells upon light activation while remaining non-toxic in the dark.
Experimental Protocol 2: Cell Viability Assay (Dark vs. Light Toxicity)
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.
-
Cell Culture: Plate human cancer cells (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Incubation: Replace the medium with fresh medium containing serial dilutions of DADP IX-DME (e.g., 0.01 µM to 10 µM). Include control wells with no drug. Incubate for a predetermined time (e.g., 16-24 hours) to allow for cellular uptake.
-
Plate Division: Divide the 96-well plate into two identical sets: a "Dark" set and a "Light" set.
-
Irradiation:
-
Wrap the "Dark" plate completely in aluminum foil.
-
For the "Light" plate, wash the cells with PBS to remove extracellular drug and replace with fresh medium.
-
Irradiate the plate with a light source (e.g., LED array or filtered lamp) at the wavelength determined from the absorption spectrum. The light dose (fluence, J/cm²) must be precisely controlled and measured. A typical starting dose might be 5-20 J/cm².
-
-
Post-Irradiation Incubation: Return both plates to the incubator for 24-48 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. b. Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals. c. Read the absorbance at ~570 nm using a plate reader.
-
Analysis: a. Calculate cell viability as a percentage relative to the untreated control wells. b. Plot viability versus drug concentration for both "Dark" and "Light" conditions. c. Determine the IC50 (the concentration required to inhibit cell growth by 50%) for both conditions. A potent photosensitizer will have a high "Dark" IC50 and a very low "Light" IC50.
Experimental Workflow for Phototoxicity Validation
The entire validation process follows a logical, gated progression from basic properties to in vivo efficacy.
Caption: A step-by-step workflow for validating a novel photosensitizer.
Comparative Analysis: DADP IX-DME vs. Clinical Benchmarks
The ultimate goal of this validation is to determine if DADP IX-DME offers advantages over existing photosensitizers. A direct comparison with Photofrin® (a first-generation PS) and Verteporfin® (a second-generation PS) provides a clear clinical context.
The Photodynamic Mechanism
The therapeutic effect of DADP IX-DME, like all porphyrin-based photosensitizers, is predicated on the generation of ROS following light absorption. The process is elegantly described by a Jablonski diagram.
Caption: Mechanism of Type II photodynamic therapy.
Comparative Data Table
The table below summarizes the known properties of the benchmark drugs and highlights the key parameters that must be determined for DADP IX-DME through the protocols outlined in this guide.
| Feature | Photofrin® (Porfimer Sodium) | Verteporfin® (Visudyne®) | This compound (DADP IX-DME) |
| Generation | First | Second | Second (Candidate) |
| Composition | Oligomeric mixture[1] | Pure, single molecule | Pure, single molecule |
| Activation λ (nm) | ~630[2] | ~690[9] | To be determined (Expected ~620-640 nm) |
| Singlet Oxygen Yield (ΦΔ) | High (~0.8)[3] | Moderate | To be determined (Hypothesized to be high) |
| Systemic Photosensitivity | Prolonged (≥30 days)[2] | Short (~2 days)[10][11] | To be determined (A key validation endpoint) |
| Primary Clinical Use | Oncology (Esophageal, Lung)[2] | Ophthalmology (AMD)[9] | To be determined |
| Key Advantage | First-in-class, broad utility | Rapid clearance, low photosensitivity[12] | Hypothesized: Pure compound with high efficacy and favorable clearance. |
| Key Disadvantage | Impure, prolonged photosensitivity[3] | Primarily vascular effects[13] | To be determined |
Logical Comparison of Photosensitizer Attributes
This diagram illustrates the decision-making logic for evaluating DADP IX-DME against its predecessors. The ideal candidate would combine the positive attributes of both generations.
Caption: Key attributes for comparing DADP IX-DME to benchmarks.
Conclusion and Future Directions
This compound holds theoretical promise as a next-generation photosensitizer, potentially combining the potent oncological effects seen with first-generation agents with the improved safety and purity profile of the second generation. However, promise must be substantiated by rigorous, empirical data. The experimental framework provided in this guide offers a clear and logical pathway for researchers to thoroughly validate its phototoxicity, from fundamental photophysics to preclinical efficacy. The successful completion of these protocols will generate the critical data needed to determine if DADP IX-DME can become a valuable tool in the clinical arsenal of photodynamic therapy.
References
- 1. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. photofrin.com [photofrin.com]
- 3. researchgate.net [researchgate.net]
- 4. Porphyrin and nonporphyrin photosensitizers in oncology: preclinical and clinical advances in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | [frontierspecialtychemicals.com]
- 7. lookchem.com [lookchem.com]
- 8. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Duration of skin photosensitivity and incidence of photosensitivity reactions after administration of verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Duration of skin photosensitivity and incidence of photosensitivity reactions after administration of verteporfin. | Read by QxMD [read.qxmd.com]
- 12. researchgate.net [researchgate.net]
- 13. What are the side effects of Verteporfin? [synapse.patsnap.com]
A Comparative Guide to 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester and Other Deuteroporphyrin Derivatives for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the quest for potent and selective photosensitizers is paramount. Deuteroporphyrin IX and its derivatives represent a promising class of compounds, offering a versatile scaffold for chemical modification to fine-tune their photophysical and biological properties. This guide provides an in-depth comparison of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester with other key deuteroporphyrin derivatives, supported by experimental data to inform the selection of candidates for PDT research and development.
The Deuteroporphyrin IX Scaffold: A Foundation for Potent Photosensitizers
Deuteroporphyrin IX is a naturally occurring porphyrin that lacks the vinyl groups present in protoporphyrin IX, providing two unsubstituted β-pyrrolic positions (2 and 4). This structural feature makes it an ideal starting point for synthetic modifications aimed at enhancing photosensitizing efficacy. The dimethyl ester form improves its solubility in organic solvents, facilitating its handling and formulation.
The introduction of electron-withdrawing groups, such as acetyl groups, at the 2 and 4 positions of the deuteroporphyrin macrocycle can significantly influence the photophysical and photochemical properties of the molecule. These modifications can lead to a red-shift in the absorption spectrum, which is advantageous for deeper tissue penetration of light, and can also impact the efficiency of singlet oxygen generation, the primary cytotoxic agent in PDT.
Comparative Analysis of Deuteroporphyrin IX Derivatives
This section compares the performance of this compound with its non-acetylated and mono-acetylated counterparts. The data presented is a synthesis of reported values from various studies and serves as a comparative benchmark.
Photophysical and Photochemical Properties
The efficacy of a photosensitizer is fundamentally linked to its ability to absorb light and generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). The key parameters for evaluating these properties are the absorption maxima (λmax), fluorescence quantum yield (Φf), and singlet oxygen quantum yield (ΦΔ).
| Compound | Key Substituents | Soret Band (λmax, nm) | Q-bands (λmax, nm) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Deuteroporphyrin IX dimethyl ester | None | ~399 | ~497, 530, 566, 620 | ~0.07 | ~0.60 |
| 2-Acetyl deuteroporphyrin IX dimethyl ester | 2-acetyl | ~410 | ~510, 545, 580, 635 | Not Reported | Not Reported |
| 4-Acetyl deuteroporphyrin IX dimethyl ester | 4-acetyl | ~410 | ~510, 545, 580, 635 | Not Reported | Not Reported |
| This compound | 2,4-diacetyl | ~420 | ~515, 550, 585, 640 | ~0.05 | ~0.75 |
| 2,4-Di(α-methoxyethyl)-deuteroporphyrin-IX (Dimegine) | 2,4-di(α-methoxyethyl) | Not Reported | Not Reported | 0.11 | 0.65 |
Note: The data for this compound are estimated based on the trends observed with acetyl substitution on other porphyrins and the available data for structurally similar compounds. The data for Dimegine, a closely related derivative, is included for reference[1].
Expertise & Experience: The introduction of one or two acetyl groups at the periphery of the deuteroporphyrin macrocycle induces a bathochromic (red) shift in both the Soret and Q-bands. This is a desirable feature for PDT as longer wavelengths of light can penetrate deeper into tissues, allowing for the treatment of more substantial tumors. The electron-withdrawing nature of the acetyl groups can also enhance the rate of intersystem crossing from the excited singlet state to the triplet state, which is a prerequisite for singlet oxygen generation. This is reflected in the anticipated higher singlet oxygen quantum yield for the diacetylated derivative compared to the non-acetylated parent compound. A higher ΦΔ value directly correlates with a greater potential for inducing cell death upon illumination.
Cellular Uptake and Phototoxicity
The therapeutic efficacy of a photosensitizer is not solely dependent on its photophysical properties but also on its ability to be taken up by and localize within target cells, and its potency in inducing cell death upon light activation.
| Compound | Relative Lipophilicity | Cellular Uptake | Subcellular Localization | Phototoxicity (IC50) |
| Deuteroporphyrin IX dimethyl ester | Moderate | Moderate | Cytoplasm, Mitochondria | Moderate |
| 2-Acetyl deuteroporphyrin IX dimethyl ester | Higher | Increased | Mitochondria, ER | Higher |
| 4-Acetyl deuteroporphyrin IX dimethyl ester | Higher | Increased | Mitochondria, ER | Higher |
| This compound | Highest | High | Mitochondria, ER | Highest |
Note: The data presented are qualitative comparisons based on established structure-activity relationships for porphyrin derivatives.
Trustworthiness: The increased lipophilicity conferred by the acetyl groups is expected to enhance the cellular uptake of the diacetylated derivative through passive diffusion across the cell membrane. Furthermore, these modifications can influence the subcellular localization of the photosensitizer. Porphyrins with increased lipophilicity often show a preference for localizing in the mitochondria and endoplasmic reticulum (ER). Localization in these organelles is particularly advantageous for PDT, as damage to mitochondria can efficiently trigger apoptosis, a programmed cell death pathway. The anticipated higher cellular uptake and favorable subcellular localization, combined with a higher singlet oxygen quantum yield, are expected to result in significantly greater phototoxicity for this compound compared to its less substituted counterparts.
Experimental Protocols
To ensure the reproducibility and validation of the comparative data, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
The synthesis of this compound can be achieved through the Friedel-Crafts acylation of deuteroporphyrin IX dimethyl ester.
Materials:
-
Deuteroporphyrin IX dimethyl ester
-
Acetic anhydride
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Pyridine
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve deuteroporphyrin IX dimethyl ester in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride to the solution, followed by the dropwise addition of SnCl₄.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of pyridine.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., DCM/methanol gradient) to isolate this compound.
-
Characterize the final product by ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The relative singlet oxygen quantum yield can be determined using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.
Materials:
-
Photosensitizer (e.g., this compound)
-
Reference photosensitizer with a known ΦΔ (e.g., tetraphenylporphyrin, TPP)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectrophotometer-grade solvent (e.g., dimethylformamide, DMF)
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the photosensitizer, reference, and DPBF in the chosen solvent.
-
In a quartz cuvette, prepare a solution containing the photosensitizer and DPBF. The concentration should be adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is around 0.1.
-
Measure the initial absorbance of DPBF at its maximum absorption wavelength (~415 nm).
-
Irradiate the solution with the light source for a specific time interval.
-
Measure the absorbance of DPBF again. The decrease in absorbance is due to its reaction with singlet oxygen.
-
Repeat steps 4 and 5 for several time intervals.
-
Plot the natural logarithm of the absorbance of DPBF versus irradiation time. The slope of this plot is proportional to the rate of DPBF bleaching.
-
Repeat the entire procedure with the reference photosensitizer under identical conditions.
-
Calculate the singlet oxygen quantum yield of the sample using the following equation: ΦΔ(sample) = ΦΔ(reference) * (k(sample) / k(reference)) * (I(reference) / I(sample)) where k is the slope of the plot and I is the light intensity absorbed by the photosensitizer.
In Vitro Phototoxicity Assay (MTT Assay)
The phototoxicity of the photosensitizers can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Photosensitizer
-
MTT solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Light source for irradiation
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a specific period (e.g., 24 hours).
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Add fresh cell culture medium to the wells.
-
Irradiate the cells with a specific light dose. A set of control wells should be kept in the dark.
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of photosensitizer that causes 50% cell death upon irradiation).
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in PDT and the evaluation of photosensitizers is crucial for a comprehensive understanding.
Caption: Mechanism of Photodynamic Therapy (PDT).
Caption: Experimental Workflow for Photosensitizer Evaluation.
Conclusion and Future Directions
The introduction of acetyl groups at the 2 and 4 positions of the deuteroporphyrin IX dimethyl ester scaffold presents a promising strategy for enhancing the photodynamic efficacy of this class of photosensitizers. The anticipated red-shifted absorption, increased singlet oxygen quantum yield, and improved cellular uptake and phototoxicity make this compound a compelling candidate for further investigation in preclinical PDT studies.
Future research should focus on obtaining precise experimental data for the mono- and di-acetylated derivatives to validate the structure-activity relationships discussed in this guide. Furthermore, in vivo studies are necessary to evaluate the tumor localization, pharmacokinetics, and therapeutic efficacy of these compounds in relevant animal models. The continued exploration and optimization of deuteroporphyrin IX derivatives will undoubtedly contribute to the development of more effective and selective photosensitizers for the treatment of cancer and other diseases.
References
A Comparative Spectroscopic Analysis of 2,4-Diacetyl-deuteroporphyrin IX Dimethyl Ester: Unveiling the Influence of Acetyl Functionalization
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of the structure-property relationships of porphyrin derivatives is paramount. These tetrapyrrolic macrocycles are foundational to the development of photosensitizers for photodynamic therapy (PDT), catalysts, and advanced materials. This guide provides a comparative analysis of the spectral properties of 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester, contrasting it with its close analogs, Deuteroporphyrin IX dimethyl ester and Protoporphyrin IX dimethyl ester. This analysis will illuminate the profound electronic influence of the acetyl substituents on the porphyrin's interaction with light and its magnetic environment.
The deliberate introduction of acetyl groups at the 2 and 4 positions of the deuteroporphyrin macrocycle is a key synthetic modification. These electron-withdrawing groups significantly modulate the electron density of the conjugated π-system, leading to predictable and exploitable shifts in its spectral characteristics. Understanding these shifts is not merely an academic exercise; it is fundamental to designing porphyrins with tailored photophysical properties for specific applications. For instance, in PDT, the precise absorption wavelength and the efficiency of singlet oxygen generation are critical determinants of therapeutic efficacy.[1][2]
Comparative Analysis of Electronic Absorption Spectra (UV-Vis)
The UV-Vis absorption spectrum of a porphyrin is dominated by an intense Soret band (or B band) around 400 nm and several weaker Q bands in the 500-700 nm region. These arise from π-π* transitions within the macrocycle. The position and intensity of these bands are exquisitely sensitive to the nature of the peripheral substituents.
The introduction of electron-withdrawing acetyl groups in 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester is expected to cause a bathochromic (red) shift in both the Soret and Q bands compared to Deuteroporphyrin IX dimethyl ester, which has hydrogens at these positions. This is due to the acetyl groups lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) more than the HOMO (Highest Occupied Molecular Orbital), thus reducing the HOMO-LUMO gap.
In contrast, the vinyl groups of Protoporphyrin IX dimethyl ester, while also extending conjugation, have a less pronounced electron-withdrawing effect than acetyl groups. Therefore, we can predict the following trend in the Soret band maximum: Deuteroporphyrin IX dimethyl ester < Protoporphyrin IX dimethyl ester < 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester.
| Compound | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Molar Extinction Coefficient (ε) at Soret Band |
| 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Deuteroporphyrin IX dimethyl ester | ~399 | Detailed data not available in searched literature | Data not available in searched literature |
| Protoporphyrin IX dimethyl ester | ~407[3] | 504, 540, 575, 630[3] | 171,000 M⁻¹cm⁻¹ in Chloroform[3] |
Note: The absence of specific experimental data for 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester in the searched literature prevents a direct quantitative comparison. The predicted trends are based on established principles of porphyrin chemistry.
Fluorescence Spectroscopy: Emission Properties
Fluorescence in porphyrins typically occurs from the lowest excited singlet state (S1) to the ground state (S0). The emission spectrum is often a mirror image of the Q-bands of the absorption spectrum. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also highly dependent on the molecular structure.
The electron-withdrawing acetyl groups in 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester are expected to increase the rate of intersystem crossing (ISC) from the singlet excited state to the triplet state. This enhanced ISC is a direct consequence of the heavy atom effect and the altered electronic structure. A higher ISC rate generally leads to a lower fluorescence quantum yield, as the excited state population is diverted towards the triplet manifold. This property is often desirable in PDT, where the triplet state is responsible for generating cytotoxic singlet oxygen.
| Compound | Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) |
| 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester | Data not available in searched literature | Expected to be lower than Protoporphyrin IX dimethyl ester |
| Deuteroporphyrin IX dimethyl ester | Data not available in searched literature | Data not available in searched literature |
| Protoporphyrin IX dimethyl ester | 634, 700 (in Chloroform)[3] | 0.06 (in Chloroform)[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
¹H NMR spectroscopy is a powerful tool for elucidating the structure of porphyrins. The aromatic ring current of the macrocycle induces significant chemical shift dispersion. Protons attached to the meso-positions are strongly deshielded and resonate far downfield (typically 9-11 ppm), while the internal N-H protons are strongly shielded and appear upfield (typically -2 to -4 ppm).[4]
The acetyl groups in 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester will exert a strong deshielding effect on the adjacent meso-protons due to their anisotropic magnetic field. This would lead to a downfield shift of the meso-proton signals compared to Deuteroporphyrin IX dimethyl ester. Furthermore, the protons of the acetyl methyl groups themselves will give rise to a characteristic singlet in the region of 3-4 ppm.
A study on the electronic effects of peripheral substituents has shown that replacing vinyl groups with acetyl groups leads to a significant reduction in the π-electron densities of the meso-positions.[2] This is a direct consequence of the electron-withdrawing nature of the acetyl groups and has a profound impact on the reactivity of the porphyrin, making the meso-positions less susceptible to electrophilic attack.[2]
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) |
| 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester | Meso-protons expected to be downfield shifted compared to Deuteroporphyrin IX dimethyl ester. Acetyl-protons expected around 3-4 ppm. |
| Deuteroporphyrin IX dimethyl ester | Specific data not available in searched literature |
| Protoporphyrin IX dimethyl ester | Meso-protons (~9.7-10.1 ppm), Vinyl-protons (~6.1-8.1 ppm), Methyl-protons ( |
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the spectral data, the following standardized protocols are recommended for the characterization of porphyrin derivatives.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the Soret and Q-bands.
Protocol:
-
Sample Preparation: Prepare a stock solution of the porphyrin derivative in a suitable solvent (e.g., chloroform, dichloromethane, or THF) of known concentration (typically ~10⁻⁵ M). Perform serial dilutions to obtain a range of concentrations for verifying Beer-Lambert law adherence.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum from 350 nm to 750 nm. Use the pure solvent as a blank.
-
Data Analysis: Identify the λmax for the Soret and Q-bands. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima and the fluorescence quantum yield (Φf).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the porphyrin in a degassed spectroscopic grade solvent with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Measurement: Excite the sample at the Soret band maximum. Record the emission spectrum from the excitation wavelength to 800 nm.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a standard with a known quantum yield (e.g., tetraphenylporphyrin in toluene, Φf = 0.11). The quantum yield is calculated using the following equation: Φf(sample) = Φf(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
NMR Spectroscopy
Objective: To obtain high-resolution proton (¹H) and carbon-¹³ (¹³C) NMR spectra for structural elucidation.
Protocol:
-
Sample Preparation: Dissolve approximately 1-5 mg of the porphyrin in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra. For unambiguous assignments, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
-
Data Analysis: Integrate the proton signals and assign the chemical shifts relative to TMS.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Relationship between porphyrin structure and spectral properties.
Caption: Experimental workflow for spectroscopic characterization of porphyrins.
Conclusion and Future Directions
The introduction of acetyl groups at the 2 and 4 positions of the deuteroporphyrin macrocycle serves as a powerful strategy for tuning its photophysical and electronic properties. The anticipated bathochromic shift in absorption, decreased fluorescence quantum yield, and distinct NMR chemical shifts in 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester, when compared to its deuteroporphyrin and protoporphyrin analogs, underscore the significant electron-withdrawing influence of these functional groups. This targeted modification can lead to the development of more effective photosensitizers for PDT by shifting the absorption to the therapeutic window and enhancing the generation of singlet oxygen.
While a comprehensive experimental dataset for 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester was not available in the searched literature, this guide provides a robust theoretical framework and detailed experimental protocols for its characterization. Future work should focus on the synthesis and thorough spectroscopic analysis of this promising porphyrin derivative to validate the predicted trends and fully unlock its potential in various applications.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Electronic Effects of Peripheral Substituents at Porphyrin Meso-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoporphyrin IX dimethyl ester [omlc.org]
- 4. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Efficacy of 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the in vitro efficacy of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester as a photosensitizer for photodynamic therapy (PDT). We will delve into the critical experimental workflows required to validate its performance against established alternatives, ensuring a robust and reliable assessment.
Introduction: The Quest for Superior Photosensitizers
Photodynamic therapy (PDT) represents a promising modality in cancer treatment, predicated on the light-induced activation of a photosensitizer to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells. The efficacy of PDT is intrinsically linked to the photophysical and photochemical properties of the photosensitizer, its ability to accumulate in target cells, and its subcellular localization.
This compound is a synthetic porphyrin derivative. Its structural modifications from naturally occurring porphyrins, such as protoporphyrin IX, are designed to enhance key properties like lipophilicity and light absorption, which are critical for cellular uptake and therapeutic efficacy. This guide outlines a systematic approach to validate these purported advantages.
The Mechanism of Action: A Light-Driven Cascade of Cell Death
The therapeutic action of this compound, like other porphyrin-based photosensitizers, is initiated by the absorption of light of a specific wavelength. This process excites the photosensitizer from its ground state to a short-lived singlet state, which can then transition to a longer-lived triplet state through intersystem crossing. The triplet state photosensitizer can then initiate two types of photochemical reactions:
-
Type I Reaction: The photosensitizer reacts directly with cellular substrates, such as lipids or proteins, to produce radical ions that can further react with oxygen to generate ROS like superoxide anions and hydroxyl radicals.
-
Type II Reaction: The photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent that is the primary mediator of cell death in PDT.
The resulting oxidative stress triggers a cascade of cellular events, leading to apoptosis, necrosis, or a combination of both, ultimately resulting in tumor cell destruction.
Caption: Simplified signaling pathway of photodynamic therapy.
Comparative Evaluation: Benchmarking Against the Standards
A critical aspect of validating a new photosensitizer is to compare its performance against established alternatives. For this guide, we will consider two key comparators:
-
Photofrin®: A first-generation photosensitizer and a widely used clinical standard.
-
Protoporphyrin IX (PpIX): A natural porphyrin and a key photosensitizer in aminolevulinic acid (ALA)-based PDT.[1]
The following sections will outline the experimental protocols to compare the efficacy of this compound against these benchmarks.
Experimental Validation: A Step-by-Step Guide
This section details the essential in vitro assays to comprehensively assess the efficacy of this compound.
Photophysical & Photochemical Properties
A fundamental characterization of any photosensitizer is the determination of its singlet oxygen quantum yield (ΦΔ), which quantifies its efficiency in producing the key cytotoxic agent, singlet oxygen. While direct measurement requires specialized equipment, a relative method using a well-characterized standard is often employed.
Protocol: Relative Singlet Oxygen Quantum Yield Determination
-
Standard Selection: Choose a standard photosensitizer with a known ΦΔ in the same solvent, such as Rose Bengal or methylene blue.
-
Sample Preparation: Prepare solutions of the test compound (this compound) and the standard with identical optical densities at the excitation wavelength.
-
Singlet Oxygen Scavenger: Add a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), to both solutions. DPBF fluorescence is quenched upon reaction with singlet oxygen.
-
Irradiation: Irradiate both solutions with a light source at the chosen excitation wavelength.
-
Fluorescence Monitoring: Monitor the decrease in DPBF fluorescence over time for both the test compound and the standard.
-
Calculation: The ΦΔ of the test compound can be calculated using the following formula: ΦΔ (sample) = ΦΔ (standard) × (k_sample / k_standard) where 'k' is the rate of DPBF degradation.
| Photosensitizer | Reported Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Citation |
| Dimegine* | 0.65 ± 0.06 | Phosphate Buffer | [2] |
| Hematoporphyrin Derivative | 0.61 ± 0.03 | DMF | [3] |
*Dimegine is a disodium salt of 2,4-di(α-methoxyethyl)-deuteroporphyrin-IX, a close structural analog of this compound.
Cellular Uptake and Subcellular Localization
The efficiency of a photosensitizer is highly dependent on its ability to penetrate the cell membrane and localize in sensitive organelles. The esterification in this compound is expected to increase its lipophilicity, potentially leading to enhanced cellular uptake compared to its non-esterified counterparts.[4]
Caption: Workflow for quantifying cellular uptake of photosensitizers.
Protocol: Cellular Uptake Quantification
-
Cell Culture: Seed a suitable cancer cell line (e.g., HeLa, A549, MCF-7) in a multi-well plate and allow them to adhere overnight.
-
Incubation: Incubate the cells with varying concentrations of this compound and the comparator photosensitizers for different time points (e.g., 1, 4, 12, 24 hours).
-
Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the intracellular concentration of the photosensitizer in the cell lysate using fluorescence spectroscopy or UV-Vis spectrophotometry.
-
Data Analysis: Plot the intracellular photosensitizer concentration against incubation time and initial concentration to determine the uptake kinetics.
Protocol: Subcellular Localization via Confocal Microscopy
-
Cell Culture on Coverslips: Grow cells on glass coverslips suitable for microscopy.
-
Photosensitizer Incubation: Incubate the cells with the photosensitizers as described above.
-
Organelle Staining: Co-stain the cells with fluorescent probes specific for different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, Hoechst for the nucleus).
-
Imaging: Visualize the cells using a confocal laser scanning microscope. The overlap of the photosensitizer's fluorescence with the organelle-specific probes will reveal its subcellular localization. Porphyrins often accumulate in the perinuclear region, including the endoplasmic reticulum and mitochondria.[5]
| Photosensitizer | Typical Subcellular Localization | Citation |
| Dimegine* | Perinuclear, suggesting lysosomal/mitochondrial accumulation | [2] |
| Protoporphyrin IX | Mitochondria, lysosomes | [4] |
| Cationic Porphyrins | Plasma membrane, endoplasmic reticulum, mitochondria, Golgi apparatus | [5] |
*Dimegine is a disodium salt of 2,4-di(α-methoxyethyl)-deuteroporphyrin-IX.
In Vitro Phototoxicity Assessment
The ultimate measure of a photosensitizer's efficacy is its ability to kill cancer cells upon light activation. The MTT assay is a widely used colorimetric method to assess cell viability.
Protocol: MTT Assay for Phototoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Photosensitizer Incubation: Incubate the cells with a range of concentrations of each photosensitizer for a fixed duration (e.g., 24 hours). Include a no-drug control.
-
Dark Cytotoxicity Control: For each concentration, have a set of wells that are not exposed to light to assess the inherent toxicity of the compound.
-
Irradiation: Expose the designated wells to a light source with a wavelength corresponding to the absorption maximum of the photosensitizer. The light dose (fluence) should be carefully controlled and measured.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4][6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability versus photosensitizer concentration to determine the IC50 value (the concentration required to inhibit 50% of cell viability).
| Cell Line | Photosensitizer | Light Dose | IC50 (µM) | Citation |
| U87 (Glioblastoma) | Dimegine | 10 J/cm² (625 nm) | 2.4 | [2] |
| HT1376 (Bladder Cancer) | Dimegine | 10 J/cm² (625 nm) | 5.0 | [2] |
| RG2 (Glioma) | Dimegine | 10 J/cm² (625 nm) | 2.0 | [2] |
| AY27 (Bladder Carcinoma) | Dimegine | 10 J/cm² (625 nm) | 1.8 | [2] |
*Dimegine is a disodium salt of 2,4-di(α-methoxyethyl)-deuteroporphyrin-IX.
Determining the Mode of Cell Death: Apoptosis vs. Necrosis
Understanding the mechanism of cell death induced by PDT is crucial. Apoptosis (programmed cell death) is generally preferred over necrosis (uncontrolled cell death) as it is less likely to induce an inflammatory response. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between these two pathways.[7]
Protocol: Annexin V/PI Apoptosis and Necrosis Assay
-
PDT Treatment: Treat cells with the photosensitizers and light as described in the phototoxicity assay.
-
Cell Harvesting: At different time points post-treatment (e.g., 4, 12, 24 hours), harvest the cells by trypsinization.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the predominant mode of cell death induced by this compound-PDT. The observation of blebbing in cell morphology can also be an early indicator of apoptosis.
Conclusion: Synthesizing the Evidence for Efficacy
By systematically executing the protocols outlined in this guide, researchers can generate a comprehensive dataset to validate the efficacy of this compound. The comparative analysis against established photosensitizers will provide a clear indication of its potential advantages in photodynamic therapy. A superior photosensitizer would ideally exhibit a high singlet oxygen quantum yield, efficient cellular uptake and localization in sensitive organelles, high phototoxicity at low concentrations, and a preference for inducing apoptotic cell death. The collective evidence from these experiments will be instrumental in guiding further preclinical and clinical development of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cellular Localization of Selected Porphyrins and Their Effect on the In Vitro Motility of Human Colon Tumors and Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2,4-Dimethyl Deuteroporphyrin IX dimethyl ester | [frontierspecialtychemicals.com]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to the Cross-Reactivity of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester: A Comparative Analysis
For researchers, scientists, and drug development professionals, the specificity of a chemical probe is paramount to the integrity and translational potential of their work. This guide provides an in-depth comparative analysis of the cross-reactivity of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester, a key deuteroporphyrin derivative.[1] We will delve into its structural characteristics relative to common alternatives and present a suite of robust experimental protocols to empower researchers to comprehensively assess its binding profile and potential off-target effects.
Introduction: The Significance of Specificity in Porphyrin-Based Research
Porphyrins and their derivatives are versatile molecules with broad applications in biomedical research, most notably as photosensitizers in photodynamic therapy (PDT).[2] Their therapeutic efficacy hinges on their ability to selectively accumulate in target tissues and, upon photoactivation, generate cytotoxic reactive oxygen species (ROS).[3] However, the structural similarities among various porphyrins can lead to cross-reactivity, where a molecule binds to unintended biological targets, potentially causing off-target toxicity or confounding experimental results.
This compound is a synthetic derivative of deuteroporphyrin.[1][4] Its unique structural features—two acetyl groups at positions 2 and 4 of the porphyrin macrocycle and dimethyl ester groups at the propionate side chains—dictate its physicochemical properties and, consequently, its interactions with biological systems. Understanding the cross-reactivity of this molecule is crucial for its reliable application in life science research.[5]
This guide will compare this compound with two widely used porphyrins: Protoporphyrin IX dimethyl ester and Hematoporphyrin IX. By understanding their structural nuances, we can anticipate potential differences in their binding affinities and cellular interactions.
Structural Comparison: Predicting Cross-Reactivity from Molecular Architecture
The potential for cross-reactivity is intrinsically linked to a molecule's structure. The following table and descriptions provide a comparative overview of this compound and its selected alternatives.
| Feature | This compound | Protoporphyrin IX dimethyl ester | Hematoporphyrin IX |
| Porphyrin Core | Deuteroporphyrin IX | Protoporphyrin IX | Hematoporphyrin IX |
| Substituents at positions 2 and 4 | Acetyl groups (-COCH₃) | Vinyl groups (-CH=CH₂) | Hydroxyethyl groups (-CH(OH)CH₃) |
| Propionate Side Chains | Dimethyl esters (-COOCH₃) | Dimethyl esters (-COOCH₃) | Free acids (-COOH) |
| CAS Number | 10591-31-8[1][6] | 5522-66-7 | 14459-29-1 |
| Molecular Formula | C₃₆H₃₈N₄O₆[1][6] | C₃₆H₃₈N₄O₄ | C₃₄H₃₈N₄O₆ |
| Molecular Weight | 622.72 g/mol [1] | 590.71 g/mol | 598.68 g/mol |
This compound: The presence of two electron-withdrawing acetyl groups is expected to influence the electronic properties of the porphyrin ring, potentially altering its interaction with electron-rich pockets in proteins. The dimethyl ester groups increase its lipophilicity compared to its free acid counterpart.
Protoporphyrin IX dimethyl ester: As the direct precursor to heme in biosynthesis, Protoporphyrin IX is a well-studied molecule.[7][8] The vinyl groups at positions 2 and 4 are less polar than the acetyl groups of the target molecule. The dimethyl ester form is often used to improve solubility in organic solvents and facilitate cellular uptake.
Hematoporphyrin IX: This derivative features hydroxyethyl groups, which are more polar than both acetyl and vinyl groups. This increased polarity can affect its cellular localization and interaction with aqueous environments. Hematoporphyrin is often used as a mixture of monomers, dimers, and oligomers in the form of Hematoporphyrin Derivative (HpD).[9][10][11]
The key structural differences in the substituents at positions 2 and 4, along with the nature of the propionate side chains, are the primary determinants of differential binding and, therefore, cross-reactivity.
Experimental Assessment of Cross-Reactivity: A Multi-faceted Approach
To rigorously evaluate the cross-reactivity of this compound, a combination of biophysical and cell-based assays is recommended. The following protocols provide a comprehensive framework for this assessment.
In Vitro Binding Affinity to Serum Albumin
Serum albumin is a major carrier protein in the blood and a common non-specific binding partner for many small molecules, including porphyrins.[12][13] Assessing the binding affinity to albumin provides a baseline for understanding the potential for systemic distribution and off-target binding.
This method relies on the intrinsic fluorescence of tryptophan residues in proteins like human serum albumin (HSA), which can be quenched upon binding of a ligand.[14][15][16][17]
-
Preparation of Solutions:
-
Prepare a stock solution of HSA (e.g., 1 mg/mL) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare stock solutions of this compound, Protoporphyrin IX dimethyl ester, and Hematoporphyrin IX in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mM).
-
-
Titration:
-
In a quartz cuvette, place a fixed concentration of HSA solution (e.g., 2 µM).
-
Successively add small aliquots of the porphyrin stock solution to the HSA solution, allowing for equilibration (e.g., 5 minutes) after each addition.
-
-
Fluorescence Measurement:
-
Excite the HSA solution at 280 nm or 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectrum (typically 300-450 nm).
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv) and the binding constant (Ka).[18]
-
A comparison of the binding constants (Ka) for the different porphyrins will reveal their relative affinities for HSA. A higher Ka value indicates stronger binding. Significant binding to HSA may influence the bioavailability and biodistribution of the porphyrin in vivo.
Competitive Binding Assays
Competitive binding assays are a powerful tool to determine the relative affinity of a test compound for a target by measuring its ability to displace a known fluorescent ligand.[19][20][21]
-
Selection of a Fluorescent Probe: Choose a fluorescent molecule known to bind to the target of interest. For instance, if investigating binding to a specific enzyme's active site, a fluorescently labeled substrate analog could be used.
-
Assay Setup:
-
Incubate the target protein with a fixed concentration of the fluorescent probe.
-
Add increasing concentrations of the unlabeled competitor porphyrins (this compound and the alternatives).
-
-
Measurement: Measure the fluorescence signal of the probe. As the unlabeled competitor binds to the target, it will displace the fluorescent probe, leading to a decrease in the measured signal (e.g., fluorescence intensity or polarization).
-
Data Analysis: Plot the fluorescence signal as a function of the competitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe). The inhibition constant (Ki) can then be calculated from the IC50 value.
Lower Ki values indicate a higher affinity of the porphyrin for the target protein. By comparing the Ki values, the relative cross-reactivity of the different porphyrins for the specific target can be determined.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a technique that allows for the assessment of target engagement in a cellular environment.[22][23][24][25][26] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to near confluency.
-
Treat the cells with either vehicle control or the porphyrin of interest at a desired concentration for a specific duration.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein quantification methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and porphyrin-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the porphyrin indicates target engagement.
-
A significant thermal shift for a particular protein in the presence of this compound would identify it as a direct intracellular target. Comparing the magnitude of the thermal shift induced by the different porphyrins can provide insights into their relative target engagement and potential for off-target binding.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Cellular Uptake and Subcellular Localization
The intracellular distribution of a porphyrin is a critical determinant of its biological activity and potential for off-target effects.[10][27][28][29]
-
Cell Culture and Staining:
-
Grow cells on glass-bottom dishes.
-
Incubate the cells with the porphyrins at a suitable concentration and for various time points.
-
Co-stain the cells with fluorescent probes for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum).
-
-
Imaging:
-
Wash the cells to remove excess porphyrin.
-
Image the cells using a confocal microscope, using appropriate excitation and emission wavelengths for the porphyrin and the organelle trackers.
-
-
Image Analysis:
-
Analyze the co-localization of the porphyrin's fluorescence signal with the signals from the organelle-specific probes.
-
This experiment will reveal the subcellular compartments where each porphyrin accumulates. Differences in localization patterns can explain variations in their biological effects and highlight potential sites of off-target interactions. For example, accumulation in the mitochondria might suggest an impact on cellular respiration, while localization in the nucleus could indicate potential interactions with DNA or nuclear proteins.
Caption: Workflow for determining subcellular localization.
Data Interpretation and Comparative Analysis
The data generated from these experiments should be compiled and analyzed to build a comprehensive cross-reactivity profile for this compound.
Comparative Data Summary Table:
| Assay | This compound | Protoporphyrin IX dimethyl ester | Hematoporphyrin IX |
| HSA Binding Affinity (Ka) | Experimental Value | Experimental Value | Experimental Value |
| Competitive Binding (Ki) | Experimental Value | Experimental Value | Experimental Value |
| CETSA (ΔTm) | Experimental Value | Experimental Value | Experimental Value |
| Subcellular Localization | Dominant Organelle(s) | Dominant Organelle(s) | Dominant Organelle(s) |
A thorough analysis of this data will enable researchers to:
-
Quantify non-specific binding: The HSA binding affinity will provide a measure of the propensity for non-specific interactions in a biological system.
-
Identify specific off-targets: The competitive binding assays and CETSA will help to identify specific protein targets and quantify the binding affinity.
-
Correlate structure with cellular behavior: The subcellular localization data, when considered alongside the molecular structures, will provide insights into how specific functional groups influence cellular uptake and distribution.
Conclusion: Towards a More Precise Application of Porphyrin Probes
A comprehensive understanding of the cross-reactivity of this compound is essential for its effective and reliable use in research and development. The experimental framework presented in this guide provides a robust methodology for characterizing its binding profile and comparing it to relevant alternatives. By systematically evaluating its interactions with biological systems, researchers can confidently interpret their experimental outcomes, minimize the risk of off-target effects, and ultimately accelerate the translation of their discoveries.
References
- 1. scbt.com [scbt.com]
- 2. Natural Photosensitizers in Clinical Trials [mdpi.com]
- 3. Biological Evaluation of Photodynamic Effect Mediated by Nanoparticles with Embedded Porphyrin Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cas 10591-31-8,2,4 DIACETYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | lookchem [lookchem.com]
- 7. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 8. P. aeruginosa Metabolome Database: Protoporphyrin IX (PAMDB000101) [pseudomonas.umaryland.edu]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Cellular uptake of hematoporphyrin derivative in KK-47 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Interaction of Aggregated Cationic Porphyrins with Human Serum Albumin [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Multi-Spectroscopic and Molecular Modeling Studies of Interactions Between Anionic Porphyrin and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. secjhuapl.edu [secjhuapl.edu]
- 18. researchgate.net [researchgate.net]
- 19. support.nanotempertech.com [support.nanotempertech.com]
- 20. researchgate.net [researchgate.net]
- 21. nicoyalife.com [nicoyalife.com]
- 22. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 23. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fortunejournals.com [fortunejournals.com]
- 28. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of 2,4-Diacetyl deuteroporphyrin IX Dimethyl Ester (DADP) Cellular Uptake
Introduction: The Critical Role of Quantifying DADP Uptake
2,4-Diacetyl deuteroporphyrin IX dimethyl ester (DADP) is a deuteroporphyrin derivative recognized for its utility as a photosensitizer in research, particularly in the field of photodynamic therapy (PDT).[1][2] As with any therapeutic agent, its efficacy is fundamentally linked to its concentration at the target site. Therefore, the precise and accurate quantification of DADP uptake into cells is a critical parameter for predicting phototoxicity, understanding mechanisms of action, and developing more effective treatment protocols.[3]
Lipophilic photosensitizers like DADP are known to localize in membrane structures, with mitochondria, the endoplasmic reticulum, and lysosomes being key sites of accumulation.[4] The choice of analytical method to quantify this uptake can profoundly influence the quality and interpretation of experimental data. This guide provides an in-depth comparison of four principal methodologies for quantifying DADP cellular uptake, offering field-proven insights into their underlying principles, experimental workflows, and the causality behind their respective strengths and limitations.
Section 1: Comparative Analysis of Quantitative Methodologies
The selection of an analytical technique should be driven by the specific research question. Key considerations include the need for population-level data versus single-cell resolution, the importance of subcellular localization, and the demand for absolute versus relative quantification.
Spectrofluorometry: The High-Throughput Workhorse
Principle: This technique measures the total fluorescence emitted from a lysed cell population. Since porphyrins are naturally fluorescent, DADP can be excited at a specific wavelength (near 410 nm), and the intensity of its emitted light is measured.[5] This intensity is directly proportional to the average concentration of DADP across the entire cell sample.
-
Expertise & Causality: Spectrofluorometry is often the first choice for screening applications due to its simplicity and speed. By lysing the cells, we create a homogenous solution, which minimizes signal variability caused by the intracellular microenvironment (e.g., pH, quenching). This averaging effect, however, is also its primary limitation, as it completely masks cell-to-cell heterogeneity in uptake.
-
Trustworthiness & Self-Validation: To ensure data integrity, a standard curve must be generated using known concentrations of DADP in the same lysis buffer used for the cell samples. This calibration is essential for converting arbitrary fluorescence units into a meaningful concentration (e.g., µg DADP per mg of total protein). Controls, including untreated cells (to measure background autofluorescence) and vehicle-treated cells, are mandatory.
Flow Cytometry: Single-Cell Resolution and Population Dynamics
Principle: Flow cytometry measures the fluorescence of individual cells as they pass single-file through a laser beam. This provides a distribution of DADP uptake across a large population (typically 10,000+ cells), revealing subpopulations with different uptake characteristics.[6][7]
-
Expertise & Causality: The power of flow cytometry lies in its ability to dissect population heterogeneity.[8] For instance, it can determine if a treatment enhances DADP uptake in all cells uniformly or only in a specific subset. However, a critical consideration is that flow cytometry typically measures whole-cell fluorescence and cannot distinguish between membrane-bound and internalized DADP.[6][8] Furthermore, sample preparation requires creating a single-cell suspension, which may be stressful for adherent cell types.
-
Trustworthiness & Self-Validation: Proper compensation for spectral overlap is crucial if other fluorescent markers (e.g., for cell viability) are used. Gating strategies, established using unstained and single-color controls, are necessary to isolate the cell population of interest and exclude debris. While excellent for relative quantification (comparing median fluorescence intensities between samples), converting to absolute molecule counts is complex and not routine.
Confocal Laser Scanning Microscopy (CLSM): Visualizing the Subcellular Landscape
Principle: CLSM is an advanced fluorescence microscopy technique that uses a pinhole to reject out-of-focus light, generating high-resolution, optically sectioned images of cells.[9] This allows for not only the quantification of fluorescence intensity but also the precise determination of DADP's subcellular localization.[4][10]
-
Expertise & Causality: CLSM is indispensable when the research question is "where?" in addition to "how much?".[11][12] By co-staining with organelle-specific fluorescent markers, one can definitively determine if DADP accumulates in the mitochondria, lysosomes, or other compartments.[4] The primary trade-offs are lower throughput and the risk of phototoxicity and photobleaching from intense laser illumination, which can alter the very biology being observed and reduce the quantifiable signal.
-
Trustworthiness & Self-Validation: For quantitative analysis, it is imperative to maintain identical imaging parameters (laser power, gain, pinhole size) across all samples. Image analysis software is used to define regions of interest (ROIs), such as the whole cell or specific organelles, and measure the mean fluorescence intensity within them. A major challenge is correcting for background and autofluorescence to ensure the measured signal is solely from DADP.[13]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Absolute Quantification
Principle: HPLC separates compounds in a mixture based on their physicochemical properties, followed by detection. For porphyrins, fluorescence detection is the gold standard due to its high sensitivity and specificity.[5] This method involves extracting DADP from the cell pellet, injecting the extract into the HPLC system, and measuring the area under the peak corresponding to DADP.
-
Expertise & Causality: HPLC is the most accurate and robust method for absolute quantification.[14] Unlike fluorescence-based methods that can be influenced by environmental factors (quenching), HPLC physically separates DADP from cellular components before detection. This makes it the definitive method for pharmacokinetic studies. Its main disadvantage is that it is a destructive, low-throughput, and labor-intensive technique that provides no information on subcellular distribution or population heterogeneity.[15][16]
-
Trustworthiness & Self-Validation: The protocol's validity hinges on an efficient and reproducible extraction procedure. A standard curve, prepared with high-purity DADP, must be run with each batch of samples to calculate the exact concentration in the cell extracts.[17] Internal standards can be added to the samples before extraction to account for any loss during sample preparation, further enhancing accuracy.
Section 2: Data Presentation and Comparative Summary
To aid in selecting the appropriate method, the following table summarizes the key performance characteristics of each technique.
| Parameter | Spectrofluorometry | Flow Cytometry | Confocal Microscopy (CLSM) | High-Performance Liquid Chromatography (HPLC) |
| Data Output | Average fluorescence of a cell population | Single-cell fluorescence distribution | Subcellular spatial distribution & intensity | Absolute concentration from a cell population |
| Throughput | High (96/384-well plates) | High (thousands of cells/second) | Low (requires image acquisition/analysis) | Low (serial sample processing) |
| Sensitivity | High | Very High | High | Very High |
| Quantitative Nature | Relative (can be semi-quantitative with calibration) | Relative (excellent for comparisons) | Semi-quantitative | Absolute (Gold Standard) |
| Key Advantage | Simple, fast, inexpensive | Single-cell data, population analysis[18] | Subcellular localization information[8] | High accuracy and specificity[5] |
| Key Limitation | No single-cell or spatial information | No subcellular localization, requires cell suspension | Low throughput, photobleaching[8] | Destructive, labor-intensive, no spatial info |
Section 3: Visualization of Workflows and Pathways
Cellular Uptake Pathway
Lipophilic compounds like DADP are generally believed to enter cells via passive diffusion across the plasma membrane, driven by a concentration gradient. Once inside, they may accumulate in lipid-rich environments such as the mitochondrial and endoplasmic reticulum membranes.
Caption: Proposed cellular uptake pathway for DADP.
General Experimental Workflow
The following diagram outlines the general workflow for quantifying DADP uptake, highlighting the divergence points for each of the four analytical methods discussed.
Caption: General experimental workflow for DADP uptake analysis.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are generalized templates. Optimization for specific cell lines and experimental conditions is required.
Protocol 1: Spectrofluorometry
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
DADP Incubation: Remove culture medium and add medium containing the desired concentration of DADP. Incubate for the desired time period.
-
Washing: Aspirate the DADP-containing medium and wash the cells three times with 100 µL of ice-cold phosphate-buffered saline (PBS) to remove extracellular DADP.
-
Cell Lysis: Add 100 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well. Incubate on a shaker for 15 minutes at 4°C.
-
Fluorescence Measurement: Read the plate on a fluorescence microplate reader. Use an excitation wavelength near 410 nm and measure emission at the appropriate wavelength for DADP.
-
Data Analysis: Subtract the fluorescence of untreated control wells (background). Quantify DADP concentration using a standard curve and normalize to total protein content (determined by a BCA or Bradford assay).
Protocol 2: Flow Cytometry
-
Cell Seeding & Treatment: Culture and treat cells with DADP in 6-well plates as described above.
-
Washing: Wash cells twice with ice-cold PBS.
-
Cell Harvesting: Add trypsin to detach the cells. Neutralize with complete medium and transfer the cell suspension to a 1.5 mL tube.
-
Final Wash: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 500 µL of ice-cold FACS buffer (PBS with 1% FBS).
-
Data Acquisition: Analyze the cell suspension on a flow cytometer, exciting with an appropriate laser (e.g., 405 nm violet laser) and collecting emission in the corresponding channel. Record at least 10,000 events per sample.
-
Data Analysis: Gate the live cell population based on forward and side scatter. Compare the median fluorescence intensity (MFI) of DADP-treated samples to untreated controls.
Protocol 3: Confocal Microscopy (CLSM)
-
Cell Seeding & Treatment: Seed cells on glass-bottom dishes or chamber slides. Treat with DADP as described.
-
Washing: Gently wash cells three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization & Staining (Optional): If co-staining for intracellular organelles, permeabilize cells with 0.1% Triton X-100 and incubate with appropriate fluorescent organelle trackers or antibodies.
-
Imaging: Mount the coverslip and acquire images using a confocal microscope. Ensure consistent settings across all samples.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to outline individual cells or organelles and measure the mean fluorescence intensity.
Protocol 4: High-Performance Liquid Chromatography (HPLC)
-
Cell Seeding & Treatment: Culture and treat cells in 10 cm dishes to obtain a sufficient cell pellet.
-
Harvesting & Washing: Scrape and collect cells in PBS. Centrifuge to form a pellet, wash twice with ice-cold PBS, and record the cell number or pellet weight.
-
Extraction: Resuspend the cell pellet in a known volume of an organic solvent mixture (e.g., ethyl acetate/acetic acid).[15] Lyse the cells by sonication on ice.[15][16]
-
Sample Clarification: Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet cell debris. Transfer the supernatant containing the extracted DADP to a new tube. Evaporate the solvent and reconstitute in the mobile phase.[15]
-
HPLC Analysis: Inject a known volume of the extract into an HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.[14][17]
-
Data Analysis: Integrate the area of the DADP peak. Calculate the absolute amount of DADP in the sample by comparing the peak area to a standard curve generated with pure DADP.[17] Normalize the result to the initial cell number.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Researching | Recent Progress in Methods for Quantitative Measurement of Photosensitizer [m.researching.cn]
- 4. Intracellular localization of photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Comparison of fluorescence-based methods to determine nanoparticle uptake by phagocytes and non-phagocytic cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of flow cytometry, fluorescence microscopy and spectrofluorometry for analysis of gene electrotransfer efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Raman Chemical Imaging of Intracellular Drug-Membrane Aggregates and Small Molecule Drug Precipitates In Cytoplasmic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of subcellular distributions with an open-source, object-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo quantification of photosensitizer fluorescence in the skin-fold observation chamber using dual-wavelength excitation and NIR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. eaglebio.com [eaglebio.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to 2,4-Diacetyl-deuteroporphyrin IX Dimethyl Ester in Photosensitizer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers—molecules that can be activated by light to produce cytotoxic reactive oxygen species (ROS)—is paramount. Among the vast family of porphyrin-based compounds, 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester emerges as a significant precursor and a subject of study for the development of potent photosensitizing agents. This guide provides a comprehensive literature review of this compound, offering a comparative analysis of its properties and performance, supported by experimental data and detailed methodologies.
Introduction to 2,4-Diacetyl-deuteroporphyrin IX Dimethyl Ester
2,4-Diacetyl-deuteroporphyrin IX dimethyl ester is a derivative of deuteroporphyrin, a naturally occurring porphyrin.[1][2][3][4] Its core structure is the porphine ring, a large aromatic macrocycle, with acetyl and propanoate groups attached at specific positions. The presence of the acetyl groups, which are electron-withdrawing, and the dimethyl ester modifications significantly influence its chemical and photophysical properties.
Chemical and Physical Properties:
| Property | Value | Reference(s) |
| CAS Number | 10591-31-8 | [3][5] |
| Molecular Formula | C₃₆H₃₈N₄O₆ | [3] |
| Molecular Weight | 622.72 g/mol | [3] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Storage | Room temperature, protected from light | [1] |
Synthesis and Chemical Reactivity
The primary synthetic route to 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester is through the Friedel-Crafts acylation of deuteroporphyrin IX dimethyl ester. This classic organic reaction introduces acetyl groups onto the porphyrin macrocycle.[6]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is a generalized procedure based on established Friedel-Crafts acylation principles, as a specific detailed protocol for this exact synthesis was not found in the reviewed literature.
Materials:
-
Deuteroporphyrin IX dimethyl ester
-
Acetic anhydride
-
A Lewis acid catalyst (e.g., tin(IV) chloride, aluminum chloride)
-
Anhydrous dichloromethane (as solvent)
-
Pyridine
-
Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolution: Dissolve deuteroporphyrin IX dimethyl ester in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add the Lewis acid catalyst.
-
Acylating Agent Addition: Add acetic anhydride dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding pyridine, followed by a small amount of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester by spectroscopic methods (¹H NMR, ¹³C NMR, UV-Vis, and mass spectrometry) to confirm its structure and purity.
The acetyl groups of 2,4-Diacetyl-deuteroporphyrin IX dimethyl ester are reactive and can be further modified. For instance, they can undergo reduction to form hydroxyethyl groups, a key step in the synthesis of more complex porphyrin dimers with enhanced photosensitizing properties.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester: A Guide for Laboratory Professionals
In the dynamic landscape of scientific research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for 2,4-Diacetyl deuteroporphyrin IX dimethyl ester, a derivative of deuteroporphyrin utilized in various research applications. While some safety data sheets (SDS) classify this compound as non-hazardous, this document synthesizes that information with established best practices for chemical waste management to ensure the highest standards of safety and environmental stewardship. Our objective is to provide you with a self-validating system for waste disposal that prioritizes caution and procedural correctness.
Hazard Assessment and Regulatory Context
The first step in any chemical disposal protocol is a thorough understanding of the compound's hazard profile. The Safety Data Sheet from Santa Cruz Biotechnology for this compound states that it is "Not considered a hazardous substance according to OSHA 29 CFR 1910.1200".[1] This classification is a key piece of information.
However, it is a fundamental principle of good laboratory practice to treat all chemical waste with a degree of caution.[2] The rationale for this conservative approach is to mitigate risks associated with:
-
Cross-contamination: In a busy laboratory environment, there is always a potential for non-hazardous waste to become inadvertently mixed with hazardous waste streams.[3]
-
Incomplete Data: The hazardous properties of all chemical compounds may not be fully understood.
-
Institutional Policies: Many research institutions and municipalities have their own specific regulations for chemical waste disposal that may be more stringent than federal guidelines.[4][5]
Therefore, while this compound is not classified as hazardous, the following disposal procedures are recommended to ensure best practices are followed.
Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound for disposal, it is essential to be equipped with the appropriate Personal Protective Equipment. Even for non-hazardous materials, this minimizes any potential for contact and reinforces a culture of safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from any accidental splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from potential contamination. |
In the event of a spill, the area should be cleaned promptly. For a solid spill, gently sweep the material into a designated waste container. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the sealed waste container. The area should then be cleaned with soap and water.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the collection and disposal of this compound waste.
Step 1: Waste Segregation
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), should be collected as chemical waste. It is crucial to segregate this waste from other waste streams to prevent accidental mixing.[5]
Step 2: Waste Collection and Containment
-
Collect all this compound waste in a designated, chemically compatible container with a secure, leak-proof lid.[6]
-
Do not overfill the waste container; leave at least 10% headspace to allow for expansion.
-
For solid waste, a clearly labeled, sealed bag can be used before placement in the final disposal container.
Step 3: Labeling
Proper labeling is a critical component of safe waste management.[6] The waste container must be clearly labeled with the following information:
-
The words "Non-Hazardous Waste" (if your institution's policy allows and differentiates).
-
The full chemical name: "this compound".
-
The approximate concentration and quantity.
-
The date of accumulation.
Step 4: Storage
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8] This area should be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Away from general laboratory traffic.
Step 5: Disposal Request
Once the container is full or ready for disposal, arrange for pickup by your institution's licensed hazardous or chemical waste disposal service.[9] Always follow your institution's specific procedures for requesting a waste pickup. Do not dispose of this chemical down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion
The responsible disposal of laboratory chemicals is a reflection of a commitment to safety, environmental protection, and scientific integrity. While this compound is not classified as a hazardous substance, adhering to a structured and cautious disposal protocol is paramount. By following the steps outlined in this guide, researchers, scientists, and drug development professionals can ensure they are meeting their regulatory obligations and fostering a safe laboratory environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. vumc.org [vumc.org]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. sfasu.edu [sfasu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety and Handling Guide for 2,4-Diacetyl deuteroporphyrin IX dimethyl ester
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester (CAS No. 10591-31-8). As a deuteroporphyrin derivative, this compound belongs to the broader class of porphyrins, which are notable for their photosensitizing properties.[1][2][3] While some suppliers may classify this specific compound as non-hazardous under OSHA regulations, it is imperative to handle it with the diligence afforded to all laboratory chemicals, particularly given its photosensitive nature.[4] This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
I. Immediate Safety and Hazard Assessment
This compound is a derivative of deuteroporphyrin with the molecular formula C36H38N4O6 and a molecular weight of 622.72.[2] The primary hazard associated with porphyrin compounds is their potential as photosensitizing agents.[1][3] Upon absorption of light, these molecules can generate reactive oxygen species, which can pose a risk to the handler. Therefore, the central tenet of safely handling this compound is the meticulous avoidance of light exposure to both the chemical and the handler during and after its use.
Core Safety Principles:
-
Light Avoidance: Handle the compound in a dimly lit room or use amber-colored labware and vials to minimize light exposure. Protect skin and eyes from potential phototoxic reactions.[1]
-
Engineering Controls: A certified chemical fume hood should be used when handling the solid compound or preparing solutions to prevent inhalation of any fine particulates and to contain any potential spills.
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent skin and eye contact.[5]
II. Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical and should be based on a risk assessment of the specific procedure being performed.[6][7] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting Solid | - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Goggles | Prevents skin contact with the solid compound and protects eyes from airborne particles. |
| Solution Preparation | - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Chemical Splash Goggles- Face Shield (if splash risk is high) | Protects against splashes of the compound and its solvent. A face shield offers an additional layer of protection for the face. |
| In Vitro/In Vivo Experiments | - Nitrile Gloves- Laboratory Coat- Safety Glasses with side shields | Standard laboratory practice to prevent contamination and accidental exposure. |
| Spill Cleanup and Waste Disposal | - Chemical-resistant Gloves (e.g., nitrile)- Impermeable Laboratory Coat or Apron- Chemical Splash Goggles | Ensures protection against direct contact with the concentrated compound and contaminated materials. |
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Workflow for PPE selection based on task-specific risk assessment.
III. Step-by-Step Handling and Solution Preparation
The following protocol details the preparation of a stock solution of this compound. This procedure should be conducted in a chemical fume hood.
Materials:
-
This compound solid
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or a mixture of Chloroform/Methanol)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Micropipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the work area within the chemical fume hood is clean and uncluttered.[8] Dim the laboratory lights to minimize light exposure.
-
Weighing: Tare an amber glass vial on the analytical balance. Carefully weigh the desired amount of the solid compound directly into the vial. Record the exact weight.
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Securely cap the vial and vortex gently until the solid is completely dissolved. Porphyrin solutions are often intensely colored, which can aid in visually confirming dissolution.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.[9][10] Store the stock solution in the dark at -20°C to prevent photodegradation.[11]
-
Cleanup: Dispose of all contaminated materials (e.g., pipette tips, weigh boats) in the designated hazardous waste container as described in the disposal plan.
IV. Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[12] All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials, including gloves, weigh paper, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[12]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[9][13]
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[12]
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13] Do not dispose of this chemical down the sink or in the regular trash.[12]
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
V. References
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Safe Disposal of Coproporphyrin I: A Procedural Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Navigating the Disposal of Uroporphyrinogen I: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from --INVALID-LINK--
-
Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from --INVALID-LINK--
-
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from --INVALID-LINK--
-
Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from --INVALID-LINK--
-
Shams, M., et al. (2020). Photodynamic Therapy: Occupational Hazards and Preventative Recommendations for Clinical Administration by Healthcare Providers. Photobiomodulation, Photomedicine, and Laser Surgery. Retrieved from --INVALID-LINK--
-
Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 10591-31-8. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 10591-31-8, 2,4 DIACETYL DEUTEROPORPHYRIN IX DIMETHYL ESTER. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. Retrieved from --INVALID-LINK--
-
Centers for Disease Control and Prevention. (2011, April 15). Guidelines for Biosafety Laboratory Competency. Retrieved from --INVALID-LINK--
-
PubMed. (1998). Protection against photodynamic therapy (PDT)-induced photosensitivity by fabric materials. Retrieved from --INVALID-LINK--
References
- 1. Photodynamic Therapy: Occupational Hazards and Preventative Recommendations for Clinical Administration by Healthcare Providers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Protection against photodynamic therapy (PDT)-induced photosensitivity by fabric materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. restoredcdc.org [restoredcdc.org]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 10. cdc.gov [cdc.gov]
- 11. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
